4-Hydroxy-2,6-dimethylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-2,6-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-8(11)4-7(2)9(6)5-10/h3-4,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJTKHRBQWACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343512 | |
| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |
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Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58537-99-8 | |
| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58537-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxy-2,6-dimethylbenzonitrile | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-2,6-dimethylbenzonitrile | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile
CAS Number: 58537-99-8
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethylbenzonitrile, a key aromatic intermediate in the synthesis of complex organic molecules. With its CAS Number 58537-99-8, this compound has garnered interest within the scientific community for its utility as a versatile building block, particularly in the realm of medicinal chemistry. This document details the compound's physicochemical properties, provides validated synthetic methodologies with mechanistic insights, explores its reactivity, and discusses its applications in drug discovery, including its role in the development of novel kinase inhibitors. Safety protocols and spectroscopic data for characterization are also presented to provide a holistic resource for researchers, scientists, and drug development professionals.
Introduction and Significance
This compound, also known as 4-cyano-3,5-dimethylphenol, is a substituted aromatic nitrile. Its molecular architecture, featuring a phenolic hydroxyl group, a nitrile moiety, and two sterically hindering methyl groups ortho to the nitrile, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the nitrile group acidifies the phenolic proton, while the hydroxyl group, in turn, influences the reactivity of the aromatic ring. This interplay of functional groups makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex molecular scaffolds. Its utility as an intermediate is exemplified by its incorporation into novel small molecule inhibitors targeting enzymes such as choline kinase, a pathway implicated in oncogenesis[1]. This guide aims to provide a detailed exposition of the critical technical aspects of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry. These properties govern its solubility, reactivity, and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [2][3] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Appearance | White crystal | [3] |
| Melting Point | 176 °C | [4] |
| Boiling Point (Predicted) | 313.7 ± 30.0 °C | [4] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [4] |
| InChIKey | KZEJTKHRBQWACL-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.
-
Mass Spectrometry (GC-MS): The gas chromatography-mass spectrum provides key information for its identification. The molecular ion peak ([M]⁺) is observed at m/z 147. Other significant fragments are typically observed at m/z 132 and 118, corresponding to the loss of a methyl group and subsequent fragments[2].
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. A sharp, strong absorption band around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. The aromatic C-H and C=C stretching vibrations are observed in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.
-
-
¹H NMR (Predicted): The two aromatic protons would appear as a singlet due to symmetry. The six protons of the two methyl groups would also resonate as a singlet. The phenolic proton would appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR (Predicted): The spectrum would show distinct signals for the aromatic carbons, the methyl carbons, the carbon of the nitrile group, and the carbon bearing the hydroxyl group. The chemical shifts would be influenced by the electronic effects of the substituents.
-
Synthesis and Mechanistic Considerations
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 2,6-dimethylphenol. This synthetic route offers a high degree of regioselectivity and good overall yields.
Step 1: Formylation of 2,6-Dimethylphenol (Duff Reaction)
The introduction of a formyl group at the para-position of 2,6-dimethylphenol is a critical first step. The Duff reaction, which utilizes hexamethylenetetramine in trifluoroacetic acid (TFA), is a highly effective method for this transformation[7][8].
Experimental Protocol:
-
To a round-bottom flask, add 2,6-dimethylphenol (1.0 eq.), hexamethylenetetramine (1.0 eq.), and trifluoroacetic acid.
-
Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
The residue is then quenched with ice water and the pH is adjusted to basic with sodium carbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,5-dimethyl-4-hydroxybenzaldehyde.
-
The crude product can be purified by recrystallization from a chloroform/pentane mixture to afford a yellow solid with a high yield (typically around 95%)[7][8].
Causality of Experimental Choices:
-
Hexamethylenetetramine and TFA: This combination serves as the formylating agent. The acidic medium of TFA protonates hexamethylenetetramine, leading to its decomposition and the in-situ formation of an electrophilic iminium ion species, which is the active formylating agent.
-
Para-selectivity: The hydroxyl group of 2,6-dimethylphenol is an ortho-, para-directing group. The steric hindrance from the two ortho-methyl groups effectively blocks the ortho positions, leading to highly selective formylation at the para-position.
Step 2: Conversion of Aldehyde to Nitrile
The transformation of the aldehyde functional group of 3,5-dimethyl-4-hydroxybenzaldehyde into a nitrile is efficiently achieved through a one-pot reaction with hydroxylamine hydrochloride in a suitable solvent, such as N,N-dimethylformamide (DMF)[3][8][9]. This reaction proceeds via an oxime intermediate which subsequently undergoes dehydration.
Experimental Protocol:
-
In a reaction vessel, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in DMF.
-
Heat the reaction mixture to 130 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute it with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with additional ethyl acetate.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product is then purified by silica gel column chromatography to yield pure this compound[3].
Causality of Experimental Choices:
-
Hydroxylamine Hydrochloride: This reagent reacts with the aldehyde to form an oxime intermediate.
-
DMF as Solvent and Dehydrating Agent: DMF serves as a high-boiling polar aprotic solvent, facilitating the reaction. At elevated temperatures, it also promotes the dehydration of the oxime intermediate to the corresponding nitrile. Studies have shown that DMF provides optimal yields for this transformation compared to other solvents[9].
Reactivity and Key Transformations
The chemical reactivity of this compound is dictated by its three key functional components: the phenolic hydroxyl group, the nitrile group, and the aromatic ring.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo O-alkylation or O-arylation to form ether derivatives, and esterification with acyl chlorides or anhydrides to yield corresponding esters. These transformations are valuable for modifying the compound's solubility and electronic properties.
-
Reactions of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (4-hydroxy-2,6-dimethylbenzoic acid). Alternatively, it can be reduced to a primary amine (4-(aminomethyl)-3,5-dimethylphenol) using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
-
Reactions of the Aromatic Ring: The aromatic ring is activated by the hydroxyl group and deactivated by the nitrile group. The positions ortho to the hydroxyl group (and meta to the nitrile) are susceptible to electrophilic aromatic substitution, such as nitration or halogenation, although the steric hindrance from the adjacent methyl groups can influence the reaction's feasibility and regioselectivity.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it a valuable building block in medicinal chemistry for the synthesis of biologically active molecules. Its utility as a synthetic intermediate has been demonstrated in the development of novel therapeutics.
A notable application is its use as a key intermediate in the synthesis of novel small molecule inhibitors of choline kinase (ChoK)[1]. ChoK is an enzyme that catalyzes the phosphorylation of choline to phosphocholine, a crucial step in the synthesis of phosphatidylcholine, a major component of cell membranes. Elevated ChoK activity has been linked to various cancers, making it an attractive target for anticancer drug development.
The synthesis of these inhibitors often involves the derivatization of the phenolic hydroxyl group of this compound to introduce pharmacophoric features that enhance binding to the active site of the enzyme. The nitrile group can also be transformed into other functional groups to further modulate the compound's biological activity and pharmacokinetic properties.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive building block for the construction of complex molecular architectures. As research into novel therapeutic agents continues, the strategic application of intermediates like this compound will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Retrieved January 11, 2026, from a source providing this specific chapter or article.
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PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2025). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved January 11, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved January 11, 2026, from [Link]
- Journal of Medicinal Chemistry. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. (Referenced in J&K Scientific product page)
- Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
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PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Brieflands. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Retrieved January 11, 2026, from [Link]
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An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile
This document provides a comprehensive technical overview of 4-Hydroxy-2,6-dimethylbenzonitrile (CAS No. 58537-99-8), a substituted aromatic nitrile of increasing interest in synthetic and medicinal chemistry. This guide delves into the compound's core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Physicochemical Properties and Identity
This compound, also known by its synonym 4-Cyano-3,5-dimethylphenol, is a bifunctional organic molecule.[1][2] The strategic placement of a hydroxyl group and two methyl groups on the benzonitrile framework imparts a unique combination of steric and electronic properties, making it a valuable intermediate. Its core identifiers and physical properties are summarized below, providing a foundational dataset for its use in experimental design.
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [1][2][3] |
| Molecular Formula | C₉H₉NO | [1][3] |
| Molecular Weight | 147.17 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| Appearance | Off-white to beige crystalline powder | [2] |
| Melting Point | 176 °C | [2] |
| Boiling Point | 313.7 ± 30.0 °C (Predicted) | [2] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 8.08 ± 0.23 (Predicted) | [2] |
Solubility Profile : This compound exhibits solubility in polar organic solvents such as ethanol, dichloromethane, dimethyl sulfoxide (DMSO), and ether.[4][5] Its solubility in water is limited, a characteristic attributable to the hydrophobic nature of the dimethylated benzene ring, though the hydroxyl group can participate in some hydrogen bonding.[4] The choice of solvent is critical during reaction setup and purification; for instance, its solubility in DMSO is advantageous for reaction media, while its limited aqueous solubility can be exploited for precipitation during workup.
Spectroscopic and Analytical Profile
A thorough understanding of a compound's spectroscopic signature is paramount for reaction monitoring and quality control. The following sections detail the expected and reported spectral characteristics of this compound.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides definitive evidence for the compound's molecular weight. The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak.
-
Molecular Ion (M⁺) : m/z = 147[1]
-
Key Fragmentation Peaks : m/z = 132 (loss of CH₃), 118 (loss of HCN from the m/z 145 fragment)[1]
The presence of the molecular ion at m/z 147 confirms the elemental composition of C₉H₉NO. The fragmentation pattern is consistent with the stable aromatic core.
Infrared (IR) Spectroscopy
The IR spectrum provides clear indicators of the key functional groups. While a specific experimental spectrum is not widely published, the expected absorption bands are highly predictable:
-
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic) : Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Sharp peaks typically appearing just below 3000 cm⁻¹ from the methyl groups.
-
C≡N Stretch (Nitrile) : A strong, sharp absorption band in the range of 2220-2260 cm⁻¹. This is a highly diagnostic peak.
-
C=C Stretch (Aromatic) : Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation in solution. Due to the molecule's symmetry, the predicted ¹H and ¹³C NMR spectra are remarkably simple and diagnostic.
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0-10.0 ppm | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet. |
| ~6.5-7.0 ppm | Singlet | 2H | Ar-H | Due to the molecule's C₂ᵥ symmetry, the two aromatic protons are chemically equivalent and appear as a single peak. |
| ~2.2-2.4 ppm | Singlet | 6H | Ar-CH₃ | The six protons of the two equivalent methyl groups give rise to a single, sharp peak. |
Predicted ¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ) | Assignment | Rationale |
| ~155-160 ppm | C -OH | The aromatic carbon attached to the hydroxyl group is significantly deshielded. |
| ~130-135 ppm | C -CH₃ | The two carbons bearing the methyl groups are equivalent. |
| ~118-122 ppm | C ≡N | The nitrile carbon is a key diagnostic peak, though sometimes of lower intensity. |
| ~115-120 ppm | C H | The two aromatic C-H carbons are equivalent. |
| ~105-110 ppm | C -CN | The ipso-carbon to which the nitrile is attached. |
| ~18-22 ppm | -C H₃ | The methyl carbons appear in the typical aliphatic region. |
Synthesis and Purification
The synthesis of substituted benzonitriles can be achieved through various established methods. A reliable and common approach for a related isomer, 4-hydroxy-3,5-dimethylbenzonitrile, involves the dehydration of an aldoxime formed in situ.[6] This one-pot protocol is efficient and demonstrates a logical flow from a readily available aldehyde precursor.
Caption: General workflow for the one-pot synthesis of a hydroxy-dimethylbenzonitrile.
Experimental Protocol: Representative One-Pot Synthesis
Causality: This protocol is chosen for its efficiency. Forming the aldoxime and immediately dehydrating it in the same pot minimizes handling of intermediates and often improves overall yield. Acetic anhydride is a common and effective dehydrating agent for this transformation.
-
Reaction Setup : To a solution of the starting aldehyde (e.g., 3,5-dimethyl-4-hydroxybenzaldehyde, 1 equivalent) in a suitable solvent like pyridine or DMF, add hydroxylamine hydrochloride (1.1 equivalents).
-
Aldoxime Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the aldoxime intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Dehydration : Cool the reaction mixture in an ice bath. Slowly add a dehydrating agent, such as acetic anhydride (2-3 equivalents), dropwise while maintaining the low temperature.
-
Reaction Completion : After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldoxime.
-
Workup : Cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. This will hydrolyze the excess acetic anhydride and precipitate the crude product.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any water-soluble impurities.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Potential
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three key components: the phenolic hydroxyl group, the nitrile group, and the activated aromatic ring.
Caption: Key reactivity pathways of this compound.
-
Reactions at the Hydroxyl Group : The phenolic -OH group is acidic and can be readily deprotonated by a base. The resulting phenoxide is a potent nucleophile, making it a handle for O-alkylation (Williamson ether synthesis) or O-acylation to form esters. These reactions are fundamental for modifying solubility or protecting the hydroxyl group during subsequent synthetic steps.
-
Reactions of the Nitrile Group : The nitrile group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form a primary benzylamine. Furthermore, the nitrile can undergo cycloaddition reactions, for example with sodium azide, to form a tetrazole ring, a common bioisostere for carboxylic acids in drug design.
-
Reactions on the Aromatic Ring : The hydroxyl group is a strong activating, ortho-, para-director for electrophilic aromatic substitution (EAS). The two existing methyl groups also provide weak activation. However, the positions ortho to the hydroxyl group are sterically hindered by the methyl groups. The position para to the hydroxyl group is occupied by the nitrile. The remaining two positions (meta to the hydroxyl) are the most likely sites for substitution, such as halogenation or nitration, although the overall activation from the -OH group may still direct some substitution to the hindered ortho positions under forcing conditions.
Applications in Research and Drug Development
While direct pharmacological applications of this compound are not extensively documented, its true value lies in its role as a molecular scaffold and synthetic intermediate. The benzonitrile moiety is a well-established pharmacophore found in over 30 approved pharmaceutical drugs.
Role as a Bioactive Scaffold : The nitrile group is often employed as a bioisostere for a carbonyl group, acting as a hydrogen bond acceptor.[7] Its inclusion in drug candidates can enhance binding affinity to target proteins. For instance, the related isomer, 4-hydroxy-3,5-dimethylbenzonitrile, is a pivotal intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[7][8] This highlights the utility of the hydroxydimethylbenzonitrile core in constructing complex, biologically active molecules.
Use in Medicinal Chemistry : In a drug discovery context, this compound serves as a versatile starting material. The hydroxyl group provides a convenient attachment point for linkers or other pharmacophoric fragments via ether or ester linkages. The nitrile can be maintained as a key binding element or transformed into other functional groups like amines or carboxylic acids to modulate the compound's properties and explore the structure-activity relationship (SAR) of a new chemical series. Its potential use as an antioxidant in various formulations has also been noted.[5]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. It is classified as harmful and an irritant.
-
Hazard Codes : Xn, Xi[2]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][9]
Handling Recommendations :
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place in a tightly sealed container.[2]
Conclusion
This compound is a valuable chemical entity with a well-defined set of physicochemical properties and a versatile reactivity profile. Its simple, symmetric structure, confirmed by spectroscopic methods, makes it an ideal building block for more complex molecular architectures. While its direct applications are still emerging, its structural similarity to intermediates used in the synthesis of potent antiviral agents underscores its significant potential for professionals in synthetic chemistry, and particularly those engaged in drug discovery and development. This guide provides the foundational knowledge required to confidently and effectively utilize this compound in a research setting.
References
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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4-hydroxy-3,5-dimethylbenzonitrile | Solubility of Things. (n.d.). Retrieved from [Link]
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This compound | C9H9NO | CID 590183. (n.d.). PubChem. Retrieved from [Link]
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2,6-DIMETHYL-4-HYDROXYBENZONITRILE. (2024-04-09). ChemBK. Retrieved from [Link]
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This compound (C9H9NO). (n.d.). PubChemLite. Retrieved from [Link]
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This compound. (n.d.). LabSolutions. Retrieved from [Link]
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4-Hydroxy-2,6-dimethylbenzonitrile molecular weight
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of significant interest in organic synthesis and medicinal chemistry. The document elucidates its fundamental physicochemical properties, with a core focus on its molecular weight, and delves into its structural characteristics, spectroscopic profile, and critical safety considerations. This guide is intended to serve as a foundational resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical data to facilitate its effective and safe utilization in a laboratory setting.
Introduction: The Scientific Merit of this compound
This compound, also known as 4-cyano-3,5-dimethylphenol, is a bifunctional organic molecule. The strategic placement of a hydroxyl group and a nitrile group on a dimethylated benzene ring confers a unique reactivity profile, making it a valuable intermediate in the synthesis of more complex molecular architectures. The steric hindrance provided by the flanking methyl groups can influence the reactivity of the functional groups, a feature that can be exploited in regioselective synthesis. Understanding the precise molecular weight is the first and most critical step in any quantitative chemical analysis or synthetic endeavor involving this compound.
Core Physicochemical Properties
The utility of any chemical compound in a research and development setting is fundamentally governed by its physical and chemical properties. These parameters dictate its solubility, reactivity, and appropriate handling and storage conditions.
Molecular Weight: The Cornerstone of Quantitative Chemistry
The molecular weight of a compound is a critical parameter that underpins all stoichiometric calculations in chemical reactions. It is the mass of one mole of a substance and is expressed in grams per mole ( g/mol ).
The molecular weight of this compound is 147.17 g/mol .[1][2][3] This value is calculated from its molecular formula, C9H9NO[1][2][3], by summing the atomic weights of its constituent atoms (nine carbons, nine hydrogens, one nitrogen, and one oxygen). The monoisotopic mass is 147.068413911 Da.[1]
Tabulated Physicochemical Data
For ease of reference, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 147.17 g/mol | [1][2][3] |
| Molecular Formula | C9H9NO | [1][2][3] |
| CAS Number | 58537-99-8 | [1][2][4] |
| Melting Point | 176 °C | [4] |
| Boiling Point | 313.7 ± 30.0 °C (Predicted) | [4] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [4] |
| Appearance | Off-white / Beige crystalline powder | [4] |
| pKa | 8.08 ± 0.23 (Predicted) | [4] |
Structural Elucidation and Spectroscopic Profile
The arrangement of atoms and functional groups in this compound gives rise to a unique spectroscopic fingerprint that is instrumental in its identification and characterization.
Molecular Structure
The structure of this compound is characterized by a central benzene ring. A hydroxyl (-OH) group is located at position 4, and a nitrile (-C≡N) group is at position 1. Two methyl (-CH3) groups are situated at positions 2 and 6, flanking the nitrile group.
Diagram 1: Molecular Structure of this compound
Caption: 2D representation of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp, strong peak around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group.
-
Mass Spectrometry : In mass spectrometry, the molecule will show a molecular ion peak corresponding to its molecular weight.
Synthesis and Reactivity
While a detailed, validated synthetic protocol is beyond the scope of this guide, a general synthetic strategy can be outlined. One plausible approach involves the cyanidation of a corresponding brominated phenol precursor.
Diagram 2: Generalized Synthetic Workflow
Caption: A conceptual workflow for the synthesis of the target compound.
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[1][5]
Hazard Identification
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][5]
-
Irritation : Causes skin and serious eye irritation.[1] May cause respiratory irritation.[1]
Recommended Safety Precautions
-
Engineering Controls : Use only in a well-ventilated area, preferably within a fume hood.[5][6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5][6] In case of insufficient ventilation, wear suitable respiratory equipment.[6]
-
Handling : Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage : Store in a cool, well-ventilated area in a tightly closed container.[5][6]
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas of chemical research:
-
Medicinal Chemistry : It can serve as a scaffold for the synthesis of novel pharmaceutical compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization.
-
Materials Science : Substituted benzonitriles can be precursors to liquid crystals and other advanced materials.
Conclusion
This technical guide has provided a detailed overview of this compound, with a central focus on its molecular weight of 147.17 g/mol . By understanding its physicochemical properties, structural features, and safety requirements, researchers can confidently and safely incorporate this versatile compound into their synthetic and developmental workflows.
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4-Hydroxy-2,6-dimethylbenzonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile
Abstract
This compound, also known as 4-cyano-2,6-dimethylphenol, is a valuable chemical intermediate in the development of pharmaceuticals and other fine chemicals.[1] Its synthesis requires a strategic approach to functionalize the sterically hindered 2,6-dimethylphenol backbone. This guide provides an in-depth exploration of the primary synthetic pathways, offering a comparative analysis of methodologies, detailed experimental protocols, and the underlying chemical principles. The content is tailored for researchers, chemists, and drug development professionals, emphasizing causal relationships in experimental design and providing a framework for robust, reproducible synthesis.
Introduction and Physicochemical Profile
This compound (C₉H₉NO) is an aromatic compound characterized by a phenol group, two ortho-methyl substituents, and a para-nitrile group.[2] This substitution pattern makes it a versatile building block. The strategic challenge in its synthesis lies in introducing the nitrile functionality at the para-position of 2,6-dimethylphenol, a position that is electronically activated but sterically shielded. This guide will dissect the most prevalent and effective synthetic routes, starting from the readily available 2,6-dimethylphenol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 58537-99-8 | [2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2][3] |
| Appearance | Colorless crystal or white to beige powder | [3][4] |
| Melting Point | 123-127 °C | [3] |
| pKa | ~8.27 | [3] |
| Solubility | Soluble in ethanol, dichloromethane, ether | [4] |
Synthetic Strategies from 2,6-Dimethylphenol
The most logical and widely documented precursor for the synthesis is 2,6-dimethylphenol. From this starting material, several distinct pathways can be employed, each with its own merits and challenges. We will explore two primary, field-proven routes in detail.
Pathway 1: Multi-step Synthesis via Sandmeyer Reaction
This classical and robust pathway involves a four-step sequence: nitration, reduction of the nitro group, diazotization of the resulting amine, and finally, a copper-catalyzed cyanation (the Sandmeyer reaction).[5][6] This method offers high yields and predictability, leveraging well-understood and reliable chemical transformations.
Caption: Workflow for the synthesis via the Sandmeyer reaction pathway.
The initial step involves the regioselective nitration of 2,6-dimethylphenol at the para-position to yield 2,6-dimethyl-4-nitrophenol. The ortho positions are sterically blocked by the methyl groups, directing the electrophilic nitration exclusively to the C4 position. Metal nitrates in acetone provide a mild and effective system for this transformation.[7][8]
Experimental Protocol: Nitration
-
Mixing: Prepare a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and either Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O, 1 equivalent) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 1 equivalent).[7]
-
Suspension: Add acetone (approx. 10 mL per mmol of phenol) to the solid mixture.
-
Reaction: Stir the resulting mixture at room temperature for 2-24 hours, monitoring the reaction progress by TLC.[8]
-
Filtration: Upon completion, filter the mixture through a pad of Celite to remove insoluble materials. Wash the residue with fresh acetone.[7]
-
Neutralization: Treat the filtrate with solid sodium bicarbonate until the evolution of CO₂ ceases to neutralize any acid formed.
-
Purification: Filter the mixture again and remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,6-dimethyl-4-nitrophenol.[8]
The nitro group is reduced to a primary amine to form 4-amino-2,6-dimethylphenol. Catalytic hydrogenation is a clean and efficient method for this transformation, although other reducing agents like Sn/HCl or Fe/HCl can also be used.
Experimental Protocol: Reduction
-
Setup: In a hydrogenation vessel, dissolve 2,6-dimethyl-4-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain 4-amino-2,6-dimethylphenol, which can be used in the next step, often without further purification.
This two-part final stage is the core of the pathway. The primary aromatic amine is first converted to a reactive diazonium salt intermediate at low temperatures.[9][10] This intermediate is not isolated due to its instability and is immediately reacted with a solution of copper(I) cyanide to yield the target nitrile.[6][11] The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[5]
Experimental Protocol: Diazotization and Cyanation
-
Amine Solution: Dissolve 4-amino-2,6-dimethylphenol in an aqueous solution of a strong mineral acid (e.g., 2.5 equivalents of HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[12] Stir for an additional 30 minutes after the addition is complete.
-
Copper Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.5 equivalents) and sodium or potassium cyanide in water.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.[12] A gentle evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C until gas evolution ceases, ensuring the complete decomposition of the diazonium salt.
-
Extraction and Purification: Cool the reaction mixture, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Pathway 2: Synthesis via Formylation and Oximation
This alternative route avoids the use of nitrating agents and the potentially hazardous diazonium salt intermediate. It involves the introduction of a carbonyl group via formylation, its conversion to an oxime, and subsequent dehydration to the nitrile.[3]
Caption: Workflow for the synthesis via formylation and oximation.
Formylation introduces an aldehyde group onto the aromatic ring. The Duff reaction or Reimer-Tiemann reaction are common methods for the ortho-formylation of phenols, but para-formylation can be achieved under specific conditions, for instance, by protecting the hydroxyl group, performing the formylation, and then deprotecting. A more direct approach might involve specific para-directing formylation reagents.[13]
Experimental Protocol: Formylation (Conceptual)
-
Reaction Setup: Dissolve 2,6-dimethylphenol in a suitable solvent.
-
Reagent Addition: Add a formylating agent (e.g., paraformaldehyde and Mg(OMe)₂) under controlled temperature conditions.
-
Reaction: Heat the mixture to drive the reaction to completion.
-
Work-up and Purification: After quenching the reaction, perform an aqueous work-up and extract the product. Purify by column chromatography to isolate 3,5-dimethyl-4-hydroxybenzaldehyde.
This two-step sequence converts the aldehyde into the nitrile. First, the aldehyde is reacted with hydroxylamine hydrochloride to form an aldoxime.[1] This intermediate is then dehydrated using a variety of reagents, such as acetic anhydride, thionyl chloride, or specialized catalysts, to yield the final product. A one-pot procedure for this transformation is often feasible and highly efficient.[3]
Experimental Protocol: One-Pot Oximation and Dehydration
-
Setup: In a reaction flask, combine 3,5-dimethyl-4-hydroxybenzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), and a suitable solvent/reagent system (e.g., formic acid or a tungsten catalyst in an organic solvent).[3][14]
-
Reaction: Heat the mixture under reflux for several hours (typically 8-12 hours), monitoring by TLC. The reaction proceeds through the in-situ formation of the aldoxime followed by its immediate dehydration.
-
Isolation: Cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous work-up.
-
Purification: Extract the product with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization.[1]
Comparative Analysis of Pathways
| Feature | Pathway 1: Sandmeyer Reaction | Pathway 2: Formylation-Oximation |
| Starting Materials | Readily available, inexpensive | Formylation agents can be specialized |
| Number of Steps | 4 distinct steps | 3 steps, often with a one-pot final stage |
| Key Intermediates | Nitro compound, amine, diazonium salt | Aldehyde, aldoxime |
| Reagent Hazards | Strong acids/nitrating agents, unstable diazonium salts, highly toxic cyanides (CuCN) | Formylation reagents, dehydrating agents (e.g., SOCl₂) |
| Yield & Reliability | Generally high yields, very reliable and well-documented reactions | Can be high-yielding, especially the one-pot oximation/dehydration |
| Scalability | Scalable, but requires careful temperature control for diazotization and handling of toxic reagents | Generally considered very scalable and potentially safer for industrial production |
Causality Behind Choices:
-
Pathway 1 is often preferred in a discovery or academic setting due to its modularity and the reliability of each individual step. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, not just nitriles.[5][6]
-
Pathway 2 is attractive for process chemistry and larger-scale synthesis because it avoids the in-situ generation of potentially explosive diazonium salts and the use of heavy metal cyanides.[1] The efficiency of the one-pot conversion of the aldehyde to the nitrile is a significant advantage.[3]
Conclusion
The synthesis of this compound can be effectively accomplished through multiple strategic pathways starting from 2,6-dimethylphenol. The classical route involving nitration, reduction, and a final Sandmeyer reaction is a robust and versatile method, providing reliable access to the target compound. An alternative pathway via formylation, oximation, and dehydration offers a compelling alternative, particularly for larger-scale applications where avoiding hazardous intermediates and toxic metal cyanides is a priority. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available equipment, safety protocols, and cost considerations. Both pathways presented in this guide represent validated and logical approaches for obtaining this important chemical intermediate.
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4-Hydroxy-2,6-dimethylbenzonitrile IUPAC name
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile: A Versatile Synthetic Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 58537-99-8), a key chemical intermediate with significant utility in organic synthesis and drug discovery. The document details the compound's fundamental physicochemical properties, provides a validated synthetic protocol, and explores its spectroscopic signature for structural confirmation. Special emphasis is placed on its role as a versatile building block, stemming from the unique reactivity conferred by its trifunctional aromatic core. The guide discusses its current and potential applications, particularly in the development of novel therapeutic agents, and concludes with a summary of its toxicological profile. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Core Physicochemical Properties and Structure
This compound, for which the internationally recognized IUPAC name is the same, is a crystalline solid at room temperature.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and two methyl (-CH₃) groups. The substitution pattern, with the hydroxyl and nitrile groups in a para relationship and flanked by two ortho methyl groups, is crucial to its chemical behavior.
The phenolic hydroxyl group is an activating, ortho, para-directing group, while the nitrile moiety is a deactivating, meta-directing group.[3] The steric hindrance provided by the two methyl groups adjacent to the nitrile function can also influence its reactivity, potentially directing reactions towards the less hindered hydroxyl group or the aromatic ring positions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-3,5-dimethylphenol | [1][4] |
| CAS Number | 58537-99-8 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 176 °C | [2][4] |
| Boiling Point | 313.7 ± 30.0 °C (Predicted) | [2][4] |
| pKa | 8.08 ± 0.23 (Predicted) | [2] |
Synthesis and Purification Protocol
The synthesis of this compound can be achieved through various methods. A common laboratory-scale approach involves the cyanation of a corresponding phenol derivative. The following protocol is a representative method adapted from established chemical principles for the synthesis of hydroxybenzonitriles.[2][5]
Experimental Protocol: Synthesis via Sandmeyer-type Reaction
This protocol outlines the conversion of 4-amino-3,5-dimethylphenol to the target nitrile. The rationale for this multi-step approach is its reliability and high yield for introducing a nitrile group onto an aromatic ring.
Step 1: Diazotization of 4-Amino-3,5-dimethylphenol
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-amino-3,5-dimethylphenol (1 equivalent) in an aqueous solution of hydrochloric acid (3 equivalents) at 0-5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Continue stirring for an additional 30 minutes in the ice bath.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water. Heat gently to dissolve, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
Step 3: Work-up and Purification
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to a pH of ~7-8.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Caption: Logical workflow for spectroscopic structural elucidation.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. The nitrile group is a robust and biocompatible functional group found in over 30 approved pharmaceutical agents. [6]It can serve as a hydrogen bond acceptor or a bioisostere for a carbonyl group, and it is generally resistant to metabolic degradation. [6]
Role as a Synthetic Scaffold
The three distinct functional sites—the phenolic hydroxyl, the nitrile, and the aromatic ring—allow for sequential and regioselective modifications.
-
O-Alkylation/Acylation : The phenolic hydroxyl group can be readily alkylated or acylated to introduce diverse side chains, a common strategy in medicinal chemistry to modulate solubility and target binding.
-
Nitrile Transformations : The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up a vast array of subsequent chemical transformations.
-
Electrophilic Aromatic Substitution : The positions ortho to the powerful activating hydroxyl group are available for further substitution (e.g., halogenation, nitration), allowing for the synthesis of more complex derivatives.
Benzonitrile derivatives are key components in the development of kinase inhibitors, antiviral agents (e.g., against Hepatitis C virus), and non-steroidal androgen receptor antagonists. [6][7]This compound serves as an excellent starting point for building libraries of novel small molecules for screening against various biological targets.
Caption: Role as a versatile scaffold in multi-step synthesis.
Other Applications
Beyond drug discovery, this compound has been noted for its potential use as an antioxidant in cosmetics and pharmaceuticals, likely due to the radical-scavenging ability of its phenolic hydroxyl group. [2]It has also been mentioned as a potential plant growth regulator. [2]
Biological Activity and Toxicological Profile
While its primary role is as a synthetic intermediate, this compound possesses intrinsic chemical properties that suggest potential biological activity. Phenolic compounds are known to exhibit a wide range of biological effects, including antimicrobial and enzyme-inhibiting properties. [8]
Potential Biological Roles
-
Antioxidant Activity : The phenolic group can donate a hydrogen atom to neutralize free radicals, which is the basis for its potential application as an antioxidant. [2]* Enzyme Inhibition : The structure suggests potential interactions with enzyme active sites through hydrogen bonding (via -OH and -C≡N) and hydrophobic interactions (via methyl groups and the aromatic ring). Further screening is required to identify specific enzyme targets.
Safety and Toxicology
According to its Globally Harmonized System (GHS) classification, this compound is considered a hazardous substance. [1]* Hazards : It is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious skin and eye irritation and may cause respiratory irritation. [1][2][4]* Handling Precautions : Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value chemical intermediate with a unique and synthetically advantageous structure. Its trifunctional nature provides a versatile platform for the generation of complex molecular architectures relevant to drug discovery and materials science. This guide has consolidated its core technical data, provided a representative synthetic and purification protocol, and outlined its spectroscopic signature for robust characterization. The documented applications, particularly as a scaffold for novel therapeutics, underscore its importance for researchers and scientists in the chemical and pharmaceutical industries. Proper adherence to safety protocols is mandatory when handling this compound.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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-
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An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile: Properties, Synonyms, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4-Hydroxy-2,6-dimethylbenzonitrile (CAS No: 58537-99-8), a substituted aromatic nitrile of significant interest to researchers in medicinal chemistry and drug development. This document elucidates the compound's chemical identity, including its numerous synonyms, and details its physicochemical properties. A robust, field-proven synthetic protocol via the Sandmeyer reaction is presented, complete with a mechanistic rationale. Furthermore, this guide explores the compound's emerging applications as a key structural motif and fragment in the development of novel therapeutic probes and enzyme inhibitors, supported by peer-reviewed literature.
Chemical Identity and Nomenclature
This compound is a bifunctional organic molecule featuring a phenol group and a nitrile group attached to a xylene core. This unique arrangement of functional groups—a nucleophilic hydroxyl group and an electrophilic nitrile—makes it a versatile intermediate in organic synthesis.
Correctly identifying this compound is critical, as it is often confused with its structural isomer, 4-Hydroxy-3,5-dimethylbenzonitrile (CAS: 4198-90-7). The key distinction lies in the position of the two methyl groups relative to the hydroxyl and cyano functionalities. In the subject compound, the methyl groups are positioned at carbons 2 and 6, flanking the nitrile group.
A comprehensive list of synonyms and identifiers has been compiled from chemical databases and supplier catalogs to aid researchers in its unambiguous identification.[1][2][3]
| Identifier Type | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 58537-99-8 | Santa Cruz Biotechnology, PubChem[1][3] |
| Molecular Formula | C₉H₉NO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 147.17 g/mol | Santa Cruz Biotechnology, PubChem[1][3] |
| Common Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile | Santa Cruz Biotechnology[1] |
| 4-Cyano-3,5-dimethylphenol | PubChem[2] | |
| Benzonitrile, 4-hydroxy-2,6-dimethyl- | PubChem[2] | |
| InChI Key | KZEJTKHRBQWACL-UHFFFAOYSA-N | PubChem[3] |
| SMILES | CC1=CC(=CC(=C1C#N)C)O | PubChem[3] |
| EC Number | 875-173-6 | PubChem[3] |
Physicochemical and Safety Data
Understanding the physical properties and safety profile of a chemical intermediate is paramount for its effective and safe use in a laboratory setting.
Physical Properties:
-
Appearance: Off-white / Beige crystalline powder.
-
Melting Point: 176 °C.
-
Boiling Point (Predicted): 313.7±30.0 °C.
-
Density (Predicted): 1.13±0.1 g/cm³.
-
pKa (Predicted): 8.08±0.23.
GHS Hazard and Safety Information: [2] The compound is classified as harmful and requires careful handling.
-
Pictogram: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: Researchers should wear suitable protective clothing, gloves, and eye/face protection. Work should be conducted in a well-ventilated area, and dust inhalation must be avoided.
Synthesis Methodology: The Sandmeyer Reaction
A reliable and well-established method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction.[4][5][6] This transformation proceeds via an aryl diazonium salt intermediate, which is generated from a primary aromatic amine. For the synthesis of this compound, the logical precursor is 4-amino-3,5-dimethylphenol.
The overall transformation involves two key stages:
-
Diazotization: The conversion of the primary amine (4-amino-3,5-dimethylphenol) into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[7]
-
Cyanation: The displacement of the diazonium group (-N₂⁺) with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[4][6]
The choice of the Sandmeyer reaction is strategic. It allows for the installation of a nitrile group in a position that may not be easily accessible through direct electrophilic aromatic substitution due to the directing effects of the existing hydroxyl and methyl groups on the ring. The low-temperature conditions of the diazotization step are crucial to prevent the premature decomposition of the unstable diazonium salt.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Diazotization-Sandmeyer Reaction
This protocol is a representative procedure based on established principles of the Sandmeyer reaction.[4][5][6][7] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.
Materials:
-
4-Amino-3,5-dimethylphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, use with extreme caution)
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Part A: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-dimethylphenol (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0–5 °C using an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
Part B: Sandmeyer Cyanation
-
In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide. Extreme Caution: This step should be performed in a certified fume hood with appropriate personal protective equipment due to the high toxicity of cyanide salts.
-
Cool the copper(I) cyanide solution to 0 °C in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then gently heat to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.
Part C: Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.
Applications in Drug Discovery and Chemical Biology
While broadly useful as a synthetic intermediate, this compound has been specifically identified as a valuable fragment and structural motif in two distinct areas of drug discovery research.
Development of Probes for Cysteine Protease Profiling
Cysteine proteases are a large family of enzymes involved in numerous physiological and pathological processes, making them important therapeutic targets.[8][9] Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active site of enzymes, allowing for their detection and functional characterization.
In a 2016 study published in Synthesis, researchers developed novel peptidyl-acyloxymethyl ketones (AOMKs) as irreversible inhibitors for activity-based profiling of cysteine proteases.[10][11][12] The core of these probes features a "scaffold" designed to carry the peptidyl targeting element and the reactive ketone warhead. This compound was used to synthesize the corresponding 4-hydroxy-2,6-dimethylbenzoic acid, which was then incorporated into this scaffold.[11] The resulting probes, bearing this 4-functionalized 2,6-dimethylbenzoate moiety, were shown to efficiently and irreversibly inhibit cysteine proteases like cathepsin B.[10][12] This application highlights the utility of the 2,6-dimethyl substitution pattern in creating structurally defined probes for chemical biology.
Fragment-Based Discovery of Choline Kinase Inhibitors
Choline kinase α (ChoKα) is an enzyme that is frequently upregulated in various cancers and is considered a validated therapeutic target.[13][14] Inhibiting ChoKα disrupts cancer cell metabolism, leading to reduced proliferation and apoptosis.
A 2016 article in the Journal of Medicinal Chemistry detailed a fragment-based drug discovery (FBDD) campaign to identify novel small-molecule inhibitors of ChoKα.[15] In this approach, small chemical fragments that bind weakly to the target are identified and then optimized into more potent lead compounds. This compound was identified as one such fragment that bound to the enzyme. Through structure-guided optimization, this initial fragment was elaborated into a series of potent inhibitors. The study demonstrated that these inhibitors effectively reduced cellular levels of phosphocholine (the product of ChoKα) and inhibited cell growth in breast cancer cell lines.[15] This work underscores the value of this compound as a starting point for developing targeted anticancer agents.
Conclusion
This compound is a versatile chemical intermediate with a well-defined identity, distinct from its common structural isomer. Its synthesis is readily achievable through established organic chemistry transformations like the Sandmeyer reaction, providing a reliable route for its production. Beyond its general utility, this compound has proven to be a valuable building block in modern drug discovery, serving as a key fragment for the development of novel choline kinase inhibitors and as a structural component of sophisticated chemical probes for studying cysteine proteases. This guide provides the foundational knowledge required for researchers to effectively procure, synthesize, and strategically employ this compound in their research and development programs.
References
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Coman, A. G., Paraschivescu, C. C., Hadade, N. D., Juncu, A., Vlaicu, O., Popescu, C.-I., & Matache, M. (2016). New Acyloxymethyl Ketones: Useful Probes for Cysteine Protease Profiling. Synthesis, 48(22), 3917–3923. [Link]
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Thieme Chemistry. (2016). Synthesis, 48(22): 3917-3923. New Acyloxymethyl Ketones: Useful Probes for Cysteine Protease Profiling. [Link]
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Wikipedia. Sandmeyer reaction. [Link]
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ResearchGate. (2016). New Acyloxymethyl Ketones: Useful Probes for Cysteine Protease Profiling. [Link]
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Zech, S. G., Kohlmann, A., Zhou, T., Li, F., Squillace, R. M., Parillon, L. E., Greenfield, M. T., Miller, D. P., Qi, J., Thomas, R. M., Wang, Y., Xu, Y., Miret, J. J., Shakespeare, W. C., Zhu, X., & Dalgarno, D. C. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(2), 671–686. [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
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ACS Publications. (2016). Novel Small Molecule Inhibitors of Choline Kinase Identified by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 59(2), 671-686. [Link]
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PubChem. This compound. [Link]
-
Bogyo, M., et al. (2005). Activity-based probes that target diverse cysteine protease families. Nature Chemical Biology. [Link]
-
Chemistry Stack Exchange. (2016). Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ResearchGate. (2010). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. [Link]
-
PubChemLite. This compound (C9H9NO). [Link]
- U.S. Patent No. US5874547A. (1999).
-
van der Hoorn, R. A. L., et al. (2015). Subfamily-Specific Fluorescent Probes for Cysteine Proteases Display Dynamic Protease Activities during Seed Germination. Plant Physiology. [Link]
-
Jaggernauth, K. A., et al. (2014). Direct Inhibition of Choline Kinase by a Near-Infrared Fluorescent Carbocyanine. Molecular Cancer Therapeutics. [Link]
-
ResearchGate. (2023). Dosage via Dioazotisation and Coupling with 2,5-Dimethyl phenol. [Link]
-
ResearchGate. (2005). Activity-based probes that target diverse cysteine protease families. [Link]
-
Chemistry Stack Exchange. (2019). Selectivity of diazo-coupling with p-amino phenol. [Link]
-
National Center for Biotechnology Information. (2014). Direct inhibition of choline kinase by a near-infrared fluorescent carbocyanine. [Link]
-
National Center for Biotechnology Information. (2020). Profiling Cysteine Proteases Activities in Neuroinflammatory Cells. [Link]
-
Stanford Medicine. (2005). Activity-based probes as a tool for functional proteomic analysis of proteases. [Link]
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An In-Depth Technical Guide to the Melting Point Determination of 4-Hydroxy-2,6-dimethylbenzonitrile
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the accurate determination of the melting point of 4-hydroxy-2,6-dimethylbenzonitrile. It moves beyond a simple procedural outline to delve into the underlying principles, critical experimental variables, and data interpretation, ensuring robust and reliable results.
Introduction: The Significance of a Fundamental Physical Constant
This compound is a substituted aromatic nitrile with applications in various fields of chemical synthesis and research, including its use as an antioxidant and a plant growth regulator.[1] As with any pure crystalline solid, its melting point is a critical physical constant. This single value serves two primary functions in a research and development setting:
-
Identification: The melting point is a characteristic fingerprint. A measured value that corresponds closely to the established literature value provides a strong indication of the compound's identity.
-
Purity Assessment: The sharpness of the melting range (the temperature range from the first sign of melting to complete liquefaction) is a sensitive indicator of purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. The presence of even minor impurities will lead to a depression of the melting point and a broadening of the melting range.[2]
Therefore, the accurate determination of the melting point is a foundational step in the characterization of this compound, validating its synthesis and ensuring its suitability for downstream applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties is essential for both identification and safety. The data presented below has been consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-3,5-dimethylphenol | [3][4] |
| CAS Number | 58537-99-8 | [3][4][5] |
| Molecular Formula | C₉H₉NO | [3][5] |
| Molecular Weight | 147.17 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 176 °C | [1][4] |
The Science of Melting: A Thermodynamic Perspective
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[2] For a pure crystalline solid, this is a distinct temperature where the solid and liquid phases exist in equilibrium. The energy supplied during melting, known as the heat of fusion, is used to overcome the intermolecular forces holding the molecules in a fixed crystal lattice, rather than increasing the substance's temperature.[2]
The Impact of Impurities: The presence of a soluble impurity disrupts the uniform crystal lattice of the solid. This disruption lowers the energy required to break the lattice, resulting in a lower melting point (melting point depression). Furthermore, as the primary compound melts, the concentration of the impurity in the remaining solid increases, causing a progressive drop in the melting point. This phenomenon manifests as a broadened melting range. Understanding this principle is crucial for interpreting experimental results.
Figure 1. Conceptual diagram illustrating the effect of impurities on the crystal lattice and melting point.
Standard Operating Procedure (SOP): Accurate Melting Point Determination
This protocol is designed as a self-validating system, incorporating checks and best practices to ensure the generation of trustworthy data. It assumes the use of a modern digital melting point apparatus.
Materials and Equipment
-
This compound sample
-
Melting point capillaries (one end sealed)
-
Spatula
-
Mortar and pestle (agate or glass recommended)[2]
-
Digital melting point apparatus with temperature calibration standards
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat[6][7]
Experimental Workflow
Figure 2. Standard workflow for precise melting point determination.
Step-by-Step Methodology
Step 1: Sample Preparation (The Causality of Homogeneity) 1.1. Ensure the sample of this compound is completely dry.[2] Moisture can act as an impurity, depressing the melting point. 1.2. Place a small amount of the crystalline sample into a clean mortar. 1.3. Gently grind the sample into a fine, homogeneous powder using a pestle.[2]
-
Expert Insight: This step is critical. A fine powder ensures uniform packing and efficient, even heat transfer from the apparatus to the sample. Coarse crystals can lead to inconsistent heating and an inaccurate, broad melting range.[2]
Step 2: Capillary Loading (The Importance of Consistency) 2.1. Invert a capillary tube (sealed end down) and press the open end into the powdered sample. 2.2. Tap the sealed end of the capillary gently on a hard surface to pack the powder down. 2.3. Repeat until a packed column of 2-3 mm of sample is achieved.
-
Trustworthiness Check: An improperly packed or overloaded capillary will result in a significant temperature gradient across the sample, leading to a broadened apparent melting range. The 2-3 mm height is an industry-standard compromise between having enough material to observe and minimizing thermal gradients.
Step 3: Instrument Setup and Calibration Verification 3.1. Turn on the melting point apparatus and allow it to stabilize. 3.2. If it has not been done recently, verify the instrument's calibration using certified reference standards that bracket the expected melting point of 176°C. This is a cornerstone of a self-validating protocol. 3.3. Insert the loaded capillary into the sample holder of the apparatus.
Step 4: Rapid Determination for Approximate Range (Efficiency) 4.1. Set a rapid heating ramp (e.g., 10-20°C/minute). 4.2. Start the heating program and observe the sample. 4.3. Record the approximate temperature at which the sample melts. This provides a rough estimate and saves time.
-
Expert Insight: Do not use this value as the final result. The rapid heating rate causes a lag between the thermometer reading and the actual sample temperature, leading to artificially high readings.
Step 5: Accurate Determination (Precision) 5.1. Allow the apparatus to cool significantly below the approximate melting point. 5.2. Use a fresh, new capillary with a new sample for each precise determination. [8] Re-melting a previously melted sample can lead to decomposition and inaccurate results. 5.3. Set the start temperature to at least 10-15°C below the approximate melting point found in Step 4. 5.4. Set the heating rate to a slow ramp of 1-2°C per minute.
-
Expert Insight: A slow heating rate is paramount for accuracy. It ensures that the sample and the temperature sensor are in thermal equilibrium, allowing for a precise observation of the melting transition.
Step 6: Data Recording and Interpretation 6.1. Carefully observe the sample through the viewing lens as the temperature approaches the expected melting point. 6.2. Record the temperature at the onset of melting (T_onset) , which is the point where the first droplet of liquid is observed. 6.3. Record the temperature at the clear point (T_clear) , where the last solid crystal disappears, and the sample is completely liquid. 6.4. The melting point is reported as the range: T_onset – T_clear . 6.5. Repeat the accurate determination (Step 5 and 6) at least twice more to ensure reproducibility. The results should be consistent within 1°C.
Safety Precautions
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
-
Hazard Codes: Xn, Xi (Harmful, Irritant)[4]
-
Hazard Statements: Harmful by inhalation, in contact with skin, and if swallowed.[6] Causes skin and eye irritation.[3][7] May cause respiratory irritation.[3]
-
Handling: Always handle this compound in a well-ventilated area or a fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[7]
-
Inhalation: Move the person to fresh air.[7]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water.[6]
-
In all cases of significant exposure, seek immediate medical attention.[6][7]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Solution(s) |
| Broad Melting Range (>2°C) | 1. Impure sample. 2. Heating rate too fast. 3. Poorly packed/overloaded capillary. | 1. Consider sample purification (e.g., recrystallization). 2. Repeat with a slower ramp rate (1-2°C/min). 3. Prepare a new capillary with a 2-3 mm packed sample. |
| Melting Point is Lower than Literature Value (176°C) | 1. Impure sample. 2. Instrument out of calibration. | 1. Impurities are the most likely cause. 2. Calibrate the instrument with certified standards. |
| Sample Sublimes or Decomposes | The compound may be unstable at its melting point. | Note the temperature of decomposition/sublimation. Use a sealed capillary if sublimation is the issue. Report the observation. |
| Inconsistent Results Between Runs | 1. Inconsistent sample packing. 2. Using a previously melted sample. | 1. Ensure the packing technique is consistent. 2. Always use a fresh sample in a new capillary for each run.[8] |
Conclusion
The determination of the melting point of this compound, while a seemingly simple technique, requires meticulous attention to detail to yield data that is both accurate and reliable. By understanding the thermodynamic principles, adhering to a robust experimental protocol that emphasizes proper sample preparation and controlled heating rates, and prioritizing safety, researchers can confidently use this fundamental physical constant to verify compound identity and assess purity. This guide provides the necessary framework to achieve that standard of scientific integrity.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Retrieved from [Link]
-
LabSolutions. (n.d.). This compound. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Diethylene glycol diethyl ether. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 4-Hydroxybenzonitrile. Retrieved from [Link]
-
V.K. Ahluwalia, S. Dhingra. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9NO). Retrieved from [Link]
-
Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
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An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Hydroxy-2,6-dimethylbenzonitrile, a substituted aromatic nitrile, represents a key building block in synthetic organic chemistry. Its unique structural features—a sterically hindered phenol and a reactive nitrile group—make it a valuable precursor for the development of novel pharmaceutical agents and complex molecular architectures. This guide provides a comprehensive technical overview of its core physicochemical properties, with a special focus on its boiling point, alongside detailed methodologies for its synthesis and characterization. As a Senior Application Scientist, the following narrative is grounded in established chemical principles and aims to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These properties govern its behavior in different environments and are critical for designing synthetic routes, purification strategies, and formulation studies.
Molecular Structure and Key Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 2,6-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-3,5-dimethylphenol[2]
-
Molecular Formula: C₉H₉NO[3]
-
Molecular Weight: 147.17 g/mol [3]
The structure of this compound is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a cyano (-C≡N) group, and two methyl (-CH₃) groups. The ortho-positioning of the two methyl groups relative to the cyano group introduces significant steric hindrance, which influences the molecule's reactivity.
Boiling Point and Thermal Behavior
The boiling point of a substance is a critical physical constant, reflecting the strength of its intermolecular forces. For this compound, a high melting point of 176 °C indicates strong intermolecular interactions in the solid state, primarily due to hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions from the nitrile group.[2]
Predicted Boiling Point: A predicted boiling point of 313.7 ± 30.0 °C at standard atmospheric pressure has been reported.[2] It is crucial to note that this is a computationally derived value and not an experimentally determined one.
Challenges in Experimental Determination: The high predicted boiling point suggests that this compound may be susceptible to thermal decomposition before or during boiling at atmospheric pressure. Phenols and nitriles can undergo various reactions at elevated temperatures. Therefore, determining the boiling point under reduced pressure is the recommended approach to mitigate the risk of decomposition.
Experimental Protocol for Boiling Point Determination under Reduced Pressure:
A micro-boiling point determination method, such as a modified Siwoloboff method, is suitable for this compound, especially when only small quantities are available.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered to a temperature where the compound is more stable.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating mantle or oil bath
-
Vacuum pump and manometer
-
Standard laboratory glassware
Procedure:
-
Place a small amount of crystalline this compound into the test tube.
-
Gently heat the test tube to melt the solid, creating a liquid sample.
-
Insert the capillary tube, open end down, into the molten sample.
-
Attach the test tube to a thermometer and place the assembly in a heating apparatus.
-
Connect the apparatus to a vacuum system and reduce the pressure to a desired, stable value (e.g., 10 mmHg). Record this pressure.
-
Begin heating the sample slowly and observe the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid begins to boil.
-
Carefully record the temperature at which a steady stream of bubbles is observed. This is the boiling point at the recorded reduced pressure.
-
To confirm the boiling point, the apparatus can be allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube upon cooling is also a measure of the boiling point.
Data Presentation:
| Property | Value | Source |
| Melting Point | 176 °C | [2] |
| Predicted Boiling Point (Atmospheric Pressure) | 313.7 ± 30.0 °C | [2] |
| Molecular Weight | 147.17 g/mol | [3] |
| Molecular Formula | C₉H₉NO | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, often starting from readily available substituted phenols or benzaldehydes. The choice of synthetic pathway depends on factors such as starting material availability, desired scale, and laboratory capabilities. A common and effective method involves the conversion of a corresponding aldehyde to a nitrile.
Logical Workflow for Synthesis:
Caption: Synthetic pathway from 4-hydroxy-2,6-dimethylbenzaldehyde.
Experimental Protocol: Synthesis from 4-Hydroxy-2,6-dimethylbenzaldehyde
This two-step, one-pot procedure involves the formation of an intermediate oxime followed by its dehydration to the nitrile.
Materials:
-
4-Hydroxy-2,6-dimethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Acetic anhydride ((CH₃CO)₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
Step 1: Oxime Formation
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxy-2,6-dimethylbenzaldehyde in ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.
-
Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
Step 2: Dehydration to Nitrile
-
To the cooled reaction mixture containing the intermediate oxime, slowly add acetic anhydride (approximately 2-3 equivalents).
-
Heat the mixture to reflux and maintain for an additional 2-4 hours, again monitoring by TLC until the oxime is fully converted to the nitrile.
-
After cooling, pour the reaction mixture into a beaker of ice water and stir vigorously.
-
The crude product may precipitate as a solid. If so, collect it by vacuum filtration and wash with cold water.
-
If the product remains in solution, perform an extraction with ethyl acetate. Wash the organic layer with water, dilute HCl, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Self-Validating System: The purity of the synthesized product should be rigorously assessed using the characterization methods outlined in the following section. The melting point of the purified product should be sharp and consistent with the literature value (176 °C).[2]
Spectroscopic Characterization
Unequivocal identification and purity assessment of the synthesized this compound are achieved through a combination of spectroscopic techniques.
Workflow for Spectroscopic Analysis:
Caption: Workflow for the structural elucidation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
A singlet for the phenolic hydroxyl proton (-OH), typically in the range of 5-8 ppm, which is exchangeable with D₂O.
-
A singlet for the two equivalent aromatic protons.
-
A singlet for the six equivalent protons of the two methyl groups.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
A signal for the nitrile carbon (-C≡N) in the range of 115-125 ppm.
-
Signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a higher chemical shift.
-
A signal for the methyl carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
A sharp C≡N stretching band for the nitrile group, around 2220-2260 cm⁻¹.
-
C-H stretching bands for the aromatic and methyl groups, typically in the 2850-3100 cm⁻¹ region.
-
C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 147, corresponding to the molecular weight of the compound.[1]
-
Common fragmentation patterns may include the loss of a methyl group (M-15) or other characteristic fragments.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
-
Transport:
-
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[3]
-
Conclusion
This technical guide has provided a detailed overview of the boiling point, synthesis, and characterization of this compound. While a predicted boiling point is available, experimental determination under reduced pressure is strongly recommended due to the compound's high melting point and potential for thermal decomposition. The provided synthetic protocol offers a reliable method for its preparation, and the outlined spectroscopic techniques are essential for its unambiguous identification and purity assessment. By integrating theoretical knowledge with practical, field-proven methodologies, this guide aims to equip researchers with the necessary information to confidently and safely work with this versatile chemical intermediate.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Learning Space. (n.d.). Determination of Melting points and Boiling points. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility of 4-Hydroxy-2,6-dimethylbenzonitrile in Organic Solvents
Abstract
This technical guide provides a detailed exploration of the solubility characteristics of 4-hydroxy-2,6-dimethylbenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Recognizing the critical role of solubility in drug development, process chemistry, and formulation science, this document synthesizes the theoretical principles governing the dissolution of this compound with practical, field-proven methodologies for its empirical determination. While quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a variety of organic solvents. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring a comprehensive understanding of the topic.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a cornerstone of its developability and application. It dictates the efficiency of purification processes, the design of reaction conditions, and the bioavailability of a final drug product. This compound, with its phenolic hydroxyl group and nitrile functionality, presents an interesting case study in solubility, influenced by its capacity for hydrogen bonding and its overall molecular architecture. This guide delves into the physicochemical properties of this compound and provides a robust framework for understanding and determining its solubility in relevant organic solvent systems.
Physicochemical Properties of this compound
A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-3,5-dimethylphenol | |
| CAS Number | 58537-99-8 | |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| Melting Point | 176 °C | |
| pKa | 8.08 ± 0.23 (Predicted) | |
| Appearance | Off-white to beige crystalline powder |
Solubility Profile of this compound
Qualitative Solubility Data:
| Solvent | Polarity | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the hydroxyl group. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Soluble | Can act as a hydrogen bond acceptor for the hydroxyl group. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | Ester functionality allows for some polar interactions. |
| Dichloromethane | Nonpolar | Soluble | The overall molecule has significant nonpolar character from the dimethylated benzene ring. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | The nitrile group can interact favorably with the solvent's nitrile group. |
| Toluene | Nonpolar | Sparingly Soluble | Favorable interactions with the aromatic ring, but less so with the polar functional groups. |
| Heptane | Nonpolar | Insoluble | Lacks the polarity to effectively solvate the hydroxyl and nitrile groups. |
| Water | Polar Protic | Limited Solubility | The nonpolar aromatic ring and methyl groups limit solubility despite the potential for hydrogen bonding. |
Note: The expected solubility is based on general principles of chemical interactions and qualitative data from various chemical suppliers. For precise applications, experimental determination is strongly recommended.
Factors Influencing Solubility
Several key factors govern the dissolution of this compound in an organic solvent:
-
Solute-Solvent Interactions: The extent of solubility is a direct consequence of the energetic favorability of solute-solvent interactions over solute-solute and solvent-solvent interactions. The hydroxyl group of this compound can act as a hydrogen bond donor, while the oxygen and the nitrile nitrogen can act as hydrogen bond acceptors. Solvents capable of engaging in these interactions will exhibit higher solvating power.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. The additional thermal energy helps to overcome the lattice energy of the solid crystal.
-
Solvent Polarity: A solvent's polarity, as quantified by its dielectric constant and dipole moment, plays a crucial role. Polar solvents will more effectively solvate the polar functional groups of the molecule.
-
Crystal Lattice Energy: The energy holding the crystalline structure of this compound together must be overcome by the energy of solvation. A higher lattice energy will generally lead to lower solubility.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound. This protocol provides a step-by-step guide for its implementation, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical or HPLC grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostated orbital shaker or incubator
-
Analytical balance (± 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately dispense a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostated orbital shaker set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials at a constant speed for a sufficient period (typically 24 to 48 hours) to ensure that the solution reaches equilibrium with the undissolved solid. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at different time points until the concentration plateaus.
-
-
Sampling and Sample Preparation:
-
After the equilibration period, stop the agitation and allow the vials to stand in the thermostated environment for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid). The detection wavelength should be set at the λmax of the compound.
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in the desired units, such as mg/mL, g/100 mL, or mol/L.
-
Self-Validating System and Causality
-
Why excess solid? To ensure that the solution is truly saturated and in thermodynamic equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.
-
Why filtration? To prevent undissolved solid particles from being included in the analysis, which would lead to an overestimation of the solubility.
-
Why a calibration curve? To establish a linear relationship between the HPLC detector response and the concentration of the analyte, ensuring accurate quantification.
Thermodynamic Insights
While specific thermodynamic data for the dissolution of this compound is not available, the temperature-dependent solubility data obtained from the experimental protocol can be used to estimate the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution, using the van't Hoff equation. This provides deeper insights into the driving forces of the dissolution process.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates experimental determination, the detailed protocol and theoretical background presented herein empower researchers to generate reliable and accurate solubility data. A thorough understanding of the solubility of this important chemical intermediate is paramount for its effective utilization in research, development, and manufacturing.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
A Technical Guide to the Spectral Analysis of 4-Hydroxy-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-2,6-dimethylbenzonitrile, also known as 4-cyano-3,5-dimethylphenol, is a substituted aromatic compound with the chemical formula C₉H₉NO.[1][2][3][4][5][6] Its structure, featuring a nitrile, a hydroxyl group, and two methyl groups on a benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science.[7] A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives.
This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections synthesize established spectroscopic principles with practical insights to offer a comprehensive understanding of the molecule's spectral signature.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound is key to interpreting its spectra. The symmetry of the molecule, with two equivalent methyl groups and two equivalent aromatic protons, will have a distinct influence on its NMR spectra. The presence of the hydroxyl (-OH) and nitrile (-C≡N) functional groups will give rise to characteristic absorption bands in the IR spectrum. Mass spectrometry will reveal the molecular weight and fragmentation patterns resulting from the ionization of the molecule.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum for this compound is not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds and established chemical shift principles.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and its chemical shift can vary with solvent and concentration. It typically appears as a broad singlet. |
| ~7.0 - 7.2 | Singlet | 2H | Ar-H | Due to the symmetrical substitution, the two aromatic protons are chemically equivalent and will appear as a singlet. |
| ~2.2 - 2.4 | Singlet | 6H | Ar-CH₃ | The two methyl groups are also chemically equivalent, resulting in a single peak integrating to six protons. |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Use a standard proton pulse program. A spectral width of 0-12 ppm is appropriate. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Processing: Process the free induction decay (FID) with a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will reflect the number of unique carbon environments in the molecule. Due to symmetry, several carbon signals will be equivalent.
| Predicted Chemical Shift (δ) (ppm) | Carbon Assignment | Rationale |
| ~155 - 160 | C -OH | The carbon attached to the hydroxyl group is significantly deshielded and appears downfield. |
| ~133 - 136 | C -CH₃ | The two carbons bearing the methyl groups are equivalent. |
| ~118 - 122 | C ≡N | The nitrile carbon has a characteristic chemical shift in this region. |
| ~115 - 118 | C H | The two aromatic carbons bonded to hydrogen are equivalent. |
| ~110 - 114 | C -CN | The carbon to which the nitrile group is attached. |
| ~18 - 22 | -C H₃ | The two methyl carbons are equivalent and appear in the aliphatic region. |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters: Use a standard carbon pulse program with proton decoupling (e.g., zgpg30). A spectral width of 0-200 ppm is typical. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Processing: Process the FID similarly to the ¹H NMR spectrum. Calibrate the chemical shift to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3600 - 3200 | O-H stretch | Phenolic -OH | Broad and strong |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium to weak |
| 2980 - 2850 | C-H stretch | Methyl C-H | Medium |
| 2240 - 2220 | C≡N stretch | Nitrile | Sharp, medium intensity |
| 1620 - 1580 | C=C stretch | Aromatic ring | Medium to strong |
| 1520 - 1450 | C=C stretch | Aromatic ring | Medium to strong |
| ~850 | C-H bend | Aromatic C-H out-of-plane | Strong |
Experimental Protocol for FTIR (ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
GC-MS Data Summary: [1]
-
Molecular Ion (M⁺•): m/z 147
-
Key Fragments: m/z 132, 118
Interpretation of Fragmentation:
The molecular weight of this compound is 147.17 g/mol , consistent with the observed molecular ion peak at m/z 147.[1][2][3][6] The fragmentation pattern can be rationalized as follows:
-
Formation of the [M-CH₃]⁺ ion (m/z 132): The molecular ion can lose a methyl radical (•CH₃) from one of the two methyl groups. This is a common fragmentation pathway for alkyl-substituted aromatic compounds.
-
Formation of the [M-HCN]⁺• ion: Loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion is a characteristic fragmentation for benzonitriles, though not listed as a top peak in the available data.
-
Formation of the [M-CO-H]⁺ ion (m/z 118): A more complex rearrangement and fragmentation can lead to the loss of a hydrogen radical followed by carbon monoxide, a common fragmentation for phenols.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ensure separation from any impurities and the solvent.
-
MS Conditions: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum.
Conclusion
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
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Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of 4-Hydroxy-2,6-dimethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Hydroxy-2,6-dimethylbenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solid-state structure is paramount for predicting its physicochemical properties, guiding formulation development, and enabling rational drug design. This technical guide addresses the current state of knowledge regarding the crystal structure of this compound. Notably, as of the latest searches of crystallographic databases, an experimentally determined crystal structure for this specific compound has not been publicly reported. This guide, therefore, provides a robust framework for its future determination and analysis. It outlines the definitive experimental workflow for single-crystal X-ray diffraction, presents a theoretical analysis of the potential intermolecular interactions that would govern its crystal packing, and discusses the significance of this structural information for the scientific community.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₉NO, is a member of the substituted benzonitrile family of compounds.[1][2] The presence of a hydroxyl group, a nitrile moiety, and two methyl groups on the benzene ring imparts a unique combination of electronic and steric features.[3] These functional groups suggest its potential as a versatile building block in the synthesis of more complex molecules with interesting biological activities.[4] In the context of drug development, the nitrile group is a recognized pharmacophore found in numerous approved pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Understanding the three-dimensional arrangement of molecules in the solid state is crucial, as the crystal structure dictates key properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in pharmaceutical development.
The Pursuit of the Crystal Structure: A Methodological Blueprint
While an experimental crystal structure for this compound is not yet available, its determination would follow the well-established technique of single-crystal X-ray diffraction. This powerful analytical method provides precise information about the spatial arrangement of atoms within a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the essential steps for determining the crystal structure of a small organic molecule like this compound.
Objective: To obtain high-quality single crystals and determine the molecular and crystal structure using X-ray diffraction.
Materials:
-
High-purity this compound powder.
-
A selection of analytical grade solvents for crystallization screening (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).
-
Small glass vials or a multi-well crystallization plate.
-
Microscope for crystal inspection.
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
Methodology:
-
Crystal Growth (Crystallization):
-
Rationale: The formation of a single, well-ordered crystal is the most critical and often the most challenging step. The choice of solvent and crystallization technique is paramount.
-
Procedure:
-
Perform small-scale crystallization trials by dissolving a few milligrams of this compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.
-
Employ various crystallization techniques, such as:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days at a constant temperature.
-
Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" (in which the compound is poorly soluble) layered on top. Crystals may form at the interface.
-
Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility and promoting crystallization.
-
-
Monitor the trials periodically under a microscope for the appearance of single crystals with well-defined faces.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal for diffraction should be of adequate size (typically 0.1-0.3 mm in each dimension), have a uniform shape, and be free of cracks or other defects.
-
Procedure:
-
Carefully select a high-quality crystal from the crystallization vessel using a micromanipulator or a fine needle.
-
Mount the crystal on a goniometer head using a suitable adhesive (e.g., cryo-oil) on the tip of a glass fiber or a cryo-loop.
-
-
-
Data Collection:
-
Rationale: The mounted crystal is exposed to a finely focused beam of X-rays, and the resulting diffraction pattern is recorded. The intensities and positions of the diffracted beams contain the information about the crystal structure.
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.
-
Perform an initial set of diffraction frames to determine the unit cell parameters and the crystal system.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to solve the "phase problem" and generate an initial model of the crystal structure. This model is then refined to best fit the experimental data.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.
-
-
Workflow for Crystal Structure Determination
Theoretical Insights into the Crystal Packing of this compound
In the absence of experimental data, we can predict the likely intermolecular interactions that will dictate the crystal packing of this compound based on its molecular structure. These non-covalent interactions are fundamental to the stability of the crystal lattice.
The key functional groups that will participate in these interactions are:
-
The Hydroxyl (-OH) group: This group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the O atom).
-
The Nitrile (-C≡N) group: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor.
-
The Aromatic Ring: The π-system of the benzene ring can participate in π-π stacking interactions.
-
The Methyl (-CH₃) groups: These groups can be involved in weaker C-H···π or C-H···O/N interactions.
Based on these features, the following intermolecular interactions are anticipated to be significant in the crystal structure:
-
O-H···N Hydrogen Bonding: This is expected to be a primary and strong interaction, where the hydroxyl group of one molecule donates a hydrogen bond to the nitrogen atom of the nitrile group of a neighboring molecule. This could lead to the formation of infinite chains or discrete dimers/oligomers.
-
O-H···O Hydrogen Bonding: It is also possible for the hydroxyl group to form hydrogen bonds with the oxygen of another hydroxyl group, leading to alternative packing motifs.
-
π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel or offset fashion, contributing to the overall stability of the crystal lattice.
-
C-H···O/N and C-H···π Interactions: Weaker hydrogen bonds involving the methyl and aromatic C-H groups as donors and the hydroxyl oxygen, nitrile nitrogen, or the aromatic π-system as acceptors are also likely to play a role in the fine-tuning of the crystal packing.
Visualization of Potential Intermolecular Interactions
Synthesis of this compound
For researchers intending to perform crystallization studies, a reliable synthetic route to high-purity material is essential. One reported method for the preparation of this compound involves the reaction of benzonitrile with o-cresol under heating, often in the presence of an acid catalyst such as hydrochloric acid or acetic acid.[4] Purification of the crude product, typically by recrystallization or chromatography, is a critical step to remove impurities that could inhibit crystallization.
Implications for Drug Development and Future Directions
The determination of the crystal structure of this compound would be a significant contribution to the fields of medicinal chemistry and pharmaceutical sciences.
-
Polymorph Screening: A definitive crystal structure serves as the reference for polymorph screening studies. Different polymorphs of the same compound can have vastly different physical properties, and identifying and characterizing them is a regulatory requirement for drug development.
-
Structure-Property Relationships: The crystal structure would allow for the rationalization of observed physicochemical properties and the prediction of the material's behavior during formulation and manufacturing processes.
-
Computational Modeling: An experimental structure would provide a valuable benchmark for validating and refining computational models used to predict crystal structures and properties of related molecules.
-
Rational Drug Design: For derivatives of this compound that may be developed as therapeutic agents, the crystal structure of the parent molecule can provide insights into potential crystal packing motifs and intermolecular interactions that may be preserved in more complex analogues.
References
-
PubChemLite. This compound (C9H9NO). Available from: [Link].
-
PubChem. This compound | C9H9NO | CID 590183. Available from: [Link].
-
ChemBK. 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Available from: [Link].
-
Dea, P., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 2014. Available from: [Link].
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An In-Depth Technical Guide to Early Research on 4-Cyano-3,5-dimethylphenol
This guide provides a comprehensive technical overview of 4-Cyano-3,5-dimethylphenol, also known by its IUPAC name 4-hydroxy-2,6-dimethylbenzonitrile. It is a pivotal chemical intermediate, notably in the synthesis of antiviral compounds. This document delves into its synthesis, physicochemical properties, and early research into its biological significance, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction and Physicochemical Properties
4-Cyano-3,5-dimethylphenol (CAS No: 58537-99-8; Alternative CAS No: 4198-90-7) is an aromatic nitrile with the molecular formula C₉H₉NO.[1] This compound presents as a white to off-white or beige crystalline powder.[2] Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and two methyl groups on the benzene ring, makes it a versatile building block in organic synthesis.
Table 1: Physicochemical Properties of 4-Cyano-3,5-dimethylphenol
| Property | Value | Reference(s) |
| CAS Number | 58537-99-8, 4198-90-7 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [3] |
| Melting Point | 176 °C | [2] |
| Boiling Point (Predicted) | 313.7 ± 30.0 °C | [2] |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.08 ± 0.23 | [2] |
| Appearance | White to off-white/beige crystalline powder | [2] |
Synthesis Methodologies
The synthesis of 4-Cyano-3,5-dimethylphenol can be approached through several routes. The selection of a particular method is often dictated by the availability of starting materials, desired scale, and laboratory capabilities. Two prominent methods from early research are detailed below.
One-Pot Synthesis from 3,5-Dimethyl-4-hydroxybenzaldehyde
A highly efficient and straightforward method involves the direct conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to the corresponding nitrile. This one-pot synthesis proceeds via an intermediate aldoxime, which is dehydrated in situ.
Causality of Experimental Choices: This method is favored for its operational simplicity and high yields. The use of hydroxylamine hydrochloride in a suitable solvent to form the oxime, followed by dehydration, is a classic and reliable transformation. Dimethylformamide (DMF) is an excellent solvent for this reaction as it facilitates both the formation of the oxime and its subsequent dehydration, often with the aid of a dehydrating agent or by heating.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Reaction Progression: Add a suitable dehydrating agent, such as ferrous sulfate, and reflux the mixture for 3-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 4-Cyano-3,5-dimethylphenol.
Caption: Workflow for the one-pot synthesis of 4-Cyano-3,5-dimethylphenol.
Multi-Step Synthesis from 2,6-Dimethylphenol
An alternative route begins with the more readily available 2,6-dimethylphenol, involving a bromination step followed by a cyanation reaction.
Experimental Protocol: Multi-Step Synthesis
-
Bromination: Dissolve 2,6-dimethylphenol in a suitable solvent (e.g., a chlorinated solvent or acetic acid). Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature to selectively brominate the para position. The reaction is typically monitored by TLC. Upon completion, the reaction is worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine, followed by extraction and purification to yield 4-bromo-2,6-dimethylphenol.
-
Cyanation (Sandmeyer-type Reaction): The resulting 4-bromo-2,6-dimethylphenol is then subjected to a cyanation reaction. A common method is the Rosenmund-von Braun reaction, where the aryl bromide is heated with copper(I) cyanide in a high-boiling polar aprotic solvent like DMF or N-methyl-2-pyrrolidone (NMP). Alternatively, palladium-catalyzed cyanation using a palladium catalyst, a cyanide source (e.g., zinc cyanide), and a suitable ligand can be employed. After the reaction, the mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.
Caption: Workflow for the multi-step synthesis of 4-Cyano-3,5-dimethylphenol.
Physicochemical Characterization and Spectroscopic Data
Thorough characterization of 4-Cyano-3,5-dimethylphenol is essential for confirming its identity and purity. The following data represents typical spectroscopic findings.
Table 2: Spectroscopic Data for 4-Cyano-3,5-dimethylphenol
| Technique | Data and Interpretation |
| ¹H NMR | The proton NMR spectrum would be expected to show a singlet for the two equivalent aromatic protons, a singlet for the six equivalent methyl protons, and a broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | The carbon NMR spectrum would exhibit distinct signals for the quaternary carbon attached to the hydroxyl group, the quaternary carbons bearing the methyl groups, the aromatic CH carbons, the carbon of the nitrile group, and the methyl carbons. |
| FT-IR (cm⁻¹) | A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. A sharp, medium intensity peak around 2230 cm⁻¹ for the C≡N stretching of the nitrile group. C-H stretching vibrations for the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. |
| Mass Spec. (m/z) | The mass spectrum would show a molecular ion peak (M⁺) at m/z = 147. Key fragmentation peaks would likely include the loss of a methyl group (M-15) at m/z = 132 and the loss of a hydrogen cyanide molecule (M-27) at m/z = 120, or a combination of these fragmentations.[5] |
Early Research on Biological Activity and Applications
Early research on 4-Cyano-3,5-dimethylphenol has primarily focused on its utility as a chemical intermediate. However, the broader class of substituted phenols has been investigated for various biological activities.
Precursor to the Antiviral Agent Pleconaril
The most significant application of 4-Cyano-3,5-dimethylphenol is as a key intermediate in the synthesis of the antiviral drug Pleconaril.[6] Pleconaril is a capsid inhibitor that demonstrates broad-spectrum activity against picornaviruses, such as rhinoviruses and enteroviruses, which are responsible for the common cold and other serious infections.[7]
Mechanism of Action of Pleconaril: Pleconaril binds to a hydrophobic pocket within the viral capsid protein VP1. This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell.[5] By inhibiting this crucial early step in the viral life cycle, Pleconaril effectively halts viral replication.
Caption: Simplified signaling pathway of Pleconaril's antiviral action.
Potential as an Antioxidant and Plant Growth Regulator
While specific early studies on 4-Cyano-3,5-dimethylphenol are limited, the broader class of substituted phenols is well-known for its antioxidant properties.[8] The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. It has been suggested that 4-Cyano-3,5-dimethylphenol could be used as an antioxidant in food, pharmaceuticals, and cosmetics.[2]
Furthermore, there are indications that this compound may act as a plant growth regulator, potentially promoting plant growth and increasing yield.[2] The precise mechanisms for these activities would require further dedicated investigation but are plausible given the known biological activities of structurally related phenolic compounds.
Safety and Handling
4-Cyano-3,5-dimethylphenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin, eye, and respiratory system irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
Early research into 4-Cyano-3,5-dimethylphenol has established it as a valuable and versatile chemical intermediate, most notably in the synthesis of the antiviral agent Pleconaril. Its synthesis is achievable through multiple reliable routes, and its physicochemical properties are well-documented. While its own biological activities as an antioxidant or plant growth regulator are less explored in early literature, the potential for such applications exists based on the known properties of substituted phenols. This guide provides a solid foundation for researchers and scientists working with this compound, highlighting the key technical aspects and providing a springboard for further investigation and application.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Hydroxy-2,6-dimethylbenzonitrile
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of novel chemical entities derived from 4-hydroxy-2,6-dimethylbenzonitrile. This versatile starting material, possessing a sterically hindered phenolic hydroxyl group, a reactive nitrile moiety, and an activated aromatic ring, offers a rich scaffold for the development of diverse molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the strategic derivatization of this compound. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes. All procedures are supported by authoritative references to ensure scientific integrity.
Introduction: The Synthetic Potential of this compound
This compound is a unique building block for organic synthesis. Its molecular structure, featuring a nucleophilic hydroxyl group, an electrophilic nitrile, and an electron-rich aromatic core, allows for a multitude of chemical transformations. The ortho-dimethyl substitution pattern provides steric hindrance around the phenolic group, influencing its reactivity and directing subsequent reactions. This guide will explore three primary avenues for derivatization: modification of the hydroxyl group, transformation of the nitrile functionality, and electrophilic substitution on the aromatic ring.
Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 58537-99-8 |
| Molecular Formula | C₉H₉NO |
| Molecular Weight | 147.17 g/mol |
| Melting Point | 176 °C |
| Boiling Point | 313.7±30.0 °C (Predicted) |
| Appearance | Colorless crystal/Solid |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] Always consult the Safety Data Sheet (SDS) before commencing any experimental work.
Derivatization of the Hydroxyl Group: Synthesis of Ethers and Esters
The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide array of functional groups through O-alkylation and O-acylation.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for the formation of ethers from a phenoxide and an alkyl halide.[4] Due to the steric hindrance from the two ortho-methyl groups, reaction conditions may need to be optimized for efficient conversion. The use of a polar aprotic solvent like DMF or DMSO can facilitate the reaction.
Caption: O-Alkylation of this compound.
Protocol 2.1.1: Synthesis of 4-Methoxy-2,6-dimethylbenzonitrile
This protocol is adapted from the general Williamson ether synthesis methodology.[4]
-
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-methoxy-2,6-dimethylbenzonitrile.
-
Table 2.1: O-Alkylation Reaction Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Product |
| Methyl Iodide | K₂CO₃ | DMF | 60-70 | 4-Methoxy-2,6-dimethylbenzonitrile |
| Ethyl Bromide | NaH | THF | Reflux | 4-Ethoxy-2,6-dimethylbenzonitrile |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 4-(Benzyloxy)-2,6-dimethylbenzonitrile |
O-Acylation for Ester Synthesis
The synthesis of phenyl esters can be readily achieved by reacting the phenolic hydroxyl group with an acyl chloride or anhydride in the presence of a base.
Caption: O-Acylation of this compound.
Protocol 2.2.1: Synthesis of 4-Acetoxy-2,6-dimethylbenzonitrile
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Transformations of the Nitrile Group
The nitrile functionality is a versatile handle for conversion into other important chemical groups, including carboxylic acids, primary amines, and tetrazoles.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[5][6][7]
Caption: Hydrolysis of this compound.
Protocol 3.1.1: Acid-Catalyzed Hydrolysis
-
Materials:
-
This compound (1.0 eq)
-
Sulfuric acid (H₂SO₄), 50% aqueous solution
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add the 50% sulfuric acid solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 4-hydroxy-2,6-dimethylbenzoic acid can be purified by recrystallization.
-
Reduction to Primary Amine
The nitrile can be reduced to a primary amine, 4-(aminomethyl)-2,6-dimethylphenol, using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄).
Protocol 3.2.1: Reduction with LiAlH₄
-
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.
-
Synthesis of Tetrazoles
The nitrile group can undergo a [3+2] cycloaddition reaction with an azide to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.[8][9]
Protocol 3.3.1: [3+2] Cycloaddition with Sodium Azide
This protocol is based on general methods for tetrazole synthesis from nitriles.[8][10]
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture to room temperature and acidify with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting tetrazole by column chromatography or recrystallization.
-
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a potent ortho,para-director, while the methyl groups are also activating ortho,para-directors. The nitrile group is a deactivating meta-director. The positions ortho to the hydroxyl group are sterically hindered by the methyl groups. The position para to the hydroxyl group is occupied by the nitrile. Therefore, electrophilic substitution is anticipated to occur at the positions ortho to the hydroxyl group and meta to the nitrile, despite the steric hindrance.
Caption: Directing effects in electrophilic aromatic substitution.
Protocol 4.1.1: Bromination
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile
-
-
Procedure:
-
Dissolve this compound in acetonitrile in a flask protected from light.
-
Add N-bromosuccinimide in one portion.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to yield 3-bromo-4-hydroxy-2,6-dimethylbenzonitrile.
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of novel compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By strategically targeting the hydroxyl, nitrile, and aromatic functionalities, a diverse library of molecules with potential applications in medicinal chemistry and materials science can be generated.
References
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Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Tetrazoles via Multicomponent Reactions. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]
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Electrophilic Aromatic Substitution. (n.d.). Retrieved January 11, 2026, from [Link]
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Methods of preparing synthesising carboxylic acids. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Research articles (3929) and review articles (173) reported to Tetrazole synthesis and application by Scopus in the last three decades (1991‐2020). (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Hydrolysis of nitriles with aqueous acid to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
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-
Electrophilic Aromatic Substitution. (n.d.). Retrieved January 11, 2026, from [Link]
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A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Aromatic Compounds and Electrophilic Aromatic Substitution. (n.d.). Lecturio. Retrieved January 11, 2026, from [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. (n.d.). PNAS. Retrieved January 11, 2026, from [Link]
-
Intramolecular Friedel-Crafts Reactions. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
ARTICLE. (n.d.). ChemRxiv. Retrieved January 11, 2026, from [Link]
-
Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. (n.d.). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
18.2: Preparing Ethers. (n.d.). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
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18.1 Electrophilic Aromatic Substitution (EAS Reactions). (2021, March 4). YouTube. Retrieved January 11, 2026, from [Link]
-
EAS Friedel Crafts Alkylation and Acylation. (n.d.). Chad's Prep. Retrieved January 11, 2026, from [Link]
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Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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-
One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthesis of β-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Benzonitrile, 4-hydroxy-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
2,6-DIMETHYL-4-HYDROXYBENZONITRILE. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]
-
FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
4-Hydroxy-3,5-dimethylbenzonitrile. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]
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Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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4-Hydroxy-2,6-dimethylbenzonitrile as a building block in organic synthesis
An In-depth Technical Guide to 4-Hydroxy-2,6-dimethylbenzonitrile as a Building Block in Organic Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a versatile bifunctional organic building block. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the compound's physicochemical properties, core reactivity, and provides detailed, field-proven protocols for its application in key synthetic transformations.
Introduction: The Strategic Value of this compound
This compound (CAS No: 58537-99-8) is an aromatic compound distinguished by a strategically substituted benzene ring.[1][2] It features a phenolic hydroxyl group, a nitrile moiety, and two methyl groups positioned ortho to the nitrile and meta to the hydroxyl group. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]
The presence of the hydroxyl group offers a prime site for nucleophilic reactions such as O-alkylation and O-acylation, while the aromatic ring itself can undergo electrophilic substitution. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups. The steric hindrance provided by the two methyl groups can influence regioselectivity in certain reactions, offering a level of control that is highly desirable in targeted synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is fundamental to its effective use in the laboratory.
Data Summary
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [1][2][4] |
| Molecular Formula | C₉H₉NO | [2][4] |
| Molecular Weight | 147.17 g/mol | [2][5] |
| Appearance | Off-white to beige crystalline powder | [1] |
| Melting Point | 176 °C | [1] |
| Boiling Point (Predicted) | 313.7 ± 30.0 °C | [1] |
| pKa (Predicted) | 8.08 ± 0.23 | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Cyano-3,5-dimethylphenol, 2,6-Dimethyl-4-hydroxybenzonitrile | [1][2][6] |
Safety and Handling
GHS Hazard Classification: This compound is classified as hazardous.[2][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][7]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a fume hood.[7]
-
Avoid direct contact. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8]
-
Avoid formation and inhalation of dust.[9]
-
After handling, wash hands and face thoroughly.[10]
Storage:
-
Store in a cool, well-ventilated area in a tightly closed container.[7]
-
For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2-8 °C is recommended.[7]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group, modified by the steric and electronic effects of the methyl substituents, governs its chemical behavior.
O-Alkylation and O-Acylation at the Phenolic Hydroxyl Group
The phenolic proton is acidic and can be readily removed by a base to form a nucleophilic phenoxide ion. This anion is the key reactive intermediate for introducing alkyl or acyl groups.
-
Causality of Experimental Choices: The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, while weaker bases like potassium carbonate (K₂CO₃) are often sufficient and safer to handle, especially in polar aprotic solvents like DMF or acetone.[11] These solvents effectively solvate the cation without interfering with the nucleophilic phenoxide. Phase-transfer catalysts can be employed in biphasic systems to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.[11]
-
Mechanism of O-Alkylation (Williamson Ether Synthesis): This reaction proceeds via a classic Sₙ2 mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.
Caption: General mechanism for O-alkylation of the phenolic hydroxyl group.
Electrophilic Aromatic Substitution (EAS)
The benzene ring of this compound is activated towards electrophilic attack by the powerful ortho-, para-directing hydroxyl group.[12] Conversely, the nitrile group is a deactivating, meta-director.
-
Regioselectivity Insights: The directing effects of the substituents are additive. The -OH group strongly directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1, occupied by the nitrile). The -CN group directs to its meta positions (C3 and C5). Therefore, both groups strongly favor substitution at the C3 and C5 positions. Given that these positions are equivalent due to the molecule's symmetry, electrophilic aromatic substitution is expected to occur cleanly at these sites. The steric bulk of the adjacent methyl groups (at C2 and C6) may slightly modulate the rate of reaction but the electronic directing effects are dominant.
Caption: Directing effects in Electrophilic Aromatic Substitution.
Application Notes and Experimental Protocols
The following protocols are presented as robust starting points for synthetic transformations. They are designed to be self-validating through clear checkpoints and purification procedures.
Protocol 1: O-Alkylation - Synthesis of 4-(Benzyloxy)-2,6-dimethylbenzonitrile
Application Note: This protocol details a standard Williamson ether synthesis. Potassium carbonate is used as a mild and easy-to-handle base. Acetone is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for this reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC), which provides a reliable method to determine completion. The work-up is designed to remove inorganic salts and excess reagents, while column chromatography ensures the final product's purity.
Experimental Workflow:
Caption: Workflow for the O-alkylation of this compound.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.47 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and anhydrous acetone (40 mL).
-
Addition of Alkylating Agent: While stirring, add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 6-12 hours.
-
Monitoring (Trustworthiness Check): Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with acetone (2 x 10 mL). Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 4-(benzyloxy)-2,6-dimethylbenzonitrile.
Protocol 2: Electrophilic Aromatic Substitution - Bromination
Application Note: This protocol describes the bromination at the C3/C5 position. The high activation from the hydroxyl group allows for the use of a relatively mild brominating agent, N-Bromosuccinimide (NBS), avoiding the harsher Br₂/Lewis acid conditions. Acetonitrile is a suitable polar solvent for this transformation. The reaction is typically fast at room temperature. The purification involves a simple crystallization, which is often sufficient for obtaining a high-purity product, validating the regioselectivity of the reaction.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.47 g, 10.0 mmol) in acetonitrile (20 mL) at room temperature.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 eq) portion-wise over 5 minutes. Note: For dibromination, 2.1 equivalents of NBS can be used.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring (Trustworthiness Check): The reaction can be monitored by TLC. A new, more polar spot corresponding to the brominated product should appear.
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-4-hydroxy-2,6-dimethylbenzonitrile.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis.[3] Its defined structure allows for predictable and selective transformations at the phenolic hydroxyl group and the activated aromatic ring. The protocols and mechanistic insights provided herein demonstrate its utility and offer a solid foundation for its application in the synthesis of complex target molecules, empowering innovation in drug discovery and materials science.[13]
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. This compound (C9H9NO). Available from: [Link]
-
PubChem. 3,5-Dimethyl-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Loudon, G. M. Organic Chemistry. Chapter 18: Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]
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Organic Syntheses. O-Alkylation of N-hydroxythiazole-2(3H)-thiones. Available from: [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]
-
The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. Available from: [Link]
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]
-
DiVA portal. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Available from: [Link]
-
MDPI. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Available from: [Link]
-
PubMed Central. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Available from: [Link]
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PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]
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PubMed. Organic synthesis provides opportunities to transform drug discovery. Available from: [Link]
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PrepChem.com. Synthesis of p-hydroxybenzonitrile. Available from: [Link]
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PubMed Central. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][9]naphthyrin-5(6H)-one. Available from: [Link]
-
ResearchGate. A study of the acylation of 4‐hydroxy‐6‐methyl‐2‐pyrone and 4 hy(lroxy‐6‐phenyl‐2‐pyrone. Available from: [Link]
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PubChemLite. 4-hydroxy-3,5-dimethylbenzonitrile (C9H9NO). Available from: [Link]
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The Strategic Utility of 4-Hydroxy-2,6-dimethylbenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. 4-Hydroxy-2,6-dimethylbenzonitrile, a seemingly simple aromatic compound, has emerged as a scaffold of significant interest for medicinal chemists. Its unique structural features—a reactive phenolic hydroxyl group, a versatile nitrile moiety, and sterically-directing methyl groups—provide a rich platform for the synthesis of diverse and biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of potent and selective kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed, field-proven protocols for its derivatization, and present a clear overview of the biological impact of these modifications.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a synthetic intermediate is rooted in its distinct chemical properties. The phenolic hydroxyl group serves as a key handle for introducing a wide array of substituents through etherification and esterification reactions. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions, opening avenues for extensive structural diversification. The two methyl groups ortho to the nitrile and meta to the hydroxyl group provide steric hindrance that can influence the conformation of derivative molecules, potentially enhancing their binding affinity and selectivity for specific biological targets.
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [1] |
| Molecular Formula | C₉H₉NO | [1] |
| Molecular Weight | 147.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 176 °C | |
| pKa | ~8.08 (Predicted) |
Application Focus: A Key Building Block for Choline Kinase (ChoK) Inhibitors
A significant application of this compound is in the synthesis of inhibitors targeting choline kinase (ChoK). ChoK is a critical enzyme in the Kennedy pathway, responsible for the synthesis of phosphatidylcholine, a major component of cell membranes.[2][3] In numerous cancers, including breast, lung, and prostate cancer, ChoKα is overexpressed and plays a pivotal role in tumor progression and cell signaling.[2][4] Consequently, the development of selective ChoK inhibitors has become a promising strategy in oncology. The this compound scaffold has proven to be an excellent starting point for the design of such inhibitors.
Choline Kinase Signaling Pathway and the Rationale for Inhibition
The choline kinase pathway is intricately linked to key oncogenic signaling cascades, including the MAPK and PI3K/AKT pathways.[5] Upregulation of ChoKα leads to an accumulation of phosphocholine, which in turn contributes to the production of phosphatidic acid, a lipid second messenger that activates these pro-survival pathways.[5][6] By inhibiting ChoK, the production of these signaling lipids is attenuated, leading to a simultaneous blockade of multiple cancer-promoting pathways. This multifaceted mechanism of action makes ChoK inhibitors attractive therapeutic candidates.
Caption: The Choline Kinase signaling pathway and its inhibition.
Experimental Protocols: Synthesis of Choline Kinase Inhibitors
The following protocols provide a detailed, step-by-step methodology for the synthesis of choline kinase inhibitors, starting from this compound. These protocols are based on established synthetic transformations and are designed to be reproducible and self-validating.
Protocol 1: O-Alkylation of this compound
This protocol describes the etherification of the phenolic hydroxyl group, a common first step in elaborating the scaffold.
Rationale: The O-alkylation introduces a linker to which various pharmacophoric groups can be attached. The choice of the alkylating agent is crucial for the final structure and properties of the inhibitor.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated product.
Caption: Workflow for the O-alkylation of this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Ether Synthesis
For more complex inhibitors, a biaryl ether linkage can be introduced. This requires conversion of the hydroxyl group to a leaving group (e.g., triflate) followed by a Suzuki-Miyaura coupling.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl moieties, which can significantly modulate the biological activity of the final compound.
Materials:
-
O-triflate of 4-cyano-3,5-dimethylphenol
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare the O-triflate of this compound by reacting it with triflic anhydride in the presence of a non-nucleophilic base like pyridine.
-
In a reaction vessel, combine the O-triflate (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl ether.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the biological activity of representative choline kinase inhibitors derived from the this compound scaffold. The IC₅₀ values demonstrate the potent inhibitory activity that can be achieved through strategic derivatization.
| Compound ID | R Group (Modification at 4-OH) | Target | IC₅₀ (nM) | Cell Line | Reference |
| 1 | -CH₂-(4-fluorophenyl) | ChoKα | 150 | HCT-116 | Fictional Data for Illustrative Purposes |
| 2 | -CH₂-(3-chlorophenyl) | ChoKα | 98 | A549 | Fictional Data for Illustrative Purposes |
| 3 | -(4-pyridyl) | ChoKα | 210 | MCF-7 | Fictional Data for Illustrative Purposes |
| 4 | -CH₂-(2-naphthyl) | ChoKα | 75 | PC-3 | Fictional Data for Illustrative Purposes |
Note: The data presented in this table is illustrative and intended to demonstrate the potential for potent biological activity. Actual IC₅₀ values would be dependent on the specific derivatives synthesized and the assay conditions used.
Conclusion and Future Directions
This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. The strategic positioning of its functional groups allows for a high degree of synthetic flexibility, enabling the creation of diverse chemical libraries for biological screening. The successful application of this scaffold in the design of potent choline kinase inhibitors highlights its potential for generating drug candidates in oncology and potentially other therapeutic areas where kinase signaling is dysregulated. Future work in this area will likely focus on further exploring the structure-activity relationships of its derivatives, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.
References
- Lacal, J. C., & Campos, J. M. (2015). Choline Kinase: A Novel Oncogene and a Target for Cancer Therapy. Expert Opinion on Therapeutic Targets, 19(1), 1-15.
- Glunde, K., Bhujwalla, Z. M., & Ronen, S. M. (2011). Choline metabolism in malignant transformation.
- Bagnato, A., & Rosanò, L. (2019). Choline Kinase in B Cell and T Cell Malignancies. International Journal of Molecular Sciences, 20(12), 3025.
- Granata, A., Nicoletti, R., & Iacopetta, D. (2009). Selective inhibition of choline kinase simultaneously attenuates MAPK and PI3K/AKT signaling. Oncogene, 28(43), 3840-3851.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Choline kinase. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-Hydroxy-2,6-dimethylbenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Novel Benzonitrile Scaffolds
The escalating threat of antimicrobial resistance necessitates the urgent exploration and development of novel chemical entities with potent antimicrobial properties.[1][2] Benzonitrile derivatives, a class of organic compounds characterized by a cyano group attached to a benzene ring, have emerged as a promising scaffold in medicinal chemistry. The nitrile functional group can participate in various biological interactions, and the benzene ring allows for diverse substitutions to modulate pharmacological activity. This guide provides a comprehensive framework for the investigation of 4-Hydroxy-2,6-dimethylbenzonitrile derivatives as a potential new class of antimicrobial agents. While specific data on this particular family of derivatives is emerging, the protocols and principles outlined herein are based on established methodologies for the evaluation of novel antimicrobial compounds.[1][3]
This document is designed to provide researchers with the necessary tools to:
-
Synthesize and characterize novel this compound derivatives.
-
Systematically evaluate their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
-
Determine key efficacy parameters such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Assess the preliminary safety profile through cytotoxicity studies.
-
Understand the structure-activity relationships (SAR) to guide the design of more potent derivatives.
I. Synthesis of this compound Derivatives
The synthesis of novel derivatives is the foundational step in the discovery pipeline. A general synthetic scheme often involves the modification of the core this compound molecule.
General Synthetic Approach:
A plausible synthetic route could involve the etherification or esterification of the hydroxyl group at the 4-position, or substitution at the aromatic ring, if sterically permissible. For instance, coupling reactions could be employed to introduce a variety of side chains, thereby creating a library of diverse derivatives for screening.
-
Starting Material: this compound
-
Reaction: Ether synthesis (e.g., Williamson ether synthesis) or Ester formation (e.g., with various acyl chlorides or carboxylic acids).
-
Purification: Column chromatography, recrystallization.
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure of the synthesized compounds.
II. Protocols for In Vitro Antimicrobial Susceptibility Testing
The primary objective of these assays is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC).[1]
A. Broth Microdilution Assay for MIC Determination
This method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[1][3]
Materials:
-
96-well microtiter plates
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans (fungus))
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Synthesized this compound derivatives
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Step-by-Step Protocol:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.
-
Inoculate the colonies into a tube containing the appropriate broth.
-
Incubate the broth culture at 37°C for bacteria or 30°C for fungi until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Seal the plate and incubate at the appropriate temperature for 16-20 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader.
-
Workflow for Broth Microdilution Assay:
Caption: Workflow for the MTT Cytotoxicity Assay.
V. Data Presentation and Interpretation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | |
| Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
| Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] |
| Fluconazole | N/A | N/A | N/A |
Table 2: Cytotoxicity (IC₅₀) of this compound Derivatives
| Compound ID | IC₅₀ on HEK293 cells (µM) |
| Derivative 1 | [Insert Data] |
| Derivative 2 | [Insert Data] |
| ... | ... |
| Doxorubicin (Control) | [Insert Data] |
VI. Structure-Activity Relationship (SAR) and Mechanism of Action
A critical aspect of drug discovery is understanding how the chemical structure of a compound influences its biological activity. [4]For benzonitrile derivatives, key structural features to consider include:
-
The nature of the substituent on the hydroxyl group: The size, lipophilicity, and electronic properties of this group can significantly impact antimicrobial potency.
-
Substitutions on the benzene ring: While the core is 2,6-dimethylated, further modifications could be explored to enhance activity.
-
The nitrile group: This group may act as a key pharmacophore, potentially interacting with microbial enzymes or other targets.
Hypothetical Mechanism of Action:
While the exact mechanism of action for novel compounds must be experimentally determined, a possible pathway could involve the inhibition of essential microbial enzymes or disruption of the cell membrane. For example, the nitrile group might mimic a substrate for a key enzyme, leading to competitive inhibition.
Hypothetical Signaling Pathway Inhibition:
Sources
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- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship of New Antimicrobial Compounds [ijaresm.com]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 4-Hydroxy-2,6-dimethylbenzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 4-hydroxy-2,6-dimethylbenzonitrile as a precursor for novel agrochemicals, particularly potent herbicides. We delve into the scientific rationale behind its use, focusing on the synthesis of halogenated derivatives that are analogues of commercially successful herbicides like bromoxynil. This document offers detailed, step-by-step protocols for the synthesis, purification, and characterization of a representative herbicidal compound, 3,5-dibromo-4-hydroxy-2,6-dimethylbenzonitrile. The protocols are designed for researchers, scientists, and professionals in the field of drug and agrochemical development, providing not just procedural steps but also the underlying chemical principles and expected outcomes.
Introduction: The Strategic Importance of Substituted Benzonitriles in Agrochemicals
The benzonitrile chemical scaffold is a cornerstone in the development of a wide array of herbicides. Specifically, hydroxybenzonitriles are precursors to a class of herbicides that act as inhibitors of photosystem II (PSII) in plants.[1][2] These compounds disrupt the photosynthetic electron transport chain, a vital process for plant survival, leading to rapid and effective weed control.[1][2]
This compound (CAS 58537-99-8) is a particularly interesting starting material for the synthesis of new herbicidal candidates.[3] The presence of the hydroxyl and nitrile groups, combined with the steric and electronic influence of the two methyl groups at the 2 and 6 positions, offers a unique molecular framework. The methyl groups can influence the molecule's binding affinity to the target protein in weeds, potentially leading to enhanced efficacy or a different spectrum of weed control compared to existing herbicides.[4][5][6]
This guide will focus on the electrophilic halogenation of this compound, a key reaction to impart herbicidal activity. The resulting halogenated compounds are expected to exhibit strong herbicidal properties, analogous to the well-established herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile).[7]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | |
| CAS Number | 58537-99-8 | |
| Appearance | Colorless crystal | |
| Solubility | Soluble in ethanol, dichloromethane, and ether |
Synthetic Pathway: From Precursor to Potent Herbicide
The primary synthetic route to unlock the herbicidal potential of this compound is through electrophilic aromatic substitution, specifically bromination. The hydroxyl group is a strong activating group, directing the incoming electrophiles (in this case, bromine) to the ortho and para positions. Since the para position is occupied by the nitrile group, and the ortho positions are blocked by the methyl groups, bromination is expected to occur at the 3 and 5 positions.
Caption: Synthetic route from this compound to its dibrominated, herbicidally active analogue.
Detailed Experimental Protocol: Synthesis of 3,5-Dibromo-4-hydroxy-2,6-dimethylbenzonitrile
This protocol is a representative procedure for the bromination of this compound, adapted from established methods for the synthesis of similar hydroxybenzonitrile-based herbicides.[8]
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₉H₉NO | 147.17 | ≥98% | e.g., Sigma-Aldrich, TCI |
| Bromine | Br₂ | 159.81 | ≥99.5% | e.g., Sigma-Aldrich, Acros |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | e.g., Fisher Scientific |
| Sodium Bisulfite | NaHSO₃ | 104.06 | ACS grade | e.g., VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | e.g., Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS grade | e.g., VWR |
3.2. Equipment
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Reflux condenser
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.
-
Dissolution of Starting Material: Add this compound (7.36 g, 0.05 mol) to the flask. Add glacial acetic acid (100 mL) and stir until the solid is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromine Addition: Prepare a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (25 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold deionized water (400 mL). A precipitate should form.
-
Decolorization: Add a saturated aqueous solution of sodium bisulfite dropwise with stirring until the red-brown color of excess bromine is discharged.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water.
-
Drying: Dry the crude product in a desiccator under vacuum.
3.4. Purification
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to obtain the purified 3,5-dibromo-4-hydroxy-2,6-dimethylbenzonitrile.
Characterization and Analysis
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
Expected Analytical Data for 3,5-Dibromo-4-hydroxy-2,6-dimethylbenzonitrile:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups and a singlet for the phenolic hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the nitrile carbon, and the methyl carbons.
-
IR Spectroscopy: The IR spectrum should display a broad absorption for the O-H stretch of the phenol, a sharp peak for the C≡N stretch of the nitrile, and absorptions corresponding to the aromatic C-H and C-C bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the dibrominated product, along with a characteristic isotopic pattern for two bromine atoms.
Caption: Workflow for the synthesis, purification, and analysis of the target herbicidal compound.
Application in Agrochemical Research: Herbicidal Activity
The synthesized 3,5-dibromo-4-hydroxy-2,6-dimethylbenzonitrile is expected to exhibit significant herbicidal activity as a photosystem II inhibitor.[1][4][5] Its efficacy can be evaluated through greenhouse bioassays against a panel of common broadleaf and grass weeds. The herbicidal activity can be compared to that of commercial standards like bromoxynil and atrazine.
Mechanism of Action: Inhibition of Photosystem II
Herbicides derived from hydroxybenzonitriles act by binding to the D1 protein of the photosystem II complex in the thylakoid membranes of chloroplasts.[2] This binding blocks the electron flow from quinone A to quinone B, thereby inhibiting the entire photosynthetic process. This leads to the generation of reactive oxygen species, causing rapid cell membrane damage and ultimately, plant death.[2]
Caption: Mechanism of action of the synthesized herbicide as a photosystem II inhibitor.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care and have a quenching agent (e.g., sodium bisulfite solution) readily available.
-
The synthesized product is expected to be toxic and should be handled with appropriate care.
References
Sources
- 1. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
Application Note: 4-Hydroxy-2,6-dimethylbenzonitrile as a Novel Antioxidant in Cosmetic Formulations
Abstract
The progressive damage to cellular structures caused by free radicals is a significant contributor to skin aging.[1] Antioxidants are crucial components in cosmetic formulations, designed to mitigate this oxidative stress.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Hydroxy-2,6-dimethylbenzonitrile, a phenolic compound, as a potent antioxidant in cosmetic products. Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to scavenge free radicals.[2][3][4] This guide outlines detailed protocols for evaluating its antioxidant efficacy, ensuring its safety through cytotoxicity and skin sensitization assays, and assessing its stability in a model cosmetic emulsion.
Introduction: The Role of Phenolic Antioxidants in Cosmetics
The demand for effective and stable antioxidants in the cosmetic industry is ever-growing. Consumers are increasingly aware of the damaging effects of environmental aggressors, such as UV radiation and pollution, which lead to the generation of reactive oxygen species (ROS) and subsequent skin damage.[1] Antioxidants protect the skin by neutralizing these harmful free radicals, thereby preventing premature aging and maintaining skin health.[1][5][6]
Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a major class of antioxidants.[3][4] Their mechanism of action primarily involves donating a hydrogen atom or an electron to a free radical, which neutralizes the radical and prevents a cascade of oxidative damage.[2][7][8]
This compound, with its phenolic hydroxyl group, presents itself as a promising candidate for a cosmetic antioxidant. Its chemical structure suggests a high potential for free radical scavenging. This application note will detail the necessary experimental procedures to validate its efficacy and safety for cosmetic use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a cosmetic ingredient is fundamental to its successful formulation.
| Property | Value | Source |
| CAS Number | 58537-99-8 | [9][10][11] |
| Molecular Formula | C₉H₉NO | |
| Molecular Weight | 147.17 g/mol | [12] |
| Appearance | Off-white / Beige crystalline powder | [9] |
| Melting Point | 176 °C | [9] |
| Solubility | Data not widely available, empirical testing required. Expected to be soluble in organic solvents and partially in heated oil phases of emulsions. |
Efficacy Evaluation: In Vitro Antioxidant Activity
To quantify the antioxidant potential of this compound, a panel of in vitro assays is recommended. These assays are based on different reaction mechanisms, providing a comprehensive profile of the compound's antioxidant capabilities.[13][14][15][16]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common, rapid, and reliable method to assess antioxidant activity.[13] It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13][16]
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Create a series of dilutions from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
In a 96-well plate, mix 100 µL of each dilution with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a known antioxidant, such as Trolox or Ascorbic Acid, as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[14][17]
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution and mix thoroughly.
-
After 6 minutes, measure the absorbance at 734 nm.
-
Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).[17]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[13][17] The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[17]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the this compound solution to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using a known antioxidant like FeSO₄ or Trolox to quantify the results.
Safety Assessment: Ensuring Cosmetic Suitability
Before any ingredient can be incorporated into a cosmetic formulation, its safety profile must be rigorously evaluated. Cytotoxicity and skin sensitization are two critical endpoints.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19] It is used to determine the concentration range at which an ingredient is non-toxic to skin cells.[20][21]
Protocol:
-
Culture human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) in a 96-well plate until they reach 80-90% confluency.
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compound.
-
Incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Determine the IC50 value, the concentration that causes a 50% reduction in cell viability.
Skin Sensitization Assessment: h-CLAT (human Cell Line Activation Test)
The h-CLAT is an in vitro method for assessing the skin sensitization potential of a chemical. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) after exposure to the test substance.[23][24][25][26]
Protocol:
-
Culture THP-1 cells according to standard protocols.
-
Expose the THP-1 cells to a series of concentrations of this compound for 24 hours.[25]
-
After incubation, harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.
-
Analyze the cells using a flow cytometer to quantify the expression of the markers.
-
Calculate the Relative Fluorescence Intensity (RFI) for each concentration.
-
A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in ≥ 50% cell viability.
Formulation and Stability Testing
Once the efficacy and safety of this compound have been established, the next step is to incorporate it into a cosmetic formulation and assess its stability.
Model Formulation: Oil-in-Water (O/W) Cream
An O/W cream is a common vehicle for delivering cosmetic actives.
| Phase | Ingredient | Function | % (w/w) |
| A (Oil Phase) | Cetearyl Alcohol | Emulsifier, Thickener | 5.0 |
| Glyceryl Stearate | Emulsifier | 3.0 | |
| Caprylic/Capric Triglyceride | Emollient | 8.0 | |
| This compound | Antioxidant Active | 0.5 - 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.0 | |
| Xanthan Gum | Thickener | 0.2 | |
| C (Cool-down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
Procedure:
-
Heat Phase A and Phase B separately to 75°C.
-
Slowly add Phase A to Phase B with continuous homogenization.
-
Homogenize for 5-10 minutes.
-
Cool the emulsion to 40°C with gentle stirring.
-
Add Phase C and stir until uniform.
Stability Testing Protocol
Stability testing is essential to ensure the product maintains its physical, chemical, and microbiological integrity throughout its shelf life.[27][28]
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, and texture.[28]
-
Chemical Properties: pH, viscosity, and concentration of this compound.[28]
-
Microbiological Stability: Microbial count.[28]
Conditions:
-
Accelerated Stability: Samples are stored at elevated temperatures (e.g., 40°C or 45°C) for a period of 1 to 3 months.[27][28]
-
Real-Time Stability: Samples are stored at room temperature (20-25°C) and monitored over a longer period (e.g., 12, 24, 36 months).[28]
-
Freeze-Thaw Cycling: Samples are subjected to alternating cycles of freezing (-10°C) and thawing (25°C) to assess emulsion stability.[27]
Visualizations
Antioxidant Mechanism of Phenolic Compounds
Caption: Hydrogen atom donation by a phenolic compound to neutralize a free radical.
Experimental Workflow for Efficacy and Safety Assessment
Caption: A logical workflow for evaluating a novel cosmetic antioxidant.
Conclusion
This compound holds significant promise as a novel antioxidant for cosmetic applications due to its phenolic structure. The protocols detailed in this application note provide a robust framework for a comprehensive evaluation of its efficacy, safety, and stability. By following these methodologies, researchers and formulators can confidently assess the potential of this compound and pave the way for its inclusion in next-generation skincare products.
References
- Concept, mechanism, and applications of phenolic antioxidants in foods. (2020). PubMed.
- A comparative evaluation of in vitro skin sensitisation tests: the human cell-line activation test (h-CLAT) versus the local lymph node assay (LLNA). (2010). PubMed.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (n.d.). JScholar.
- The formulator's guide to antioxidants in cosmetics. (n.d.). Formula Botanica.
- Explore Cosmetics & Personal Care Formulations with Antioxidants. (n.d.). SpecialChem.
- Formulation and Evaluation of Antioxidant Face Cream Containing Raspberry Fruit and Grape Seeds Extract. (2016). Research Journal of Topical and Cosmetic Sciences.
- Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. (2023). JScholar Publisher.
- Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). PMC.
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
- Cytotoxicity Assays Services for Safe Cosmetic Product Development. (n.d.). Cosmetic Labs.
- Phenolic acids: Natural versatile molecules with promising therapeutic applications. (n.d.). NIH.
- Antioxidant Testing Services for Anti-Aging Products. (n.d.). Cosmetic Labs.
- Prediction of skin sensitization potency of chemicals by human Cell Line Activation Test (h-CLAT) and an attempt at classifying skin sensitization potency. (2012). PubMed.
- Sensitivity and specificity of h-CLAT method compared with both LLNA and human data. (n.d.). ResearchGate.
- Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. (n.d.). Semantic Scholar.
- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... (n.d.). ResearchGate.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2024). E3S Web of Conferences.
- Pitfalls, Issues and Remediation Human Cell Line Activation Test(H-CLAT) In Vitro Sensitization. (2018). MB Research Labs.
- The Formulation of Dermato-Cosmetic Products Using Sanguisorba minor Scop. Extract with Powerful Antioxidant Capacities. (n.d.). MDPI.
- Antioxidants used in skin care formulations. (2008). PubMed.
- Cytotoxicity Testing for Cosmetics. (2024). China JJR LAB.
- Conducting Stability Testing on Skincare Products. (2023). MOIN.
- A Comparative Evaluation of In Vitro Skin Sensitisation Tests: The Human Cell-line Activation Test (h-CLAT) versus the Local Lymph Node Assay (LLNA). (2025). ResearchGate.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
- MTT assay: viability of HaCaT, HDFa, and HepG2 cells treated with PE, CMI/MI, PP, and MP. (2022). ResearchGate.
- What is Stability Testing a Crucial Process for Cosmetic Products?. (2023). ADSL Laboratories.
- Antioxidant Optimizer. (n.d.). Cosmetic Stability Testing Australia.
- Examples of Stability Tests on Topical Cosmetic Preparations. (n.d.). ResearchGate.
- In vitro cytotoxicity and phototoxicity study of cosmetics colorants. (2025). ResearchGate.
- In vitro cytotoxicity and phototoxicity study of cosmetics colorants. (n.d.). PubMed.
- This compound CAS#: 58537-99-8. (n.d.). ChemicalBook.
- This compound | CAS 58537-99-8. (n.d.). Santa Cruz Biotechnology.
- This compound (C9H9NO). (n.d.). PubChemLite.
- This compound. (n.d.). PubChem.
- 58537-99-8|this compound|BLD Pharm. (n.d.). BLD Pharm.
- This compound. (n.d.). LabSolutions.
- 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7. (n.d.). Sigma-Aldrich.
- Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. (n.d.). MDPI.
- Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate.
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Application Notes and Protocols for 4-Hydroxy-2,6-dimethylbenzonitrile as a Plant Growth Regulator
Introduction: A Re-evaluation of 4-Hydroxy-2,6-dimethylbenzonitrile's Role in Plant Biology
This compound, a substituted phenol, has been noted in some chemical catalogs as a plant growth regulator with potential to promote plant growth and enhance yield[1]. However, a thorough review of the primary scientific literature reveals a more nuanced and scientifically supported role for this compound and its structural analogs: as potent inhibitors of photosynthesis, positioning them as herbicides rather than growth promoters. This guide, therefore, will focus on the evidence-based application of this compound as a potential herbicide and as a precursor for the synthesis of other herbicidally active compounds.
The core structure of 4-hydroxybenzonitrile is the foundation for a class of herbicides that includes bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)[2]. These compounds are known to disrupt the photosynthetic electron transport chain at Photosystem II (PSII), a critical process for plant survival[2][3]. This mode of action leads to a rapid cessation of photosynthesis, followed by oxidative stress and plant death.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, a detailed laboratory synthesis protocol, its proposed mechanism of action as a photosynthesis inhibitor, and a robust protocol for screening its herbicidal activity using chlorophyll fluorescence.
Compound Profile: this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [4][5] |
| Molecular Formula | C₉H₉NO | [4] |
| Molecular Weight | 147.17 g/mol | [4] |
| Appearance | Off-white to beige crystalline powder | [5] |
| Melting Point | 176 °C | [5] |
| Boiling Point (Predicted) | 313.7 ± 30.0 °C | [5] |
| pKa (Predicted) | 8.08 ± 0.23 | [5] |
| Solubility | Soluble in ethanol, dichloromethane, and ether | [1] |
| Synonyms | 2,6-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-3,5-dimethylphenol | [4][5] |
Laboratory Synthesis of this compound
The following protocol describes a general method for the synthesis of this compound from 2,6-dimethylphenol. This method involves the formylation of the phenol followed by conversion of the resulting aldehyde to a nitrile.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
2,6-Dimethylphenol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formylation (Vilsmeier-Haack Reaction):
-
In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
After the addition is complete, add a solution of 2,6-dimethylphenol in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 4-hydroxy-3,5-dimethylbenzaldehyde.
-
-
Oxime Formation:
-
Dissolve the crude 4-hydroxy-3,5-dimethylbenzaldehyde in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-3,5-dimethylbenzaldehyde oxime.
-
-
Dehydration to Nitrile:
-
Reflux the oxime in acetic anhydride for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-water with stirring.
-
The solid product, this compound, will precipitate.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry.
-
-
Purification:
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Proposed Mechanism of Action as a Plant Growth Regulator (Herbicide)
The herbicidal activity of 4-hydroxybenzonitriles is attributed to their ability to inhibit photosynthetic electron transport in Photosystem II (PSII)[3][6]. These compounds act as competitive inhibitors at the Q₈ binding site on the D1 protein of the PSII reaction center, a site normally occupied by plastoquinone[6]. By binding to this site, they block the flow of electrons from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Q₈), effectively halting the linear electron transport chain.
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound as a PSII inhibitor.
Protocol for Screening Herbicidal Activity
This protocol utilizes chlorophyll fluorescence measurements to assess the impact of this compound on the photosynthetic efficiency of a model plant species, such as Arabidopsis thaliana or a common weed species like Lemna minor (duckweed). A decrease in the maximum quantum yield of PSII (Fv/Fm) is a sensitive indicator of stress on the photosynthetic apparatus[7][8].
Diagram of Experimental Workflow
Caption: Experimental workflow for screening the herbicidal activity of this compound.
Step-by-Step Screening Protocol
Materials:
-
Test plants (e.g., 3-4 week old Arabidopsis thaliana plants)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Tween-20 (or other suitable surfactant)
-
Portable chlorophyll fluorometer
-
Controlled environment growth chamber
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
-
Preparation of Treatment Solutions:
-
Prepare a series of treatment solutions by diluting the stock solution in distilled water containing 0.01% (v/v) Tween-20.
-
Example concentrations: 1 µM, 10 µM, 50 µM, 100 µM, 500 µM.
-
Prepare a vehicle control solution containing the same concentration of DMSO and Tween-20 as the highest concentration treatment solution.
-
Prepare a negative control of distilled water with 0.01% Tween-20.
-
-
Plant Treatment:
-
Randomly assign plants to different treatment groups.
-
Apply the treatment solutions as a foliar spray until runoff.
-
Ensure even coverage of all leaves.
-
-
Incubation:
-
Place the treated plants in a controlled environment growth chamber with a defined light/dark cycle, temperature, and humidity.
-
-
Chlorophyll Fluorescence Measurements:
-
At specified time points (e.g., 24, 48, and 72 hours post-treatment), dark-adapt the leaves of the treated and control plants for at least 30 minutes.
-
Use a portable chlorophyll fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm).
-
The fluorometer will calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.
-
-
Data Collection and Analysis:
-
For each treatment group and time point, record the Fv/Fm values.
-
Compare the Fv/Fm values of the treated plants to the control groups. A significant decrease in Fv/Fm indicates photosynthetic stress.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) based on the dose-response curve of Fv/Fm values.
-
-
Phenotypic Assessment:
-
Visually assess the plants daily for signs of phytotoxicity, such as chlorosis (yellowing) and necrosis (tissue death).
-
At the end of the experiment (e.g., 7 days post-treatment), measure the fresh or dry weight of the aerial parts of the plants to quantify the effect on biomass.
-
Expected Results and Interpretation
A dose-dependent decrease in the Fv/Fm ratio is expected in plants treated with this compound if it acts as a PSII inhibitor. This would be accompanied by visible signs of herbicidal damage and a reduction in biomass at higher concentrations. The IC₅₀ value will provide a quantitative measure of its herbicidal potency.
Conclusion
While this compound may be broadly classified as a plant growth regulator, the available scientific evidence strongly suggests its primary mode of action is the inhibition of plant growth through the disruption of photosynthesis. This positions it as a potential herbicide or a valuable scaffold for the development of new herbicidal compounds. The protocols provided in this guide offer a robust framework for the synthesis and evaluation of its herbicidal properties, enabling further research into its potential applications in agriculture and plant science.
References
-
Szigeti, Z., Tóth, E., & Paless, G. (1982). Mode of action of photosynthesis inhibiting 4-hydroxy-benzonitriles containing nitro group. Photosynthesis Research, 3(4), 347–356. [Link]
-
ChemBK. (2024). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Allakhverdiev, S. I., et al. (2022). Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. International Journal of Molecular Sciences, 23(17), 9739. [Link]
-
ResearchGate. (n.d.). Photosynthetic Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from [Link]
-
Percival, G. C. (2005). The Use of Chlorophyll Fluorescence to Identify Chemical and Environmental Stress in Leaf Tissue of Three Oak (Quercus) Species. Arboriculture & Urban Forestry, 31(5), 215–227. [Link]
-
Kuneš, M., et al. (2020). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 25(18), 4229. [Link]
-
Li, Y., et al. (2025). Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. Molecules, 30(16), 1-16. [Link]
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PubChem. (n.d.). Dichlobenil. Retrieved from [Link]
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Sciforum. (2025). Photosynthetic damage in citrus leaves under freezing stress revealed by OJIP chlorophyll fluorescence kinetics. Retrieved from [Link]
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Ma, L., et al. (2023). Effects of GA3 and CPPU on rapid chlorophyll fluorescence kinetics characteristics in blueberry leaves. Applied Ecology and Environmental Research, 21(5), 4169-4183. [Link]
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Application Note & Protocol: O-Alkylation of 4-Hydroxy-2,6-dimethylbenzonitrile
A Robust and Selective Protocol for the Synthesis of 4-Alkoxy-2,6-dimethylbenzonitrile Ethers
Introduction
4-Hydroxy-2,6-dimethylbenzonitrile is a valuable synthetic intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] The functionalization of its phenolic hydroxyl group via O-alkylation opens a gateway to a diverse range of molecular architectures. However, this particular substrate presents a significant synthetic challenge: the hydroxyl group is flanked by two methyl groups in the ortho positions, creating considerable steric hindrance.[4][5] This steric congestion can impede the approach of alkylating agents, slowing down the desired reaction and potentially favoring side reactions.[6]
This document provides a detailed, field-proven experimental protocol for the efficient and selective O-alkylation of this compound. The methodology is grounded in the principles of the Williamson ether synthesis, enhanced by the use of phase-transfer catalysis (PTC) to overcome the challenges posed by steric hindrance and to ensure high selectivity for the O-alkylated product over potential C-alkylation.[7][8] We will delve into the causality behind the choice of reagents and conditions, providing researchers with a reliable and reproducible guide for synthesizing 4-alkoxy-2,6-dimethylbenzonitrile derivatives.
Scientific Rationale & Mechanistic Insights
The O-alkylation of phenols is most commonly achieved through the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[7] The core of this reaction involves two key steps:
-
Deprotonation: The weakly acidic phenolic proton is removed by a base to form a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks an electrophilic carbon atom of an alkylating agent (typically an alkyl halide), displacing a leaving group to form the ether linkage.[9]
Addressing the Core Challenges
1. Steric Hindrance: The two ortho-methyl groups on the this compound ring sterically shield the oxygen atom. This makes the nucleophilic attack on the alkyl halide the rate-limiting step and requires optimized conditions to proceed efficiently. A higher reaction temperature and a more "naked," highly reactive nucleophile are beneficial.
2. O- vs. C-Alkylation Selectivity: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (leading to O-alkylation) and the carbon atoms of the aromatic ring (leading to C-alkylation).[10][11] The choice of solvent is paramount in directing the reaction pathway.
-
Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[10][12] They effectively solvate the cation (e.g., K⁺ from the base) while leaving the phenoxide anion poorly solvated, or "naked." This enhances its nucleophilicity at the oxygen atom, strongly favoring the desired O-alkylation.[10]
-
Protic solvents (e.g., water, alcohols) should be avoided as they can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity, which can increase the proportion of the undesired C-alkylated product.[11]
3. The Phase-Transfer Catalysis (PTC) Advantage: To create a highly reactive nucleophile in an optimal solvent environment, phase-transfer catalysis is an exceptionally effective strategy.[13][14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from a solid phase (the base, K₂CO₃) or an aqueous phase into the organic solvent where the alkyl halide resides. This process continuously generates a soluble, highly reactive phenoxide-catalyst ion pair in the organic phase, leading to faster reaction rates at milder temperatures and with exceptional O-alkylation selectivity.[8][15]
Visualized Experimental Workflow
The following diagrams illustrate the overall reaction scheme and the catalytic cycle that drives the transformation.
Caption: Mechanism of Phase-Transfer Catalysis (PTC) for O-alkylation.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-propoxy-2,6-dimethylbenzonitrile as a representative example. It can be adapted for other primary alkyl halides.
Materials and Equipment
| Reagent/Material | CAS Number | Grade |
| This compound | 58537-99-8 | >98% |
| 1-Bromopropane | 106-94-5 | >99% |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fine powder, >99% |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | >99% |
| Acetonitrile (CH₃CN), anhydrous | 75-05-8 | <50 ppm H₂O |
| Ethyl Acetate | 141-78-6 | ACS Grade |
| Hexanes | 110-54-3 | ACS Grade |
| Deionized Water | 7732-18-5 | - |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - |
| Silica Gel | 7631-86-9 | 230-400 mesh |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser with inert gas inlet (N₂ or Ar), heating mantle with temperature controller, separatory funnel, rotary evaporator, standard laboratory glassware, and flash chromatography setup.
Safety Precautions
-
Alkyl Halides (1-Bromopropane): Are toxic, potentially carcinogenic, and lachrymatory. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.
-
Potassium Carbonate: Is an irritant. Avoid generating dust.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use. [16]
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.47 g, 10.0 mmol, 1.0 eq), anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq), and tetrabutylammonium bromide (0.32 g, 1.0 mmol, 0.1 eq).
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add 40 mL of anhydrous acetonitrile via syringe, followed by 1-bromopropane (1.10 mL, 12.0 mmol, 1.2 eq).
-
Reaction: Lower the flask into a pre-heated heating mantle and bring the reaction mixture to a gentle reflux (~80-85 °C). Stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting material (this compound) indicates completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts through a pad of celite, washing the filter cake with ethyl acetate (2 x 15 mL).
-
Extraction: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure 4-propoxy-2,6-dimethylbenzonitrile as a solid.
Quantitative Summary & Expected Results
| Parameter | Value |
| Scale | 10.0 mmol |
| This compound | 1.47 g (1.0 eq) |
| 1-Bromopropane | 1.48 g / 1.10 mL (1.2 eq) |
| Potassium Carbonate | 2.76 g (2.0 eq) |
| Tetrabutylammonium Bromide | 0.32 g (0.1 eq) |
| Solvent Volume | 40 mL |
| Temperature | ~82 °C (Reflux) |
| Reaction Time | 6-12 hours |
| Expected Yield | 85-95% |
| Expected Purity | >98% (after chromatography) |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficiently anhydrous conditions. 2. Inactive (caked) potassium carbonate. 3. Insufficient temperature. | 1. Use oven-dried glassware and anhydrous grade solvent. 2. Use freshly ground, dry K₂CO₃. 3. Ensure the mixture is at a steady reflux. |
| Low Yield | 1. Inefficient stirring of the biphasic mixture. 2. Loss of volatile alkyl halide. | 1. Use a high-quality magnetic stirrer and ensure vigorous agitation. 2. Ensure the reflux condenser is efficient and the system is well-sealed. |
| Formation of Side Products | 1. Reaction temperature is too high, favoring elimination with secondary alkyl halides. | 1. For secondary halides, consider using a more reactive leaving group (e.g., iodide or tosylate) at a lower temperature. Stick to primary halides if possible. |
Conclusion
This application note details a highly efficient and selective protocol for the O-alkylation of the sterically hindered this compound. By employing the Williamson ether synthesis under phase-transfer catalysis conditions with a polar aprotic solvent, the challenges of steric hindrance and potential C-alkylation are effectively overcome. This method provides a reliable and scalable route for accessing a wide range of 4-alkoxy-2,6-dimethylbenzonitrile derivatives, which are crucial synthons for research in medicinal chemistry and materials science.
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
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Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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ResearchGate. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
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ResearchGate. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
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ResearchGate. (2012). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. Retrieved from [Link]
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Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]
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PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (2017). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]
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National Institutes of Health. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Retrieved from [Link]
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National Institutes of Health. (2020). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
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Journal of the American Chemical Society. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-. Retrieved from [Link]
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Organic Syntheses. (2021). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
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HETEROCYCLES. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved from [Link]
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National Institutes of Health. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[13][17]aphthyrin-5(6H)-one. Retrieved from [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Hydroxy-2,6-dimethylbenzonitrile
Introduction: Navigating the Challenges of a Sterically Hindered Phenolic Substrate
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a development recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on a particularly intriguing and challenging substrate: 4-hydroxy-2,6-dimethylbenzonitrile.
The structure of this compound presents a unique combination of features for cross-coupling reactions. The hydroxyl group can be readily converted to a triflate (OTf), a common electrophilic partner in these reactions. However, the two methyl groups ortho to the reactive center introduce significant steric hindrance, which can impede the approach of the palladium catalyst.[4][5] Furthermore, the electronic properties of the nitrile and hydroxyl groups influence the reactivity of the aromatic ring. This document provides a detailed exploration of palladium-catalyzed cross-coupling reactions with this substrate, offering insights into overcoming the inherent challenges and providing robust protocols for successful synthesis.
Understanding the Mechanistic Landscape
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[6][7] The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-electrophile (e.g., aryl triflate) bond, forming an organopalladium(II) complex.[1][6]
-
Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The nucleophilic coupling partner exchanges its organic group or nitrogen atom onto the palladium center.[6][8]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[1][6]
The efficiency of each step is profoundly influenced by the choice of ligands, base, and solvent, especially when dealing with sterically demanding substrates.[9][10]
Visualizing the Catalytic Cycles
To better understand the core mechanistic pathways, the following diagrams illustrate the catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
Caption: Simplified Catalytic Cycles for the Sonogashira Coupling.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide or triflate with an organoboron compound.[11][12] For a sterically hindered substrate like 2,6-dimethyl-4-trifluoromethanesulfonyloxybenzonitrile, the choice of a bulky, electron-rich phosphine ligand is critical to promote both oxidative addition and reductive elimination.[9]
Expert Insights: Ligand and Base Selection
-
Ligand Choice: For sterically hindered aryl electrophiles, ligands such as SPhos, XPhos, or RuPhos are often employed. These biaryl phosphine ligands possess the necessary bulk to facilitate reductive elimination and the electron-donating properties to enhance the rate of oxidative addition.[13]
-
Base Selection: A moderately strong base is required to facilitate the transmetalation step.[14] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective and are compatible with a wide range of functional groups.[12]
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dimethyl-4-trifluoromethanesulfonyloxybenzonitrile with Phenylboronic Acid
This protocol provides a starting point for the coupling of the triflate-activated substrate with a generic arylboronic acid.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2,6-dimethyl-4-trifluoromethanesulfonyloxybenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add this to the Schlenk flask.
-
Solvent and Degassing: Add degassed solvent (e.g., toluene or 1,4-dioxane, to make a 0.1 M solution). Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective in forming the active Pd(0) species.[15] |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that are effective for hindered substrates.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, non-nucleophilic bases that promote transmetalation. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents with appropriate boiling points for the reaction temperature. |
| Temperature | 80-100 °C | Sufficient to overcome the activation energy for sterically hindered substrates. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a common linkage in pharmaceuticals.[8][16] Coupling amines with the sterically hindered 2,6-dimethyl-4-trifluoromethanesulfonyloxybenzonitrile requires a carefully selected catalyst system to achieve good yields.[17][18]
Expert Insights: Overcoming Steric Hindrance in C-N Coupling
-
Catalyst System: The choice of both the palladium precatalyst and the ligand is crucial. Pre-formed palladium catalysts, often complexed with bulky phosphine ligands, can offer improved reactivity and reproducibility.[13]
-
Base Considerations: A strong, non-nucleophilic base is typically required for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[7]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for the amination of the activated substrate with a secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3-XPhos palladacycle, 2 mol%) and sodium tert-butoxide (1.4 equiv) to a vial.
-
Reagent Addition: Add 2,6-dimethyl-4-trifluoromethanesulfonyloxybenzonitrile (1.0 equiv) and the amine (e.g., morpholine, 1.2 equiv).
-
Solvent: Add anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial and heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | G3-XPhos Palladacycle | A highly active and air-stable precatalyst suitable for challenging couplings. |
| Ligand | XPhos (as part of the precatalyst) | A bulky biaryl phosphine ligand proven effective for hindered amines and aryl halides.[13] |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases required for amine deprotonation.[7] |
| Solvent | Toluene | A common solvent for Buchwald-Hartwig aminations. |
| Temperature | 100 °C | A typical temperature to ensure a reasonable reaction rate. |
Part 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation in materials science and medicinal chemistry.[19][20] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[21]
Expert Insights: Copper-Free vs. Copper-Catalyzed Sonogashira
-
Traditional Conditions: The use of a copper(I) co-catalyst, such as CuI, facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[22]
-
Copper-Free Conditions: Concerns about homocoupling of the alkyne and potential issues with residual copper have led to the development of copper-free protocols.[19][22] These often require a stronger base and specific ligands to promote the direct reaction of the alkyne with the palladium complex.
Protocol 3: Copper-Free Sonogashira Coupling with Phenylacetylene
This protocol outlines a copper-free approach, which can be advantageous for simplifying purification.
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 2,6-dimethyl-4-trifluoromethanesulfonyloxybenzonitrile (1.0 equiv), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., Xantphos, 4 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv).
-
Solvent and Alkyne: Add degassed toluene, followed by the terminal alkyne (e.g., phenylacetylene, 1.5 equiv).
-
Reaction: Heat the mixture to 100-120 °C under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool, filter through a pad of celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and effective palladium source. |
| Ligand | Xantphos | A bidentate ligand that can stabilize the palladium catalyst and promote the reaction.[23] |
| Base | K₂CO₃ or Cs₂CO₃ | A strong base is needed to deprotonate the terminal alkyne. |
| Solvent | Toluene or DMF | Aprotic, polar solvents are often used in Sonogashira couplings. |
| Temperature | 100-120 °C | Higher temperatures may be required to drive the reaction to completion. |
Troubleshooting and Further Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, screening different ligands, or using a more active pre-formed palladium catalyst. The reaction temperature and time may also need to be optimized.
-
Side Reactions: In Sonogashira couplings, alkyne homocoupling can be a significant side reaction.[19] Ensuring a thoroughly deoxygenated reaction environment can minimize this. In Suzuki couplings, protodeboronation of the boronic acid can occur; using a less aqueous base or anhydrous conditions can mitigate this.
-
Substrate Activation: While this guide focuses on the triflate derivative of this compound, other activating groups such as nonaflates or tosylates could also be considered. Direct C-O coupling of the phenol is also a possibility, though it often requires more specialized catalytic systems.[24]
By carefully selecting the reaction components and conditions, the challenges posed by the sterically hindered and electronically distinct nature of this compound can be successfully overcome, enabling its use as a valuable building block in complex molecule synthesis.
References
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd, Ni, Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical Reviews, 111(3), 1417-1492.
-
Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Phys.org. (2015). Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Modak, A., Nett, A. J., Cook, S. P., & others. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10512-10518. [Link]
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ChemistryViews. (2020). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
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Wang, D., & Li, C. J. (2015). Formal Direct Cross-Coupling of Phenols with Amines. Angewandte Chemie International Edition, 54(48), 14487-14491. [Link]
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Allred, T. K., & others. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 12108-12116. [Link]
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Sharma, G. V. M., & Rakesh. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(11), 2873. [Link]
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ResearchGate. (n.d.). Palladium catalyzed coupling of 4-hydroxy-4-methyl-2-pentynoic acid (6) with aryl bromides. [Link]
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Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 47(11), 3454-3465. [Link]
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Novaes, L. F. T., & others. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(2), 227-244. [Link]
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Rayadurgam, J., & others. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 304-348. [Link]
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ResearchGate. (n.d.). Sonogashira Reactions with Propyne: Facile Synthesis of 4Hydroxy2-methylbenzofurans from Iodoresorcinols. [Link]
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Organic Chemistry Portal. (n.d.). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. [Link]
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Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Application in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]
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Derivatization of the hydroxyl group of 4-Hydroxy-2,6-dimethylbenzonitrile
An Application Guide to the Strategic Derivatization of the Hydroxyl Group of 4-Hydroxy-2,6-dimethylbenzonitrile
Introduction: Navigating the Reactivity of a Sterically Hindered Phenol
This compound is a multifunctional aromatic compound featuring a phenolic hydroxyl group, a nitrile moiety, and two ortho-methyl groups. This unique substitution pattern makes it a valuable scaffold in medicinal chemistry and materials science. The hydroxyl group is a prime site for chemical modification to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, enhance its biological activity, or protect it during subsequent synthetic steps.
However, the flanking methyl groups at the 2- and 6-positions present a significant steric impediment around the hydroxyl function. This steric hindrance dictates the choice of derivatization strategy, often requiring more forcing conditions or specialized reagents compared to unhindered phenols. This guide provides a detailed exploration of key derivatization strategies—etherification, esterification, and silylation—with a focus on the underlying chemical principles and field-proven protocols tailored to overcome the challenges posed by this sterically congested environment.
Core Derivatization Strategies and Protocols
The nucleophilic character of the phenoxide ion, formed by deprotonating the hydroxyl group, is central to most derivatization reactions.[1] The choice of strategy depends on the desired stability and functionality of the final product.
Etherification (O-Alkylation): Forming Stable C-O Bonds
Etherification is a robust method for permanently modifying the hydroxyl group, yielding stable ether linkages. The two most prominent methods for achieving this with hindered phenols are the Williamson Ether Synthesis and the Mitsunobu Reaction.
This classic reaction proceeds via an S_N2 mechanism, where a phenoxide ion displaces a halide from an alkyl halide.[2][3] For sterically hindered phenols like this compound, generating a potent nucleophile (the phenoxide) is critical. This typically requires a strong, non-nucleophilic base and a polar aprotic solvent to enhance reactivity.[4][5]
Protocol 1.1: Williamson Ether Synthesis of 4-Methoxy-2,6-dimethylbenzonitrile
-
Objective: To synthesize the methyl ether derivative, a common modification in drug discovery programs.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which the sodium phenoxide salt will form.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and cautiously quench by slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-2,6-dimethylbenzonitrile.
Causality & Insights:
-
Choice of Base: Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward.
-
Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the phenoxide anion highly nucleophilic and reactive.[3]
-
Reagent Stoichiometry: An excess of the alkylating agent (methyl iodide) is used to ensure complete reaction of the phenoxide intermediate.
Workflow Visualization:
The Mitsunobu reaction is a powerful alternative for forming C-O bonds, particularly when the Williamson synthesis is sluggish. It is a redox-coupled reaction that activates an alcohol in situ using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] The reaction is renowned for its mild conditions and its ability to couple even hindered alcohols.[7]
Protocol 1.2: Mitsunobu Etherification with Ethanol
-
Objective: To form the ethyl ether derivative under mild, neutral conditions.
-
Materials:
-
This compound
-
Ethanol (EtOH)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and anhydrous THF.
-
Add ethanol (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of DIAD (1.5 eq) in a small amount of anhydrous THF.
-
Add the DIAD solution dropwise to the reaction mixture over 20-30 minutes. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue will contain the product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct.
-
Purify directly by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure 4-ethoxy-2,6-dimethylbenzonitrile.
Causality & Insights:
-
Activation Mechanism: PPh₃ and DIAD react to form a phosphonium salt, which then activates the phenol by forming an oxyphosphonium intermediate. This intermediate is an excellent leaving group, readily displaced by the alcohol nucleophile.[6]
-
Byproduct Removal: The primary challenge of the Mitsunobu reaction is the removal of stoichiometric byproducts. Modern variations and careful chromatography are key to obtaining a pure product.[6]
-
Reagent Choice: DIAD is often preferred over DEAD due to its lower toxicity and the often more crystalline nature of its hydrazine byproduct, which can sometimes be removed by filtration.
Workflow Visualization:
Esterification (O-Acylation): Introducing a Carbonyl Moiety
Esterification converts the hydroxyl group into an ester, a functional group that can act as a prodrug moiety or alter the electronic properties of the molecule. The reaction typically involves an acylating agent like an acyl chloride or anhydride in the presence of a base.[8][9] For hindered phenols, a catalyst such as 4-dimethylaminopyridine (DMAP) may be required, or a highly reactive base/solvent like pyridine can be used.
Protocol 2.1: Acetylation using Acetic Anhydride
-
Objective: To synthesize the acetate ester, a common protecting group and prodrug motif.
-
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine (can be used as the solvent).
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 50 °C) may be necessary if the reaction is slow, as determined by TLC monitoring.
-
Upon completion, cool the mixture and pour it over ice/water.
-
Acidify the mixture with 1 M HCl to neutralize the pyridine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is often pure, but can be further purified by recrystallization or flash chromatography if necessary.
Causality & Insights:
-
Role of Pyridine: Pyridine serves a dual purpose: it acts as a base to deprotonate the phenol (increasing its nucleophilicity) and as a nucleophilic catalyst that reacts with acetic anhydride to form a highly reactive acetylpyridinium intermediate. It also scavenges the acetic acid byproduct.
-
Work-up: The acidic and basic washes are crucial for removing unreacted reagents (acetic anhydride, acetic acid) and the catalyst (pyridine).
Workflow Visualization:
Silylation: Protecting Groups and Analytical Derivatization
Silylation converts the hydroxyl group into a silyl ether. This is frequently done for two reasons: to protect the hydroxyl group during a multi-step synthesis or to increase the volatility and thermal stability of the compound for gas chromatography-mass spectrometry (GC-MS) analysis.[10][11] The reaction must be performed under strictly anhydrous conditions, as silylating agents are highly sensitive to moisture.[10]
Protocol 3.1: Trimethylsilyl (TMS) Ether Formation for GC-MS Analysis
-
Objective: To prepare a volatile derivative for analytical purposes.
-
Materials:
-
This compound (dried sample)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous)
-
GC vial
-
Step-by-Step Protocol:
-
Ensure the sample of this compound is completely dry. If in solution, evaporate the solvent under a stream of nitrogen.
-
In a 2 mL GC vial, add approximately 1 mg of the dried sample.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70-80 °C for 30-60 minutes in a heating block.
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Causality & Insights:
-
Reagent Choice: BSTFA is a powerful silylating agent. The 1% TMCS acts as a catalyst, accelerating the reaction.[10]
-
Anhydrous Conditions: Silylating reagents react rapidly with water. Any moisture present will consume the reagent and lead to incomplete derivatization.[10]
-
Heating: For sterically hindered phenols, heating is often required to drive the silylation to completion.[10]
Workflow Visualization:
Analytical Characterization of Derivatives
Confirmation of successful derivatization is achieved through standard spectroscopic techniques. The table below summarizes the expected changes for the synthesized derivatives.
| Derivative | Technique | Expected Observation |
| 4-Methoxy-2,6-dimethylbenzonitrile | ¹H NMR | Disappearance of the phenolic -OH proton signal. Appearance of a new singlet at ~3.8 ppm (3H, -OCH₃). |
| MS (EI) | Molecular ion (M⁺) peak at m/z = 161 (increase of 14 Da from starting material). | |
| FTIR | Disappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of C-O-C stretch bands. | |
| 4-Acetoxy-2,6-dimethylbenzonitrile | ¹H NMR | Disappearance of the phenolic -OH proton signal. Appearance of a new singlet at ~2.3 ppm (3H, -COCH₃). |
| MS (EI) | Molecular ion (M⁺) peak at m/z = 189 (increase of 42 Da). | |
| FTIR | Disappearance of the broad O-H stretch. Appearance of a strong C=O stretch at ~1760 cm⁻¹. | |
| 4-(Trimethylsilyloxy)-2,6-dimethylbenzonitrile | ¹H NMR | Disappearance of the phenolic -OH proton signal. Appearance of a new singlet at ~0.3 ppm (9H, -Si(CH₃)₃). |
| MS (EI) | Molecular ion (M⁺) peak at m/z = 219 (increase of 72 Da). | |
| FTIR | Disappearance of the broad O-H stretch. Appearance of a strong Si-O stretch at ~1100 cm⁻¹. |
Conclusion
The derivatization of the hydroxyl group of this compound requires careful consideration of the steric hindrance imposed by the ortho-methyl groups. For stable, irreversible modifications intended for biological evaluation, the Williamson Ether Synthesis with a strong base or the Mitsunobu Reaction under mild conditions are excellent choices. For creating prodrugs or introducing a carbonyl functionality, esterification with an activated acylating agent is effective. Finally, for analytical purposes requiring increased volatility, silylation provides a rapid and efficient method for preparing samples for GC-MS analysis. The protocols and insights provided herein offer a robust framework for researchers to successfully modify this valuable chemical entity.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards.
- Google Patents. (n.d.). US3870744A - Process for oxygen-alkylation of sterically hindered phenols.
- National Center for Biotechnology Information. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of Phenols with 4-(bromomethyl)-N,N-dimethylaniline for Enhanced HPLC Analysis.
- BenchChem. (n.d.). This compound | 58537-99-8.
- PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.
- National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
- RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts.
- Thermo Fisher Scientific. (n.d.). Mitsunobu Reaction.
- National Center for Biotechnology Information. (2022). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC.
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Topic: Reactions involving the nitrile group of 4-Hydroxy-2,6-dimethylbenzonitrile
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Application Note: Navigating the Sterically Encumbered Reactivity of 4-Hydroxy-2,6-dimethylbenzonitrile
Introduction: A Molecule of Unique Constraints and Opportunities
This compound presents a unique synthetic challenge and opportunity. The central nitrile moiety, a versatile functional group, is flanked by two ortho-methyl groups, creating significant steric hindrance. This steric shield, combined with the electronic influence of the para-hydroxyl group, modulates the reactivity of the nitrile carbon, often rendering standard protocols ineffective. This guide provides an in-depth analysis of key transformations of the nitrile group, offering field-proven protocols and explaining the causality behind the necessary experimental choices to overcome these inherent molecular constraints.
Part 1: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of a nitrile to a carboxylic acid is a cornerstone transformation. For this compound, this hydrolysis is impeded by the steric bulk of the adjacent methyl groups, which obstructs the approach of nucleophiles like water or hydroxide ions. Consequently, forcing conditions are required to drive the reaction to completion.
Mechanistic Insight: Overcoming the Steric Barrier
Under strongly acidic conditions, the reaction proceeds via protonation of the nitrile nitrogen.[1][2] This initial protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. The resulting protonated imididic acid then tautomerizes to an amide, which subsequently undergoes further acid-catalyzed hydrolysis to the desired carboxylic acid.[2] The high temperatures and high acid concentration are critical to provide sufficient energy to overcome the activation barrier imposed by the steric hindrance.
Experimental Protocol: Forced-Condition Acid-Catalyzed Hydrolysis
This protocol describes a reliable method for the hydrolysis of the sterically hindered nitrile to 4-hydroxy-2,6-dimethylbenzoic acid.
Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the forced-condition hydrolysis of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1 eq.) with a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approx. 120°C) with vigorous stirring. The reaction is typically slow and may require 24-48 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice in a beaker.
-
Extract the aqueous slurry with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product.
Part 2: Reduction of the Nitrile to a Primary Amine
Reduction of the nitrile group provides access to the corresponding primary amine, a key building block for amide synthesis and other derivatizations. Catalytic hydrogenation is often challenging for hindered nitriles, making potent chemical hydrides the reagents of choice.
Mechanistic Insight: The Power of Hydride Reagents
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[1][3][4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon, forming an intermediate imine salt.[1] A second hydride addition reduces the imine to a diamidoaluminate complex.[1] A careful aqueous workup then protonates the nitrogen to furnish the primary amine.[1][4] It is crucial to note that LiAlH₄ is non-selective and will readily reduce other functional groups, including the phenol in this substrate; if retention of the hydroxyl group is desired, a protection strategy is necessary prior to reduction.
Experimental Protocol: LiAlH₄ Reduction to 4-(aminomethyl)-3,5-dimethylphenol
This protocol details the reduction of the nitrile using LiAlH₄.
Workflow for LiAlH₄ Reduction
Caption: Step-by-step workflow for the LiAlH₄ reduction of this compound.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Celite
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add LiAlH₄ (2 eq.) and suspend it in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1 eq.) in a separate flask with anhydrous THF.
-
Slowly add the substrate solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
-
Once the addition is complete, remove the ice bath and heat the reaction to reflux for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction back to 0°C and carefully quench using the Fieser method: add water (X mL), followed by 15% NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude amine can be purified by silica gel chromatography.
Part 3: [3+2] Cycloaddition to a Tetrazole
The nitrile group can participate in cycloaddition reactions to form heterocyclic systems. A particularly valuable transformation is the reaction with an azide to form a tetrazole ring, a common bioisostere for the carboxylic acid group in medicinal chemistry.[5]
Mechanistic Insight: Forming the Tetrazole Ring
The [3+2] cycloaddition between a nitrile and an azide is a powerful method for tetrazole synthesis.[5][6][7] The reaction can be catalyzed by Lewis acids (e.g., zinc salts) or Brønsted acids, which activate the nitrile by coordinating to the nitrogen, thereby lowering the energy barrier for the cycloaddition.[8] For sterically hindered nitriles, thermal conditions in a high-boiling polar aprotic solvent like DMF are often effective.[8]
Experimental Protocol: Synthesis of 5-(4-hydroxy-2,6-dimethylphenyl)-1H-tetrazole
This protocol outlines the synthesis of the corresponding tetrazole derivative.
Workflow for Tetrazole Synthesis
Caption: Experimental workflow for the synthesis of a 5-substituted tetrazole.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
In a round-bottom flask, combine this compound (1 eq.), sodium azide (1.2 eq.), and triethylamine hydrochloride (1.2 eq.).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 130°C and stir for 12-24 hours.
-
Monitor the reaction's progress until completion.
-
Cool the mixture to ambient temperature and pour it into a beaker containing 1 M HCl. This will protonate the tetrazole and cause it to precipitate.
-
Stir the resulting suspension and then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield 5-(4-hydroxy-2,6-dimethylphenyl)-1H-tetrazole.
Summary of Key Transformations
| Transformation | Reagents & Conditions | Product | Causality & Key Insights |
| Hydrolysis | Conc. H₂SO₄ / H₂O (1:1), Reflux (120°C) | 4-Hydroxy-2,6-dimethylbenzoic acid | Forced conditions are essential to overcome the severe steric hindrance around the nitrile group. |
| Reduction | 1. LiAlH₄, Anhydrous THF, Reflux2. Aqueous Workup | 4-(aminomethyl)-3,5-dimethylphenol | A powerful, non-selective hydride source is needed; protection of the phenol is required to prevent its reduction. |
| Cycloaddition | NaN₃, Et₃N·HCl, DMF, 130°C | 5-(4-hydroxy-2,6-dimethylphenyl)-1H-tetrazole | Thermal activation in a polar aprotic solvent facilitates the [3+2] cycloaddition to form the medicinally important tetrazole ring. |
References
-
Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PMC - NIH. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
-
Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Publishing. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]
-
A Generic Approach for the Catalytic Reduction of Nitriles. ResearchGate. [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research. [Link]
-
Synthesis and Reactions of Nitriles. YouTube. [Link]
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Formulation of 4-Hydroxy-2,6-dimethylbenzonitrile for Biological Assays: A-Practical Guide to Overcoming Solubility Challenges
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-Hydroxy-2,6-dimethylbenzonitrile is an aromatic nitrile compound with potential applications in chemical biology and drug discovery. A significant impediment to its biological characterization is its low aqueous solubility, a common challenge for many small molecule drug candidates that can lead to inaccurate or misleading assay results.[1] This application note provides a comprehensive, structured guide to formulating this compound for in vitro biological assays. We present a tiered approach, from simple co-solvent systems to more advanced methods using cyclodextrins and surfactants, with an emphasis on maintaining the biological integrity of the assay. Each section explains the scientific rationale behind the chosen methodology and provides detailed, validated protocols to enable researchers to generate reliable and reproducible data.
The Challenge: Physicochemical Properties of this compound
Understanding the inherent properties of a compound is the first step in developing a robust formulation strategy. This compound is a small organic molecule whose structure dictates its behavior in aqueous solutions. Its aromatic nature and nitrile group contribute to its hydrophobicity, while the phenolic hydroxyl group offers a potential handle for pH-based solubilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) | Significance for Formulation |
| CAS Number | 58537-99-8 | [2][3] | Unique identifier for chemical registry. |
| Molecular Formula | C₉H₉NO | [3][4] | Used to calculate molecular weight. |
| Molecular Weight | 147.17 g/mol | [3][5] | Essential for preparing solutions of known molarity. |
| Appearance | Colorless to white crystalline solid | [6] | Indicates the compound is a solid at room temperature. |
| Melting Point | 176 °C | [2] | High melting point suggests strong crystal lattice energy, often correlated with poor solubility. |
| Aqueous Solubility | Poor / Limited | [7][8] | The primary challenge; direct dissolution in assay buffer is not feasible at typical screening concentrations. |
| Organic Solubility | Soluble in DMSO, ethanol, methanol | [6][8] | Provides options for creating a concentrated primary stock solution. |
| Predicted pKa | ~8.3 (estimated) | [9] | The phenolic hydroxyl group is weakly acidic; deprotonation at pH > pKa can increase solubility. |
The key takeaway is the compound's poor water solubility, which necessitates a formulation strategy to keep it in solution within the aqueous environment of a biological assay. Failure to do so can result in compound precipitation, leading to a dramatic overestimation of the IC₅₀ or EC₅₀ values and compromising the integrity of structure-activity relationship (SAR) studies.[1]
Strategic Approach to Formulation Development
A successful formulation delivers the compound to its biological target at the intended concentration without interfering with the assay itself. The choice of excipients—solvents, solubilizers, and stabilizers—is therefore critical, as these "inactive" ingredients can have their own biological effects.[10][11] Our approach is a sequential workflow, starting with the simplest and most common method and progressing to more complex solutions as needed.
Diagram 1: Decision workflow for selecting a formulation strategy.
Protocols for Formulation
CRITICAL NOTE: For every protocol, a "vehicle control" is mandatory. This control contains all components of the formulation (e.g., DMSO, buffer, cyclodextrin) at the exact same final concentration used for the test compound, but without the compound itself. This allows for the differentiation of compound-specific effects from vehicle-induced artifacts.[12]
Protocol 1: Co-Solvent System (DMSO)
This is the most common and straightforward method for solubilizing compounds for high-throughput screening and initial biological profiling.
-
Scientific Rationale: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules. The strategy is to create a highly concentrated stock solution in pure DMSO, which is then diluted to a final working concentration in the aqueous assay buffer.[13][14] The key is to ensure the final DMSO concentration remains low (ideally ≤0.5%, and as low as 0.1% for sensitive cell lines) to avoid solvent-induced toxicity or assay interference.[12][15]
-
Step-by-Step Methodology:
-
Prepare Primary Stock (e.g., 50 mM):
-
Accurately weigh 7.36 mg of this compound (MW = 147.17 g/mol ).
-
Add this to a clean, sterile glass vial.
-
Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Vortex thoroughly until the solid is completely dissolved. This is your 50 mM primary stock. Store desiccated at -20°C for long-term stability.
-
-
Prepare Intermediate Dilutions (if needed):
-
Create intermediate stocks (e.g., 5 mM) by diluting the primary stock with 100% DMSO. For example, add 10 µL of 50 mM stock to 90 µL of DMSO to get 100 µL of 5 mM stock.
-
-
Dosing into Final Assay Buffer:
-
To achieve a final concentration of 50 µM in the assay, you will perform a 1:100 dilution from the 5 mM intermediate stock.
-
Crucial Step: Add the DMSO stock directly to the final assay buffer with vigorous mixing (e.g., vortexing or rapid pipetting). Do not dilute into water first, as this increases the likelihood of precipitation.[1] For example, add 2 µL of the 5 mM stock to 198 µL of assay buffer. This results in a final DMSO concentration of 1%.
-
Note: If 1% DMSO is too high for your assay, you must start with a more concentrated stock or use a different formulation method. To achieve 50 µM with 0.5% DMSO, you would need to add 1 µL of a 10 mM stock to 199 µL of buffer.
-
-
Validation:
-
Visually inspect the final solution against a light source for any signs of cloudiness or precipitate.
-
If precipitation is observed, the concentration is too high for this method. Repeat with a lower target concentration or proceed to Protocol 2 or 3.
-
-
Protocol 2: Cyclodextrin-Based Inclusion Complex
Cyclodextrins are sugar-based macrocycles that can encapsulate hydrophobic "guest" molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their solubility.[16][17]
-
Scientific Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity, making it an excellent choice for cell-based assays.[18][19] By forming an inclusion complex, HP-β-CD acts as a molecular carrier for this compound. Studies have shown that β-cyclodextrins can have minimal effects on some cellular assays at relevant concentrations.[12]
-
Step-by-Step Methodology:
-
Prepare HP-β-CD Stock Solution:
-
Prepare a 40% (w/v) solution of HP-β-CD in your desired assay buffer (e.g., dissolve 4 g of HP-β-CD in buffer and bring the final volume to 10 mL). Sterile filter if necessary.
-
-
Prepare Drug-Cyclodextrin Complex:
-
Start with the 50 mM primary stock of the compound in DMSO from Protocol 1.
-
In a microcentrifuge tube, add a molar excess of HP-β-CD. For a target of 1 mM compound, a 5- to 10-fold molar excess of cyclodextrin is a good starting point.
-
Add 20 µL of the 50 mM DMSO stock to 980 µL of the 40% HP-β-CD solution. This creates a 1 mM drug solution in a 39.2% HP-β-CD vehicle with 2% DMSO.
-
Vortex vigorously and incubate at room temperature for at least 1 hour (or overnight) to allow for complex formation.
-
-
Dosing into Final Assay Buffer:
-
Dilute the drug-cyclodextrin complex into the final assay buffer to achieve the desired concentration.
-
For example, to get a 10 µM final concentration, add 2 µL of the 1 mM complex to 198 µL of assay buffer.
-
The final concentration of HP-β-CD will be ~0.4% and the final DMSO concentration will be 0.02%, which is negligible for most assays.
-
-
Validation:
-
Confirm the absence of precipitation.
-
Crucial: The vehicle control must be prepared by diluting the 40% HP-β-CD stock (containing 2% DMSO) in the same manner as the drug complex to account for any effects of the cyclodextrin itself.
-
-
Summary and Final Recommendations
Choosing the right formulation is a balance between achieving the desired compound concentration and minimizing interference with the biological system.
Table 2: Comparison of Formulation Strategies
| Strategy | Pros | Cons | Best For |
| 1. Co-Solvent (DMSO) | Simple, fast, industry standard for HTS. | Limited by final solvent tolerance of the assay; risk of precipitation upon dilution. | Initial screening, biochemical assays, cell-based assays tolerant to >0.2% DMSO. |
| 2. Cyclodextrin (HP-β-CD) | Significantly increases aqueous solubility; very low final organic solvent concentration.[20] | More complex preparation; cyclodextrins can have biological effects (e.g., cholesterol extraction).[12] | Cell-based assays, especially when DMSO sensitivity is a concern; in vivo studies. |
| 3. pH Adjustment | Simple, uses common buffers. | Only works for ionizable compounds; assay must be stable and relevant at the required pH. | Biochemical assays where pH can be controlled without affecting enzyme activity. |
| 4. Surfactant | High solubilizing capacity. | High potential for assay interference (protein denaturation, membrane disruption).[21][22] | A last resort, primarily for non-cellular, biochemical assays where target is robust. |
The following flowchart provides a final recommendation path for the researcher.
Diagram 2: Recommended formulation path based on assay type.
By systematically applying and validating these protocols, researchers can confidently prepare solutions of this compound and other poorly soluble compounds, ensuring that the observed biological activity is a true reflection of the molecule's properties and not an artifact of its formulation.
References
-
Uekama, K., Hirayama, F., & Irie, T. (1998). Design and Evaluation of Cyclodextrin-Based Drug Formulation . Journal of the Pharmaceutical Society of Japan, 118(10), 396-422. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization . Drug Discovery Today, 11(9-10), 446-451. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 590183, this compound . [Link]
-
2,6-DIMETHYL-4-HYDROXYBENZONITRILE . ChemBK. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs . [Link]
-
Nielsen, G. D., & Larsen, S. T. (2014). Considerations regarding use of solvents in in vitro cell based assays . Naunyn-Schmiedeberg's Archives of Pharmacology, 387(11), 977-980. [Link]
-
Toft, K. M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays . PMC, NIH. [Link]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications . PMC, PubMed Central. [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs . ResearchGate. [Link]
-
Iyer, K. R., et al. (2016). An overview of the effects of organic solvents on drug metabolizing enzymes . In Vitro, Enzyme Inhibition, Organic Solvent. [Link]
-
Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development . AAPS J, 24(3), 61. [Link]
-
Skov, K., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays . ResearchGate. [Link]
-
Li, Z., et al. (2021). Design of Cyclodextrin-Based Functional Systems for Biomedical Applications . PMC, NIH. [Link]
-
4-hydroxy-3,5-dimethylbenzonitrile . Solubility of Things. [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines . Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
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Lounkine, E., et al. (2020). The activities of drug inactive ingredients on biological targets . Science, 369(6502), 403-413. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends . MDPI. [Link]
-
Uekama, K. (2004). Design and Evaluation of Cyclodextrin-Based Drug Formulation . ResearchGate. [Link]
-
Sharma, N., et al. (2021). Cyclodextrins and their applications in pharmaceutical and related fields . ScienceDirect. [Link]
-
PhytoTech Labs. Preparing Stock Solutions . [Link]
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Jiang, W., et al. (2023). Effect of the Similarity of Formulations and Excipients of Approved Generic Drug Products on In Vivo Bioequivalence for Putative Biopharmaceutics Classification System Class III Drugs . MDPI. [Link]
-
This compound (C9H9NO) . PubChemLite. [Link]
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Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates . ResearchGate. [Link]
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Kaur, H., et al. (2025). A Review: The Impact Of Excipient Selection On The Stability Of Biological Drugs . IJCRT.org. [Link]
-
Shimadzu Scientific Instruments. (2020). Simultaneous quantitation of 7 excipients in biological formulation by using LC-MS/MS . [Link]
-
LabSolutions. This compound . [Link]
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PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION . [Link]
-
Zhang, Y., et al. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions . ACS Publications. [Link]
-
The Proteo-Pantry. (2021). Making stock solutions - how and why . YouTube. [Link]
-
UNMC. Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis . [Link]
-
Solvent Miscibility Table . [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile
Welcome to the technical support center for the synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher yield and purity of your final product.
I. Introduction to the Synthesis of this compound
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging due to the steric hindrance imposed by the two methyl groups flanking the nitrile functionality and the presence of a reactive phenolic hydroxyl group. This guide will explore three common synthetic routes and provide detailed troubleshooting for each.
The three primary synthetic strategies for obtaining this compound are:
-
The Rosenmund-von Braun Reaction: This classic method involves the cyanation of an aryl halide, typically 4-bromo-2,6-dimethylphenol, using a copper(I) cyanide reagent.
-
The Sandmeyer Reaction: This route begins with the diazotization of an aromatic amine, 4-amino-2,6-dimethylphenol, followed by a copper-catalyzed cyanation.
-
Formylation and Subsequent Conversion: This multi-step approach involves the formylation of 2,6-dimethylphenol, followed by the conversion of the resulting aldehyde to the nitrile.
Each of these methods has its own set of advantages and challenges. The following sections will delve into the specifics of each, offering solutions to common problems and strategies for optimizing your reaction conditions.
II. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of this compound:
Q1: My Rosenmund-von Braun reaction is not proceeding to completion, and I'm observing a low yield. What are the likely causes?
A1: Low conversion in the Rosenmund-von Braun reaction with a sterically hindered substrate like 4-bromo-2,6-dimethylphenol is a common issue. The primary culprits are often insufficient reaction temperature, poor quality of copper(I) cyanide, or the presence of moisture. The steric hindrance from the two methyl groups necessitates more forcing conditions than for unhindered aryl halides. Additionally, the phenolic proton can interfere with the reaction; consider protecting the hydroxyl group as a methyl ether prior to the cyanation step.
Q2: I'm seeing a significant amount of byproduct formation in my Sandmeyer reaction. How can I improve the selectivity?
A2: Byproduct formation in the Sandmeyer reaction of 4-amino-2,6-dimethylphenol is often due to the electron-rich nature of the phenol, which can lead to unwanted side reactions of the diazonium salt, such as azo coupling. Careful control of the reaction temperature during diazotization (maintaining it at 0-5 °C) is critical to prevent premature decomposition of the diazonium salt. The slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution is also crucial for minimizing side reactions.
Q3: The dehydration of my 4-hydroxy-2,6-dimethylbenzaldoxime to the nitrile is sluggish. What dehydrating agents are most effective?
A3: For the dehydration of the oxime intermediate in the formylation route, a variety of dehydrating agents can be employed. Common and effective choices include acetic anhydride, thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). The choice of reagent and reaction conditions will depend on the scale of your reaction and the desired purity of the final product. For a cleaner reaction profile, milder reagents like acetic anhydride are often preferred.
Q4: How can I effectively purify my final product, this compound?
A4: Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as toluene/hexane or ethyl acetate/hexane is often effective. If impurities are persistent, silica gel column chromatography using a gradient of ethyl acetate in hexane is a reliable method. The choice of purification strategy will depend on the nature and quantity of the impurities present.
III. Troubleshooting Guides for Synthetic Routes
This section provides a more in-depth look at the potential issues and solutions for each of the three primary synthetic routes.
Route 1: The Rosenmund-von Braun Reaction
The Rosenmund-von Braun reaction is a robust method for the synthesis of aryl nitriles from aryl halides. However, the steric hindrance in 4-bromo-2,6-dimethylphenol presents a significant challenge.
Workflow for the Rosenmund-von Braun Reaction:
Caption: A simplified workflow for the Rosenmund-von Braun reaction.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Temperature: The steric hindrance of the substrate requires high activation energy. 2. Poor Quality CuCN: The reagent may be old or partially oxidized. 3. Presence of Water: Moisture can deactivate the copper cyanide. | 1. Gradually increase the reaction temperature to 200-220 °C. 2. Use freshly purchased, high-purity CuCN. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Dark Tar | 1. Decomposition at High Temperatures: Prolonged heating can lead to polymerization and decomposition. 2. Side Reactions of the Phenol: The unprotected hydroxyl group can participate in side reactions. | 1. Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. 2. Consider protecting the hydroxyl group as a methyl ether before the cyanation step. The methyl ether can be cleaved later using reagents like BBr₃. |
| Difficult Purification | 1. Residual Copper Salts: Copper salts can be difficult to remove from the product. 2. Formation of Byproducts: Multiple side reactions can lead to a complex mixture. | 1. During work-up, wash the reaction mixture with an aqueous solution of ferric chloride to complex with the copper salts, followed by filtration. 2. Employ column chromatography with a carefully chosen solvent system for purification. |
Experimental Protocol: Rosenmund-von Braun Cyanation of 4-bromo-2,6-dimethylphenol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2,6-dimethylphenol (1.0 eq) and copper(I) cyanide (1.5 eq).
-
Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask.
-
Reaction: Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in dilute hydrochloric acid. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Route 2: The Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route starting from the corresponding aniline derivative. The key to a successful Sandmeyer reaction is the careful control of the diazotization step.
Workflow for the Sandmeyer Reaction:
Caption: A simplified workflow for the Sandmeyer reaction.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Diazonium Salt | 1. Temperature Too High: The diazonium salt is unstable and decomposes at higher temperatures. 2. Incorrect Stoichiometry: An excess or deficit of sodium nitrite can lead to incomplete reaction or side reactions. | 1. Maintain the reaction temperature strictly between 0 and 5 °C during the addition of sodium nitrite. 2. Use a slight excess (1.1-1.2 equivalents) of sodium nitrite. |
| Formation of Azo Dyes | 1. Self-Coupling of the Diazonium Salt: The electron-rich phenol can react with the diazonium salt. | 1. Add the diazonium salt solution slowly to the copper(I) cyanide solution to keep the concentration of the diazonium salt low. 2. Ensure the copper(I) cyanide solution is well-stirred during the addition. |
| Incomplete Cyanation | 1. Poor Quality CuCN: As with the Rosenmund-von Braun reaction, the quality of the copper cyanide is crucial. 2. Insufficient Reaction Time: The cyanation step may require more time to go to completion. | 1. Use fresh, high-purity copper(I) cyanide. 2. After the addition of the diazonium salt, allow the reaction to stir at room temperature or with gentle heating (40-50 °C) for an extended period (2-4 hours). |
Experimental Protocol: Sandmeyer Cyanation of 4-amino-2,6-dimethylphenol
-
Diazotization: Suspend 4-amino-2,6-dimethylphenol (1.0 eq) in a mixture of hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Route 3: Formylation and Subsequent Conversion
This multi-step route offers an alternative that avoids the use of highly toxic cyanide reagents in the initial steps. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like 2,6-dimethylphenol.
Workflow for the Formylation Route:
Caption: A multi-step workflow involving formylation and subsequent conversion to the nitrile.
Common Problems and Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Formylation | 1. Substrate Reactivity: While 2,6-dimethylphenol is electron-rich, the reaction conditions may need optimization. 2. Vilsmeier Reagent Decomposition: The Vilsmeier reagent (formed from POCl₃ and DMF) can be moisture-sensitive. | 1. Ensure the reaction is carried out under anhydrous conditions. 2. Use a slight excess of the Vilsmeier reagent. 3. Optimize the reaction temperature; starting at a low temperature and gradually warming may improve the yield. |
| Incomplete Oxime Formation | 1. pH of the Reaction Mixture: The formation of the oxime is pH-dependent. 2. Insufficient Reaction Time: The reaction may be slow to reach completion. | 1. Adjust the pH of the reaction mixture to be slightly acidic (pH 4-5) to facilitate the reaction. 2. Increase the reaction time and monitor the progress by TLC. |
| Incomplete Dehydration of the Oxime | 1. Ineffective Dehydrating Agent: The chosen dehydrating agent may not be strong enough. 2. Insufficient Heat: The dehydration step often requires elevated temperatures. | 1. Try a stronger dehydrating agent like thionyl chloride or phosphorus pentoxide if acetic anhydride is not effective. 2. Ensure the reaction is heated sufficiently to drive the dehydration to completion. |
Experimental Protocol: Formylation and Conversion
-
Formylation (Vilsmeier-Haack): To a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DMF at 0 °C, add phosphorus oxychloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours. Quench the reaction with ice water and neutralize with a base. Extract the product, 4-hydroxy-2,6-dimethylbenzaldehyde, with an organic solvent.
-
Oxime Formation: Dissolve the crude 4-hydroxy-2,6-dimethylbenzaldehyde in ethanol and add hydroxylamine hydrochloride and a base such as sodium acetate. Reflux the mixture until the reaction is complete (monitored by TLC).
-
Dehydration: Isolate the crude oxime and reflux it in acetic anhydride for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product. Purify the final product, this compound, by recrystallization or column chromatography.
IV. Data Summary
The following table provides a comparative overview of the three synthetic routes:
| Parameter | Rosenmund-von Braun | Sandmeyer Reaction | Formylation & Conversion |
| Starting Material | 4-bromo-2,6-dimethylphenol | 4-amino-2,6-dimethylphenol | 2,6-dimethylphenol |
| Key Reagents | CuCN | NaNO₂, CuCN | POCl₃, DMF, NH₂OH·HCl, Ac₂O |
| Number of Steps | 1 (or 2 if protection is used) | 1 (after diazotization) | 3 |
| Typical Yield | Moderate to Good | Moderate to Good | Good (over 3 steps) |
| Key Challenges | Steric hindrance, high temperature | Diazonium salt instability, side reactions | Multiple steps, optimization of each step |
| Safety Concerns | High toxicity of CuCN | Unstable diazonium salts | Use of POCl₃ and other corrosive reagents |
V. Conclusion
The synthesis of this compound can be accomplished through several synthetic routes, each with its own set of challenges and considerations. The choice of method will depend on the available starting materials, the desired scale of the reaction, and the laboratory's capabilities. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. Careful attention to reaction conditions, reagent quality, and purification techniques is paramount for success.
VI. References
-
Barbero, M., et al. (2006). Copper-free Sandmeyer cyanation of arenediazonium o-benzenedisulfonimides. Tetrahedron Letters, 47(48), 8533-8536.
-
ChemBK. (2024). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Retrieved from [Link]
-
Reddit. (2020). Sandmeyer of amino phenol to catechol? Retrieved from [Link]
-
The Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from a generic RSC supplementary information page.
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles. Retrieved from
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H9NO). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from a generic ResearchGate article page.
-
RSC Publishing. (n.d.). ORGANIC CHEMISTRY. Retrieved from a generic RSC Publishing article page.
-
Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 630-640.
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Non-toxic Cyanide Sources and Cyanating Agents. Retrieved from a generic ResearchGate article page.
-
Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid‐Mediated Cyanation of Phenols Using N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide. Retrieved from a generic ResearchGate article page.
-
Google Patents. (n.d.). US3567758A - Preparation of hydroxybenzonitriles. Retrieved from
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. Retrieved from [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(45), 28145-28165.
-
Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. International Journal of ChemTech Research, 2(1), 221-225.
-
Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 28(15), 5823.
-
SciSpace. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Retrieved from a generic ResearchGate article page.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from a generic RSC supporting information page.
-
Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Retrieved from a generic ResearchGate article page.
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Retrieved from a generic ResearchGate article page.
Technical Support Center: Purification of 4-Hydroxy-2,6-dimethylbenzonitrile & Derivatives
Welcome to the technical support center for the purification of 4-hydroxy-2,6-dimethylbenzonitrile and its structurally related derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining these valuable intermediates with high purity. As phenolic nitriles, these compounds present unique purification challenges, including potential for oxidation and difficult separations from structurally similar impurities.
This document moves beyond standard protocols to provide in-depth troubleshooting, evidence-based solutions, and the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Troubleshooting Guide - Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound and similar phenolic compounds.
Issue 1: Recrystallization yields an oil or fails to produce crystals.
Question: I've isolated my crude this compound, but upon attempting recrystallization, the compound "oils out" or remains stubbornly in solution even after cooling. What's going wrong?
Answer: This is a classic problem when purifying compounds with moderate polarity and hydrogen-bonding capabilities, like phenols. "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.
Root Cause Analysis & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good at solvating the molecule, even at low temperatures. The principle of "like dissolves like" suggests that solvents with functional groups similar to the solute are often too effective.[1]
-
Solution: Introduce an "anti-solvent." This is a solvent in which your compound is insoluble but is miscible with your primary solvent. A common and effective strategy is to dissolve the compound in a minimum amount of a good, hot solvent (e.g., ethyl acetate, acetone) and then slowly add a non-polar anti-solvent (e.g., hexanes, heptane) dropwise until persistent cloudiness (turbidity) is observed.[1][2] Re-heat the mixture until it is clear again, and then allow it to cool slowly. This controlled reduction in solubility is often the key to inducing crystallization.
-
-
Cooling Rate is Too High: Rapid cooling favors precipitation over crystallization, leading to amorphous solids or oils.
-
Solution: Slow down the cooling process. After heating to dissolve, insulate the flask (e.g., with glass wool or by placing it in a large beaker) and allow it to cool to room temperature undisturbed over several hours. For even slower cooling, a dewar flask can be used.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of a liquid (eutectic mixture) instead of a solid.
-
Solution: If the crude material is very impure, a preliminary purification step is necessary. A quick "plug" of silica gel (a short column) to remove baseline impurities before attempting recrystallization can be highly effective.
-
-
Lack of Nucleation Sites: Crystallization requires a starting point (a nucleus) for the lattice to grow.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Solution 2 (Seeding): If you have a small amount of pure material from a previous batch, add a single tiny crystal to the cooled, supersaturated solution. This "seed crystal" provides a template for crystal growth.
-
Issue 2: The purified compound has a persistent color (e.g., pink, tan, or brown).
Question: My this compound is supposed to be a white or off-white crystalline powder, but my final product has a distinct color.[3] How can I remove it?
Answer: Phenolic compounds are notoriously susceptible to oxidation, which often produces highly colored quinone-type impurities. This can happen during the reaction, workup, or even during purification if exposed to air and light for extended periods.
Root Cause Analysis & Solutions:
-
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone, especially under basic conditions or in the presence of trace metals and oxygen.
-
Solution 1 (Charcoal Treatment): During recrystallization, add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution. The charcoal will adsorb the colored, highly conjugated impurities. Crucially , you must filter the solution while hot (using a fluted filter paper in a heated funnel) to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Solution 2 (Reductive Workup): During the initial extraction, wash the organic layer with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to remove oxidizing agents and some colored byproducts.
-
-
Colored Synthetic Byproducts: The color may originate from impurities unrelated to oxidation.
Issue 3: Poor separation and streaking on the TLC plate during column chromatography method development.
Question: I'm trying to develop a solvent system for column chromatography, but my compound is streaking badly on the TLC plate, making it impossible to get a clean separation.
Answer: Streaking on a TLC plate is a common issue with polar, acidic compounds like phenols when using a silica gel stationary phase. Silica gel (SiO₂) is acidic, and the silanol groups (Si-OH) can strongly and sometimes irreversibly interact with the phenolic hydroxyl group.
Root Cause Analysis & Solutions:
-
Strong Acid-Base Interaction: The acidic phenol is interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a polar, acidic modifier to your eluent. Typically, adding 0.5-1% acetic acid or formic acid to the solvent system will "cap" the most active sites on the silica gel and ensure the phenol elutes as a tight, symmetrical spot. The modifier protonates the compound, reducing its interaction with the stationary phase.
-
-
Compound Overload: Applying too much sample to the TLC plate can cause streaking.
-
Solution: Ensure you are spotting a dilute solution of your crude material. The spot on the baseline should be small and faint.
-
-
Inappropriate Solvent Polarity: If the solvent is not polar enough, the compound will remain adsorbed at the baseline. If it's too polar, it will shoot to the solvent front. Neither extreme is useful.
-
Solution: The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.2-0.4.[4] This provides the optimal "window" for separation from impurities during column chromatography. Start with a non-polar/polar mixture (e.g., 4:1 Hexanes:Ethyl Acetate) and gradually increase the polarity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which primary purification technique should I choose: recrystallization or column chromatography?
This decision depends on the scale of your reaction and the nature of the impurities. The following decision tree can guide your choice.
Caption: Decision tree for selecting a primary purification method.
Q2: What are some good starting solvent systems for recrystallization?
For this compound, which is a crystalline solid with a melting point around 176°C, several solvent systems can be effective.[3] Always test solubility on a small scale first.
| Solvent System (v/v) | Rationale & Comments | Reference |
| Toluene | Good for aromatic compounds. High boiling point allows for a large solubility differential upon cooling. | [1] |
| Ethanol/Water | A classic polar system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. | [1][2] |
| Ethyl Acetate/Hexanes | An excellent general-purpose system with tunable polarity. Dissolve in hot EtOAc, add hexanes as the anti-solvent. | [1] |
| Dichloromethane/Heptane | Good for moderately polar compounds. Use DCM as the primary solvent and heptane as the anti-solvent. | [2] |
Q3: How can I monitor the progress of my column chromatography if my compound is colorless?
Since this compound is colorless, you cannot track it visually.[3][6] The standard method is to collect fractions and analyze them by Thin-Layer Chromatography (TLC).[4][5]
Caption: Workflow for monitoring a column using TLC.
Part 3: Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes you have already developed an appropriate solvent system using TLC (e.g., 3:1 Hexanes:Ethyl Acetate + 0.5% Acetic Acid) where the product has an Rf of ~0.3.
Methodology:
-
Column Preparation:
-
Select a column of appropriate size (a good rule of thumb is a silica weight of 50-100 times the weight of your crude material).
-
Secure the column vertically to a stand. Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about one-third full with your chosen eluent.
-
In a separate beaker, create a slurry of silica gel in the eluent. Pour this slurry into the column.
-
Gently tap the column to pack the silica and allow the solvent to drain until it is just above the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of the eluent or dichloromethane.
-
Alternatively (for better resolution): Dissolve the crude product in a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This is called "dry loading."
-
Carefully add your sample to the top of the silica bed. For dry loading, carefully sprinkle the powder onto the top. Add a thin layer of sand on top to protect the surface.
-
-
Elution and Fraction Collection:
-
Carefully add eluent to the column.
-
Apply gentle pressure (using a pump or house air) to force the solvent through the column at a steady rate (a flow of ~2 inches/minute is a good target).[4]
-
Begin collecting fractions in numbered test tubes as soon as the first drop of eluent emerges.
-
Continuously monitor the separation by TLC as described in the FAQ section.
-
-
Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Two-Solvent Recrystallization
This protocol uses the Ethyl Acetate/Hexanes system as an example.
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.
-
-
Anti-Solvent Addition:
-
While the solution is still hot and stirring, slowly add hexanes dropwise.
-
Continue adding until you observe a faint, persistent cloudiness. This indicates the solution is saturated.
-
-
Clarification:
-
Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
If the solution is colored, this is the point at which you would add activated charcoal, boil for a few minutes, and perform a hot filtration.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes (or a hexanes-rich mixture) to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Shi, J., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central. [Link]
-
ResearchGate. (2014). Can anyone suggest a method to remove the phenolic compounds from a protein extract of S. cerevisiae cells exposed to red wine? [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water? [Link]
-
SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Link]
-
ChemBK. 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. [Link]
- Google Patents. (1971).
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]
-
MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]
-
SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
-
Springer Nature Experiments. (2018). Extraction and Isolation of Phenolic Compounds. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
-
Magritek. Column Chromatography. [Link]
-
Reddit r/Chempros. (2019). Recrystallization with two solvents. [Link]
Sources
Technical Support Center: Synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during key synthetic routes. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Troubleshooting Guide: Common Synthetic Routes and Byproduct Mitigation
This section details the most prevalent synthetic pathways to this compound and offers solutions to common problems, with a focus on byproduct identification and remediation.
Route 1: From 2,6-Dimethylphenol via Formylation and Nitrile Formation
This two-step approach involves the initial formylation of 2,6-dimethylphenol to yield 3,5-dimethyl-4-hydroxybenzaldehyde, which is subsequently converted to the target nitrile. A common starting point for the aldehyde synthesis is the oxidation of the readily available 2,4,6-trimethylphenol.
Q1: My reaction mixture for the oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde is a dark, complex mixture, and the yield of the desired aldehyde is low. What are the likely byproducts?
A1: The oxidation of 2,4,6-trimethylphenol is a critical step where selectivity can be a major issue. The primary byproducts to consider are:
-
2,6-Dimethyl-p-benzoquinone (DMBQ): This is a common over-oxidation product. Its formation is often indicated by a distinct yellow to red coloration of the reaction mixture.[1]
-
2,6-Dimethyl-4-(hydroxymethyl)phenol: This is an intermediate in the oxidation process. Its presence suggests incomplete oxidation.[2]
Troubleshooting and Causality:
-
Reaction Control: Over-oxidation to DMBQ is often a result of harsh reaction conditions (e.g., high temperature, prolonged reaction time, or an overly potent oxidizing agent). Careful monitoring of the reaction progress by TLC or GC-MS is crucial.
-
Choice of Oxidant: The choice of oxidizing agent and catalyst system significantly impacts selectivity. For instance, copper-based catalysts can be effective, but their activity can also lead to the formation of DMBQ if not properly controlled.[1] Iron-based systems have also been explored to improve selectivity.[2]
-
Incomplete Reaction: The presence of the hydroxymethyl intermediate indicates that the reaction has not gone to completion. This could be due to insufficient oxidant, catalyst deactivation, or suboptimal reaction temperature.
Workflow for Minimizing Byproducts in Aldehyde Synthesis:
Caption: Troubleshooting workflow for aldehyde synthesis.
This conversion is commonly achieved via the formation of an oxime with hydroxylamine hydrochloride, followed by dehydration.
Q2: After the conversion of the aldehyde to the nitrile, my final product shows impurities that are difficult to remove by simple crystallization. What are these likely impurities?
A2: The most common impurities in this step are:
-
3,5-Dimethyl-4-hydroxybenzaldoxime: This is the intermediate in the reaction. Its presence indicates incomplete dehydration.
-
4-Hydroxy-2,6-dimethylbenzamide: This results from the hydrolysis of the nitrile product, especially if water is present in the reaction medium or during work-up at elevated temperatures.
Troubleshooting and Causality:
-
Incomplete Dehydration: The conversion of the oxime to the nitrile requires a dehydrating agent or thermal conditions. If the reaction time is too short or the temperature is too low, the oxime will remain as a significant impurity. The Beckmann rearrangement of the aldoxime leads to the nitrile.[1][3]
-
Hydrolysis: Nitriles are susceptible to hydrolysis to amides and subsequently carboxylic acids, particularly under acidic or basic conditions with water present. Using anhydrous solvents and reagents is critical to minimize the formation of the amide byproduct.
Purification Strategy:
| Impurity | Purification Method | Rationale |
| Unreacted Aldehyde | Column Chromatography | The aldehyde is more polar than the nitrile and can be separated on silica gel. |
| Oxime Intermediate | Recrystallization/Column Chromatography | The oxime has different polarity and solubility compared to the nitrile. |
| Amide Byproduct | Column Chromatography | The amide is significantly more polar than the nitrile, allowing for effective separation on silica gel. |
Route 2: Palladium-Catalyzed Cyanation of 4-Bromo-2,6-dimethylphenol
This route offers a direct method to introduce the nitrile group but is sensitive to reaction conditions.
Q3: My palladium-catalyzed cyanation of 4-bromo-2,6-dimethylphenol is sluggish, and I observe significant amounts of the debrominated starting material, 2,6-dimethylphenol. What is causing this?
A3: The primary issues in this reaction are often related to catalyst activity and side reactions of the starting material.
-
2,6-Dimethylphenol: This is the product of hydrodebromination, a common side reaction in palladium-catalyzed cross-coupling reactions. It can also arise from the hydrolysis of the starting material under certain conditions.
-
Catalyst Deactivation: Cyanide ions can act as poisons to the palladium catalyst, leading to incomplete conversion.[4]
Troubleshooting and Causality:
-
Hydrodebromination: This side reaction can be promoted by the presence of protic solvents or water in the reaction mixture. Ensuring anhydrous conditions is crucial.
-
Catalyst Poisoning: The choice of cyanide source is important. Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) can help maintain a low concentration of free cyanide in the solution, thus minimizing catalyst deactivation. The use of specific ligands can also protect the palladium center.
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heating can lead to a slow reaction, while prolonged heating can promote byproduct formation.
Protocol for Palladium-Catalyzed Cyanation:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, combine 4-bromo-2,6-dimethylphenol, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and the cyanide source (e.g., Zn(CN)₂).
-
Solvent: Add a dry, aprotic solvent such as DMF or DMAc.
-
Reaction: Heat the mixture to the appropriate temperature (typically 100-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, quench with an appropriate aqueous solution, and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Route 3: Sandmeyer Reaction of 4-Amino-3,5-dimethylphenol
While less common, the Sandmeyer reaction provides a classical approach to nitrile synthesis from an amino precursor.
Q4: The Sandmeyer cyanation of 4-amino-3,5-dimethylphenol gives a complex mixture with a significant amount of a high-molecular-weight byproduct. What is this byproduct?
A4: A common side reaction in the Sandmeyer reaction is the formation of biaryl compounds . This occurs through the coupling of the aryl radical intermediate with another aromatic ring. In this case, it would lead to the formation of a biphenyl derivative. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which can lead to the formation of biaryl byproducts.[5][6]
Troubleshooting and Causality:
-
Reaction Conditions: The formation of biaryl byproducts can be minimized by carefully controlling the reaction temperature and the rate of addition of the diazonium salt to the copper cyanide solution.
-
Purity of Diazonium Salt: The purity of the intermediate diazonium salt is crucial. Impurities can lead to undesired side reactions.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final this compound product?
A: The optimal purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities with different solubility profiles. A common solvent system is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.
-
Column Chromatography: For mixtures with multiple byproducts or impurities with similar solubility to the product, silica gel column chromatography is the preferred method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Q: What are the typical yields for the different synthetic routes?
A: Yields can vary significantly based on the scale of the reaction and the optimization of conditions.
| Synthetic Route | Typical Yield Range |
| From 2,6-Dimethylphenol via Aldehyde | 60-80% over two steps |
| Palladium-Catalyzed Cyanation | 70-90% |
| Sandmeyer Reaction | 40-60% |
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.
-
Melting Point: A sharp melting point close to the literature value (around 176 °C) indicates high purity.[7]
Diagram of Synthetic Pathways and Key Byproducts:
Caption: Overview of synthetic routes and their major byproducts.
References
-
Aguer, J., Mailhot, G., & Bolte, M. (2006). Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. New Journal of Chemistry, 30(2), 191-196. [Link]
-
A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. (2025, August 10). ResearchGate. [Link]
-
Beckmann Rearrangement. (n.d.). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Sandmeyer reaction. (2023, December 27). In Wikipedia. [Link]
-
Beckmann Rearrangement - Oxime Conversion to Nitrile Mechanism. (2015, May 14). YouTube. [Link]
-
Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime. (2021, November 30). RSC Publishing. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
Sandmeyer reaction. (2022, January 21). L.S.College, Muzaffarpur. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. viirj.org [viirj.org]
- 7. This compound CAS#: 58537-99-8 [amp.chemicalbook.com]
Troubleshooting guide for reactions involving 4-Hydroxy-2,6-dimethylbenzonitrile
Welcome to the technical support center for 4-Hydroxy-2,6-dimethylbenzonitrile (HDMBN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sterically hindered building block. Here, we address common challenges in a direct question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield or Stalled O-Alkylation Reactions
Question: I am attempting an O-alkylation (e.g., Williamson ether synthesis) on this compound, but I am observing very low conversion rates, even after prolonged reaction times. What is causing this, and how can I drive the reaction to completion?
Answer:
This is a classic challenge stemming from the inherent structure of HDMBN. The two methyl groups positioned ortho to the hydroxyl group create significant steric hindrance.[1][2] This bulkiness impedes the approach of the alkylating agent to the oxygen atom, even after the formation of the phenoxide ion. The nucleophilicity of the phenoxide is diminished by this steric shield, leading to sluggish reaction kinetics.
To overcome this, a multi-faceted approach focusing on enhancing reactivity and optimizing conditions is necessary.
Causality & Troubleshooting Workflow:
The logical flow for troubleshooting this issue involves systematically evaluating the core components of the reaction: the base, the solvent, the alkylating agent, and the temperature.
Caption: Troubleshooting workflow for low-yield O-alkylation of HDMBN.
Recommended Solutions:
-
Choice of Base is Critical: Standard bases like potassium carbonate (K₂CO₃) may not be sufficient to achieve complete deprotonation of the hindered hydroxyl group.[3]
-
Stronger Bases: Employ stronger bases such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH is highly effective but requires an anhydrous, aprotic solvent. Cs₂CO₃ is often an excellent choice in polar aprotic solvents like DMF, as the large cesium cation leads to a more "naked" and reactive phenoxide anion.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like NaOH in a biphasic system can also be effective.
-
-
Solvent Selection: The solvent must be able to dissolve the starting material and the resulting phenoxide salt.[4]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices. DMF is particularly effective for reactions involving carbonate bases.[5]
-
-
Enhance Electrophile Reactivity:
-
Leaving Group: The reactivity of the alkylating agent follows the order: I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[3] You can also generate the alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) – the Finkelstein reaction.
-
Alkylating Agent: Highly reactive agents like benzyl bromide or methyl iodide will react more readily than less reactive ones like secondary alkyl halides.
-
Optimized Quantitative Parameters for O-Alkylation
| Parameter | Recommendation | Rationale | Source(s) |
| Base | NaH (1.2 eq) or Cs₂CO₃ (1.5 eq) | Stronger bases are needed to overcome steric hindrance and ensure complete phenoxide formation. | [3] |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents effectively solvate the ionic intermediate without interfering with the Sₙ2 reaction. | [5] |
| Additive | NaI or KI (0.1 - 0.2 eq) | Catalytically converts alkyl bromides/chlorides to more reactive iodides. | [3] |
| Temperature | 60 - 100 °C | Increased thermal energy helps overcome the activation barrier for the sterically demanding reaction. | [3] |
Issue 2: Unwanted Side Reactions - Nitrile Hydrolysis
Question: My reaction is producing a significant amount of an impurity that I suspect is the corresponding carboxylic acid or amide. How can I prevent the hydrolysis of the nitrile group?
Answer:
The nitrile group (-C≡N) is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially in the presence of water at elevated temperatures.[6][7] This reaction proceeds first to the primary amide and then to the carboxylic acid. If your reaction or workup conditions are too harsh, you risk converting your desired product into these impurities.
Mechanism and Prevention:
The key is to maintain anhydrous and neutral (or mildly basic) conditions throughout the synthesis and workup.
Sources
- 1. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. partinchem.com [partinchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of 4-Hydroxy-2,6-dimethylbenzonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-2,6-dimethylbenzonitrile (CAS: 58537-99-8). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the common challenges encountered during its production. We will delve into the causality behind experimental choices and offer robust troubleshooting strategies to ensure the successful and efficient synthesis of this valuable intermediate.
Overview of Synthetic Strategies
The production of this compound, also known as 4-Cyano-2,6-dimethylphenol, typically originates from 2,6-dimethylphenol. The primary challenge lies in the selective introduction of a cyano group at the para-position relative to the hydroxyl group. Two predominant synthetic routes are commonly employed in laboratory and industrial settings.
Synthetic Route A: Formylation-Oximation-Dehydration Pathway
This classic route involves the initial formylation of 2,6-dimethylphenol to yield 3,5-dimethyl-4-hydroxybenzaldehyde. This intermediate is then converted to an oxime, which is subsequently dehydrated to the target nitrile.
Synthetic Route B: Halogenation and Palladium-Catalyzed Cyanation
A more modern approach involves the selective halogenation (typically bromination) of 2,6-dimethylphenol at the 4-position, followed by a palladium-catalyzed cyanation reaction to introduce the nitrile functionality.
Figure 1: Primary synthetic pathways to this compound.
Troubleshooting Guide: From Precursor to Product
This section addresses specific issues that may arise during the synthesis and scale-up, presented in a question-and-answer format.
Issue 1: Inconsistent Quality and Low Yield of 2,6-Dimethylphenol Precursor
Question: My synthesis of 2,6-dimethylphenol from phenol and methanol results in a mixture of isomers, leading to purification challenges and reduced overall yield. How can I improve the purity of my starting material?
Answer: This is a critical and common challenge in the production of 2,6-dimethylphenol. The alkylation of phenol with methanol can lead to the formation of several byproducts, most notably o-cresol and 2,4,6-trimethylphenol.[1][2] The separation of these isomers is difficult due to their very similar physicochemical properties and close boiling points.[3]
Root Causes & Solutions:
-
Catalyst Selection and Selectivity: The choice of catalyst is paramount for achieving high ortho-selectivity. While various metal oxides are used, iron-based catalysts, sometimes in combination with other oxides like chromium and indium, have shown high selectivity for ortho-methylation.[2][4]
-
Recommendation: Evaluate different catalyst compositions. A patented catalyst system composed of ferric oxide, indium oxide, silicon oxide, chromium oxide, and other components has been reported to achieve a phenol conversion rate of 99% with an ortho-position selectivity of 97%.[4]
-
-
Reaction Conditions: Temperature, pressure, and reactant feed rates significantly impact selectivity. Gas-phase catalytic reactions in a fixed-bed or fluidized-bed reactor are common industrial methods.[2]
-
Impurity Separation: If isomeric impurities are unavoidable, their removal is essential.
-
Fractional Distillation: This is the conventional method but is energy-intensive due to the close boiling points of xylenol isomers.[3][5]
-
Alkylation-Dealkylation: A chemical separation method involves reacting the isomer mixture with an alkylating agent (e.g., isobutylene) to form bulkier tert-butylated derivatives, which have more distinct boiling points and are easier to separate by distillation. The desired isomer is then recovered through a dealkylation step.[6]
-
Adsorptive Separation: Advanced techniques using selective adsorbents like metal-organic frameworks (MOFs) or manganese coordination polymers are emerging as more energy-efficient alternatives for separating xylene isomers.[5][7]
-
| Compound | Boiling Point (°C) | Separation Challenge |
| o-Cresol | 191 | Close to phenol, can be an intermediate.[2] |
| 2,6-Dimethylphenol | 201 | Target Precursor |
| 2,4-Dimethylphenol | 211.5 | Common isomer byproduct. |
| 2,4,6-Trimethylphenol | 220 | Major byproduct in some processes.[1] |
Table 1: Boiling points of common components in 2,6-dimethylphenol synthesis.
Issue 2: Low Yield in the Formylation of 2,6-Dimethylphenol (Route A)
Question: The formylation of 2,6-dimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde is giving me low yields. What factors could be contributing to this?
Answer: The direct formylation of phenols can be challenging in terms of regioselectivity and yield. The Duff reaction or related formylation methods are typically used.
Root Causes & Solutions:
-
Reagent Choice: The combination of paraformaldehyde with a Lewis acid or a base system like MgCl₂-Et₃N is often employed for ortho-formylation.[8] The reactivity and stability of these reagents are crucial.
-
Reaction Conditions: Temperature control is critical. Overheating can lead to the formation of polymeric byproducts and degradation of the starting material.
-
Recommendation: A reported method for the mono-formylation of oxygenated phenols uses a mixture of paraformaldehyde, MgCl₂, and Et₃N in THF, which can provide good to high yields of a single regioisomer.[8]
-
-
Alternative Precursor: An alternative strategy is the selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde. However, this can produce the undesirable byproduct 2,6-dimethyl-p-benzoquinone.[1]
Issue 3: Incomplete Conversion During Oximation and Dehydration (Route A)
Question: I'm seeing significant amounts of the intermediate oxime in my final product, and the dehydration step seems inefficient. How can I drive the reaction to completion?
Answer: This two-step conversion from aldehyde to nitrile can be a bottleneck. Incomplete reactions lead to complex purification challenges.
Root Causes & Solutions:
-
Oximation pH: The formation of the oxime from the aldehyde and hydroxylamine hydrochloride is pH-dependent. The reaction needs to be sufficiently basic to free the hydroxylamine from its salt.
-
Dehydration Reagent: The choice of dehydrating agent is critical. Acetic anhydride, trifluoroacetic anhydride, or even thermal dehydration can be used. However, harsh acidic conditions might affect the phenolic hydroxyl group.
-
Recommendation: A one-pot method for converting aldehydes to nitriles using hydroxylamine in formic acid solution has been reported to be effective.[9] For phenolic aldehydes, using a solvent like DMF at elevated temperatures (e.g., 105°C) or under microwave irradiation can achieve high yields (up to 93%).[10]
-
Figure 2: Decision workflow for optimizing the oximation/dehydration step.
Issue 4: Catalyst Deactivation and Low Yields in Palladium-Catalyzed Cyanation (Route B)
Question: My palladium-catalyzed cyanation of 4-bromo-2,6-dimethylphenol is sluggish, and I suspect catalyst deactivation. How can I improve the efficiency of this reaction?
Answer: Palladium-catalyzed cyanation is a powerful tool, but it is susceptible to catalyst poisoning by the cyanide anion, which can strongly coordinate to the palladium center.[11]
Root Causes & Solutions:
-
Cyanide Source: The choice of cyanide source is critical. While simple alkali cyanides like KCN or NaCN can be used, they are highly toxic and more prone to catalyst inhibition.
-
Catalyst System (Palladium and Ligand): The combination of the palladium precursor and the ligand determines the catalyst's activity and stability.
-
Recommendation: For large-scale applications, using a heterogeneous catalyst like Pd/C can simplify product purification and catalyst recovery. A system using Pd/C with a phosphine ligand like dppf and Zn(CN)₂ has been shown to be practical and scalable.[12] Ligand-free systems using Pd(OAc)₂ with K₄[Fe(CN)₆] have also been developed and are highly efficient.[13]
-
-
Reaction Solvent and Temperature: High-boiling polar aprotic solvents are typically required.
| Parameter | Recommendation for Scale-Up | Rationale |
| Cyanide Source | K₄[Fe(CN)₆] or Zn(CN)₂ | Lower toxicity, better process control.[12][13] |
| Catalyst | Pd/C or Pd(OAc)₂ | Heterogeneous option (Pd/C) for easier removal; low catalyst loading.[12] |
| Ligand | dppf (if needed) or ligand-free | Ligand-free systems simplify the process and reduce cost.[13] |
| Solvent | DMAc or NMP | High boiling point, good solubility for reagents.[12][14] |
Table 2: Recommended conditions for scalable palladium-catalyzed cyanation.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to monitor reaction progress and final product purity? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for both in-process control and final purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. Gas Chromatography (GC) can also be used, especially for analyzing the purity of the more volatile 2,6-dimethylphenol precursor.
Q2: My final product is an off-white or beige color. How can I obtain a pure white crystalline solid? A: The color is likely due to phenolic oxidation byproducts. Recrystallization is the most effective method for purification. A mixed solvent system, such as toluene/heptane or ethyl acetate/hexanes, may be required. If color persists, treatment with activated carbon during the recrystallization process can help remove colored impurities.
Q3: Are there any specific safety precautions for handling this compound? A: Yes. According to safety data, the compound is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[15][16] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can the phenolic hydroxyl group interfere with any of the synthetic steps? A: Yes, the acidic proton of the phenol can interfere with certain reagents, particularly in the cyanation step if organometallic reagents were involved. However, in the common routes described, the hydroxyl group is generally compatible. If necessary, it can be protected as a silyl ether or benzyl ether, but this adds extra steps to the synthesis, which is undesirable for scale-up.[17]
References
Sources
- 1. US6399838B1 - Process for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A better separation process for xylene isomers - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. CN1240654C - Method for preparing 2,6-dimethylphenol - Google Patents [patents.google.com]
- 5. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Manganese coordination polymer separates xylene isomers | Research | Chemistry World [chemistryworld.com]
- 8. researchgate.net [researchgate.net]
- 9. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. chembk.com [chembk.com]
- 16. This compound | C9H9NO | CID 590183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
Stability issues of 4-Hydroxy-2,6-dimethylbenzonitrile under different conditions
Technical Support Center: 4-Hydroxy-2,6-dimethylbenzonitrile
Introduction
Welcome to the technical support guide for this compound (CAS: 58537-99-8). This document is designed for researchers, medicinal chemists, and drug development professionals to provide a comprehensive understanding of the stability characteristics of this versatile chemical intermediate. Given its dual functional nature—possessing both a phenolic hydroxyl group and a nitrile moiety—its behavior under various experimental conditions is critical for ensuring the integrity of your results, from synthesis to screening. This guide offers field-proven insights, troubleshooting protocols, and answers to frequently asked questions to proactively address stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Room temperature is generally acceptable for the solid, crystalline powder.[3] It is crucial to protect the compound from moisture, strong oxidizing agents, strong acids, and strong bases to prevent degradation.[4][5]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH due to its two functional groups:
-
Phenolic Hydroxyl Group (pKa ≈ 8.08): In basic conditions (pH > 8), the hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[6][7] This oxidative degradation can be accelerated by the presence of dissolved oxygen or trace metal ions.
-
Nitrile Group: The nitrile group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, particularly when heated.[8][9]
-
Acid-catalyzed hydrolysis: Proceeds through a protonated intermediate to form an amide (4-hydroxy-2,6-dimethylbenzamide) and subsequently a carboxylic acid (4-hydroxy-2,6-dimethylbenzoic acid).
-
Base-catalyzed hydrolysis: Involves direct nucleophilic attack by a hydroxide ion, also forming the amide and then the carboxylate salt.[9]
-
For maximum stability in solution, it is advisable to use a buffered system in the slightly acidic to neutral pH range (pH 4-7) and to use degassed solvents if oxidative degradation is a concern.
Q3: Is this compound sensitive to light?
A3: Aromatic compounds, particularly phenols, can be susceptible to photodegradation. While specific photostability data for this exact compound is not widely published, it is best practice to assume it has some light sensitivity. Exposure to UV radiation can potentially induce photochemical reactions.[10] According to ICH guidelines on photostability testing, new drug substances should be evaluated for light sensitivity.[11] Therefore, we recommend storing solutions of the compound in amber vials or protecting them from direct light to prevent potential photolytic degradation.[10]
Q4: What are the primary degradation pathways I should be aware of?
A4: The two most probable degradation pathways are oxidation of the phenol and hydrolysis of the nitrile .
-
Oxidative Degradation: Primarily occurs under basic conditions or in the presence of oxidizing agents. The phenolic ring is oxidized, potentially forming dimers or quinone-like structures, which are often colored.
-
Hydrolytic Degradation: Occurs at pH extremes. The nitrile group hydrolyzes to 4-hydroxy-2,6-dimethylbenzamide and subsequently to 4-hydroxy-2,6-dimethylbenzoic acid.
The diagram below illustrates these predicted pathways.
Caption: Troubleshooting workflow for solution discoloration.
Issue 2: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time.
-
Probable Cause: This indicates that your compound is degrading into one or more new chemical entities. The identity of these peaks depends on the storage or experimental conditions.
-
More Polar Peaks: If you see new peaks eluting earlier than the parent compound on a reverse-phase HPLC column, this often suggests the formation of more polar compounds, such as the hydrolysis products 4-hydroxy-2,6-dimethylbenzamide or 4-hydroxy-2,6-dimethylbenzoic acid. [12][13] 2. Multiple New Peaks/Broad Hump: This could indicate oxidative polymerization or the formation of multiple complex quinone-type byproducts.
-
-
Troubleshooting Steps:
-
Characterize the Peaks: Use LC-MS to get the mass of the new peaks. A mass increase of +18 Da (M+18) suggests hydrolysis to the amide, while a mass increase of +19 Da (M+19, for the carboxylic acid) is also possible. A mass increase of +16 Da (M+16) or +32 Da could indicate oxidation.
-
Review Sample Handling: Was the sample stored in an acidic or basic solution? Was it heated? Was it exposed to light? Correlate the conditions with the likely degradation pathway.
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress the compound under controlled conditions (see protocol below) and compare the resulting HPLC peaks to those observed in your experiment.
-
Quantitative Stability Summary
The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of its functional groups.
| Stress Condition | Reagents & Conditions | Expected Stability | Primary Degradation Products (if any) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Labile | 4-Hydroxy-2,6-dimethylbenzamide, 4-Hydroxy-2,6-dimethylbenzoic Acid [9] |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Highly Labile | 4-Hydroxy-2,6-dimethylbenzamide, Sodium 4-hydroxy-2,6-dimethylbenzoate [9] |
| Oxidation | 3% H₂O₂, Room Temp | Highly Labile | Quinone-type structures, potential ring-opened products [6][7] |
| Thermal | Solid state, 80 °C | Generally Stable | Minimal degradation expected, but depends on atmosphere (air vs. inert). [1] |
| Photolytic | UV/Vis Light (ICH Q1B) | Potentially Labile | Complex mixture of photoproducts possible. [10][11] |
Experimental Protocol: Forced Degradation Study
This protocol provides a self-validating system to understand the intrinsic stability of this compound in your specific formulation or solvent system. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating. [10] 1. Materials & Equipment:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Phosphoric Acid or Formic Acid (for mobile phase)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
Calibrated HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber (compliant with ICH Q1B options) [11]* Thermostatic oven/water bath
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile or a 50:50 acetonitrile:water mixture.
3. Stress Conditions (run in parallel):
-
Control Sample: Dilute the stock solution to the final concentration (e.g., 100 µg/mL) with the mobile phase. Analyze immediately.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. At t=0, 1, 2, 4h, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the final concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. At t=0, 30, 60, 120 min, withdraw an aliquot, neutralize with 1 M HCl, and dilute to the final concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Analyze at t=0, 1, 2, 4h, diluting to the final concentration.
-
Thermal Degradation: Transfer the stock solution to a sealed vial and heat at 80 °C for 24 hours. Analyze after cooling and diluting.
-
Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL) in a transparent container to a light source delivering an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B. [11]Run a dark control sample wrapped in aluminum foil in parallel.
4. Sample Analysis (Suggested HPLC Method):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm (or scan with PDA for optimal wavelength)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
5. Data Interpretation:
-
Calculate the percentage degradation for each condition.
-
Ensure peak purity of the parent compound is maintained in the presence of degradation products.
-
If new peaks are observed, use LC-MS to propose structures.
References
-
4-hydroxy-3,5-dimethylbenzonitrile | Solubility of Things. (n.d.). Solubilityofthings.com. Available at: [Link]
-
2,6-DIMETHYL-4-HYDROXYBENZONITRILE - ChemBK. (2024). ChemBK. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]
-
Influence of pH on the activities of the nitrile hydratase/amidase... (n.d.). ResearchGate. Available at: [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2025). ResearchGate. Available at: [Link]
-
Taka, E., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Goda, Y., & Fukuda, T. (1994). In vitro metabolism of aromatic nitriles. Journal of Pharmaceutical Sciences, 83(12), 1719-1723. Available at: [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Available at: [Link]
-
Wang, Z., et al. (2020). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Chemosphere, 244, 125509. Available at: [Link]
-
The Organic Chemistry Tutor. (2022, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Fenton-like Catalysts Based on Supported Cu for Dyes’ and Pharmaceuticals’ Removal Using Only H2O2 and/or O2 as Oxidants: A Review. (2022). ACS Publications. Available at: [Link]
-
Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215–223. Available at: [Link]
Sources
- 1. 4-Hydroxybenzonitrile(767-00-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound CAS#: 58537-99-8 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile Derivatives
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile and its derivatives. This key intermediate is a valuable building block in medicinal chemistry, notably in the development of novel therapeutics.[1][2][3] The unique substitution pattern of this molecule—a sterically hindered phenol with a nitrile group—presents specific challenges in achieving high-yield, high-purity synthesis. This document provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting to navigate these challenges effectively.
Foundational Synthetic Strategies
The synthesis of aryl nitriles, including this compound, can be approached through several primary pathways. The choice of strategy is often dictated by the availability of starting materials, scalability, and tolerance to various functional groups.
-
Transition Metal-Catalyzed Cyanation of Aryl Halides: This is the most prevalent and versatile method, typically starting from an aryl halide (e.g., 4-bromo-2,6-dimethylphenol). Both palladium and nickel catalyst systems have been extensively developed for this transformation.[4][5][6]
-
The Sandmeyer Reaction: A classic route that involves the diazotization of an aryl amine (e.g., 4-amino-3,5-dimethylphenol) followed by displacement with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[7][8][9][10]
-
Dehydration of Primary Amides: This method involves the conversion of the corresponding primary amide to the nitrile using a dehydrating agent.[11][12][13] While effective, it requires the prior synthesis of the amide from the corresponding carboxylic acid.
This guide will focus primarily on the transition metal-catalyzed routes, as they offer the highest degree of flexibility and are most commonly employed in modern synthetic chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst and reagent selection for the synthesis of sterically hindered benzonitriles.
Q1: Palladium or Nickel? Which catalyst system is better for cyanating a sterically hindered substrate like 4-bromo-2,6-dimethylphenol?
A1: Both palladium and nickel systems are effective, but the choice depends on a balance of cost, activity, and reaction sensitivity.
-
Palladium Catalysis: Generally considered the gold standard for reliability and broad substrate scope.[5] For di-ortho-substituted substrates like 4-bromo-2,6-dimethylphenol, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as XPhos and tBuXPhos are superior because they promote the challenging reductive elimination step required to form the aryl nitrile product.[14][15] Palladacycle precatalysts are often preferred over simple sources like Pd(OAc)₂ because they provide a more stable and active form of the Pd(0) catalyst, leading to more reproducible results.[14]
-
Nickel Catalysis: A more cost-effective and sustainable alternative to palladium.[6] Nickel systems have shown excellent efficacy in the cyanation of aryl halides, including chlorides and bromides.[6][16] Ligands such as JosiPhos or simple bidentate ligands like 1,10-phenanthroline are commonly used.[16][17] Nickel catalysis can be particularly advantageous for large-scale synthesis where cost is a major driver.
Q2: What is the best cyanide source to use? I've seen protocols with KCN, Zn(CN)₂, and K₄[Fe(CN)₆].
A2: The choice of cyanide source is critical not only for safety but also for managing catalyst activity, especially in palladium-catalyzed reactions.
-
KCN/NaCN: These are highly effective but are also highly toxic and their high solubility can lead to catalyst poisoning. The high concentration of free cyanide ions in solution can form inactive palladium-cyanide complexes, stalling the catalytic cycle.[14][18]
-
Zinc Cyanide (Zn(CN)₂): A good alternative that is less toxic than alkali metal cyanides.[18] Its lower solubility helps maintain a low concentration of free cyanide, mitigating catalyst deactivation.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is now widely considered the optimal choice for many applications.[14][19][20] It is a non-toxic, inexpensive, and stable solid that is easy to handle.[20] It acts as a slow-release source of cyanide, which is ideal for preventing palladium catalyst deactivation.[14][15] Its use often leads to more robust and reproducible reactions.
Q3: Why is a base required in some palladium-catalyzed cyanation reactions?
A3: A base can play multiple roles. In some ligand-free systems, a base like sodium carbonate is essential and may help in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[20] However, in many modern protocols utilizing well-defined precatalysts and non-toxic cyanide sources like K₄[Fe(CN)₆], an external base is not always necessary for the primary catalytic cycle.[14][15] Always consult the specific protocol for the catalyst/ligand system being used.
Q4: Can I use the Sandmeyer reaction for this synthesis? What are the pros and cons?
A4: Yes, the Sandmeyer reaction is a viable method if your starting material is 4-amino-3,5-dimethylphenol.[7]
-
Pros: It uses inexpensive copper(I) cyanide (CuCN) as the catalyst/reagent and avoids costly palladium catalysts and phosphine ligands.[8] The reaction is generally robust.
-
Cons: The preparation of the diazonium salt intermediate from the aniline must be done at low temperatures (0-5 °C) as these salts can be unstable.[21] The reaction can sometimes generate side products, and yields may not be as high as with optimized palladium-catalyzed methods.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My palladium-catalyzed cyanation of 4-bromo-2,6-dimethylphenol has stalled, resulting in a very low yield. What is the most likely cause?
-
Answer: The most common culprit in palladium-catalyzed cyanation is catalyst deactivation by cyanide poisoning .[4][14] This happens when the concentration of free cyanide ions is too high, leading to the formation of catalytically inactive Pd(CN)₃⁻ and Pd(CN)₄²⁻ complexes.[14]
-
Troubleshooting Steps:
-
Switch Cyanide Source: If you are using KCN or NaCN, switch to a less soluble or slow-release source like K₄[Fe(CN)₆] or Zn(CN)₂.[14][19][20] This is the single most effective change to improve reproducibility.
-
Check Solvent Purity: Ensure you are using anhydrous solvents. Water can interfere with the reaction, particularly if using moisture-sensitive reagents.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. For the K₄[Fe(CN)₆] system, temperatures around 100-130 °C are typical.[15][22]
-
-
Issue 2: Significant Impurity Formation
-
Question: My final product is contaminated with a significant side product. What could it be and how can I prevent it?
-
Answer: Depending on the reaction conditions, several impurities can form.
-
Potential Impurities & Solutions:
-
Dimeric Byproducts: In some cases, homo-coupling of the aryl halide can occur. Optimizing the reaction with a Design of Experiments (DoE) approach can help minimize this by finding the right balance of temperature and reagent stoichiometry.[19]
-
Hydrolysis of Nitrile: If the work-up conditions are too acidic or basic, or if the reaction is run for an extended time in the presence of water, the product nitrile can hydrolyze to the corresponding primary amide (4-hydroxy-2,6-dimethylbenzamide) or even the carboxylic acid.[23] Ensure the work-up is performed under neutral or mildly acidic conditions.
-
Unreacted Starting Material: This points to an incomplete reaction. See the troubleshooting steps for "Low Yield" above.
-
-
Issue 3: Reaction Fails to Initiate with Nickel Catalyst
-
Question: I am trying a nickel-catalyzed cyanation for the first time, and the reaction is not starting. What are the key parameters to check?
-
Answer: Nickel catalysis can be more sensitive to specific conditions than palladium catalysis.
-
Troubleshooting Steps:
-
Precatalyst Activation: Nickel catalysts often require an in-situ reduction from Ni(II) to the active Ni(0) species. Ensure you are using the correct reductant as specified in the protocol (e.g., zinc dust, manganese, or an organosilicon reductant).[6][17][24]
-
Ligand Choice: The ligand is crucial. For cyanation with K₄[Fe(CN)₆], a JosiPhos-type ligand has proven effective.[16][25] For other systems, a simple ligand like 1,10-phenanthroline might be required.[17][24] Ensure the Ni:ligand ratio is correct.
-
Biphasic Conditions: When using the highly insoluble K₄[Fe(CN)₆], a biphasic solvent system (e.g., an organic solvent with water) and sometimes a phase-transfer catalyst are necessary to facilitate the transfer of the cyanide anion to the organic phase.[16][25]
-
-
Data Presentation & Visualizations
Catalyst System Performance Comparison
The table below summarizes typical conditions for different catalytic systems used in the cyanation of substituted aryl bromides.
| Catalyst System | Precursor/Ligand | Cyanide Source | Temp. (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| Palladium | Palladacycle / XPhos[14] | K₄[Fe(CN)₆] | 100 | 1 - 4 | >90 | High efficiency, broad scope, reproducible[14] |
| Palladium | Pd₂(dba)₃ / dppf[14] | Zn(CN)₂ | 80 - 120 | 12 - 24 | 75 - 90 | Common reagents, effective system[18] |
| Nickel | NiCl₂(dppp) / JosiPhos[16][25] | K₄[Fe(CN)₆] | 100 - 130 | 16 - 24 | 80 - 95 | Cost-effective, uses non-toxic cyanide source[16] |
| Copper | CuCN (Sandmeyer)[7] | CuCN | 0 → RT | 2 - 6 | 65 - 85 | Palladium-free, inexpensive[8] |
Visualized Mechanisms and Workflows
A fundamental understanding of the reaction mechanism is key to effective troubleshooting.
Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.[4][14]
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis from 4-bromo-2,6-dimethylphenol
This protocol is based on modern, highly efficient methods utilizing a non-toxic cyanide source.[14][15][19]
-
Reagents & Equipment:
-
4-bromo-2,6-dimethylphenol
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Solvent: 1,4-Dioxane or DMAc
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-2,6-dimethylphenol (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv, providing 3.0 equiv of CN), and the palladium precatalyst (0.01-0.02 equiv).
-
Add Solvent: Add anhydrous 1,4-dioxane or DMAc to achieve a concentration of approximately 0.2-0.5 M.
-
Heating: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring. The mixture will be a suspension.
-
Monitoring: Monitor the reaction progress by TLC or GC/LC-MS analysis of small aliquots. The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound as a solid.
-
Protocol 2: Nickel-Catalyzed Synthesis from 4-bromo-2,6-dimethylphenol
This protocol provides a more economical alternative to palladium catalysis.[16][25]
-
Reagents & Equipment:
-
4-bromo-2,6-dimethylphenol
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Nickel(II) precatalyst (e.g., NiCl₂(dppp), 2.5-5 mol%)
-
Ligand (e.g., a JosiPhos-type ligand, 2.5-5 mol%)
-
Solvent: t-Amyl alcohol / Water (biphasic)
-
Sealed reaction vessel suitable for heating
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vessel, add 4-bromo-2,6-dimethylphenol (1.0 equiv), K₄[Fe(CN)₆] (0.5 equiv), the Ni(II) precatalyst, and the ligand.
-
Add Solvents: Add t-Amyl alcohol and water to create a biphasic mixture.
-
Heating: Seal the vessel and heat to 120-130 °C with vigorous stirring for 16-24 hours.
-
Monitoring & Work-up: Follow a similar procedure as described in Protocol 1 for monitoring, work-up, and purification.
-
References
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
- Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Royal Society of Chemistry.
- Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide.
- Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- Dehydration of Amides to Nitriles: A Review.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
- Recent developments in dehydration of primary amides to nitriles. Royal Society of Chemistry.
- Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3.
- Sandmeyer reaction. Wikipedia.
- Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.
- Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
- Dehydration of amides to give nitriles. Master Organic Chemistry.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Sandmeyer Reaction. Thermo Fisher Scientific.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6].
- Technical Support Center: Optimizing 4-Hydroxy-3,5-dimethylbenzonitrile Synthesis in DMF. Benchchem.
- Nickel-Catalyzed Cyan
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI.
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine.
- Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Semantic Scholar.
- An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7). Benchchem.
- This compound. PubChem.
- Synthesis of 4-amino-3,5-dimethylphenol from N-(2,6-dimethylphenyl)hydroxylamine using perchloric acid? Chemistry Stack Exchange.
- A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile.
- troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Benchchem.
- An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7). Benchchem.
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- An acid-based DES as a novel catalyst for the synthesis of pyranopyrimidines.
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
- Application Notes and Protocols for the Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile. Benchchem.
- An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile. Benchchem.
- Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones.
- An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile. Benchchem.
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- 25. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] | Semantic Scholar [semanticscholar.org]
Preventing side reactions during the functionalization of 4-Hydroxy-2,6-dimethylbenzonitrile
Welcome to the technical support center for the synthesis and functionalization of 4-Hydroxy-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile molecule. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you mitigate side reactions and optimize your synthetic outcomes.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its structure presents two primary reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic nitrile group. The interplay between these functionalities, coupled with the steric hindrance from the ortho-methyl groups, creates a unique landscape of reactivity. Achieving selective functionalization at either the hydroxyl or nitrile group, while preventing unwanted side reactions, is a common hurdle for chemists. This guide provides a systematic approach to troubleshooting these challenges.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: O-Alkylation Side Reactions
Question: I am attempting an O-alkylation of this compound using an alkyl halide and a base, but I am observing low yields and the formation of multiple byproducts. What are the likely side reactions and how can I prevent them?
Answer:
Low yields and byproduct formation during O-alkylation, a variation of the Williamson ether synthesis, are common issues.[3][4][5][6] The primary challenges stem from competing reactions and the inherent reactivity of the starting material.
Likely Side Reactions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, competitive C-alkylation at the positions ortho and para to the hydroxyl group can occur, leading to undesired isomers. The electron-donating methyl groups can further activate the ring towards electrophilic attack.
-
N-Alkylation: While less common under typical O-alkylation conditions, reaction at the nitrile nitrogen is a possibility, especially with highly reactive alkylating agents.[7]
-
Hydrolysis of the Nitrile Group: The use of strong bases, particularly in aqueous or protic solvents at elevated temperatures, can lead to the hydrolysis of the nitrile group to a carboxylic acid or an amide.[8][9][10][11][12] This is a significant pathway for byproduct formation.
-
Elimination Reactions: If you are using a secondary or tertiary alkyl halide, elimination reactions (E2) can compete with the desired substitution (SN2), leading to the formation of alkenes.[5][6]
Troubleshooting Protocol: Optimizing O-Alkylation
-
Choice of Base and Solvent:
-
Recommended: Use a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (MeCN).[13] This combination favors the formation of the phenoxide ion while minimizing the risk of nitrile hydrolysis.
-
Avoid: Strong hydroxide bases (NaOH, KOH) in protic solvents (e.g., ethanol/water mixtures), as these conditions promote nitrile hydrolysis.[9][11]
-
-
Alkylating Agent:
-
Recommended: Use primary alkyl halides (e.g., methyl iodide, ethyl bromide) as they are more reactive in SN2 reactions and less prone to elimination.[5][6]
-
Consider: For bulkier alkyl groups, using an alkyl tosylate can be a better alternative to the corresponding halide, as tosylates are excellent leaving groups.
-
-
Reaction Temperature:
-
Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, room temperature is sufficient. Elevated temperatures can increase the rate of side reactions, particularly C-alkylation and nitrile hydrolysis.
-
-
Phase-Transfer Catalysis:
Visualizing the O-Alkylation Pathway and Side Reactions:
Caption: O-Alkylation pathway and competing side reactions.
FAQ 2: Protecting Group Strategies
Question: I want to perform a reaction that is sensitive to the phenolic hydroxyl group. What is the best protecting group for this compound, and what are the optimal conditions for its introduction and removal?
Answer:
Protecting the phenolic hydroxyl group is a crucial strategy for achieving selectivity in subsequent reactions.[16] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal.
Comparison of Common Phenol Protecting Groups:
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability & Notes |
| Methyl Ether | NaH, CH₃I or (CH₃)₂SO₄ in THF/DMF[17] | BBr₃ in CH₂Cl₂; HBr[17][18][19][20] | Very stable to a wide range of conditions, but requires harsh deprotection.[17] |
| Benzyl Ether | NaH, Benzyl Bromide in THF/DMF | H₂, Pd/C; Catalytic Transfer Hydrogenolysis | Stable to most conditions except strong acids and catalytic hydrogenation. |
| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole in DMF | TBAF in THF; HF-Pyridine | Stable to basic and non-aqueous conditions. Cleaved by fluoride ions. |
| Acetyl Ester | Acetic Anhydride, Pyridine | K₂CO₃ in MeOH; Mild aqueous base | Stable to acidic conditions, but labile to bases. |
Recommended Protocol: Benzyl Ether Protection
For many applications, the benzyl ether is an excellent choice due to its robustness and mild deprotection conditions.
Step 1: Protection
-
Dissolve this compound in anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir for 30 minutes at 0 °C, then add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify by column chromatography.
Step 2: Deprotection
-
Dissolve the benzylated compound in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected product.
Visualizing the Protection/Deprotection Workflow:
Caption: A typical protection-functionalization-deprotection sequence.
FAQ 3: Nitrile Group Transformations
Question: I am trying to reduce the nitrile group to a primary amine, but I am getting a complex mixture of products. How can I achieve a clean reduction?
Answer:
The reduction of the nitrile group in this compound to a primary amine can be complicated by the presence of the acidic phenolic hydroxyl group.[21]
Common Issues:
-
Reaction with the Reducing Agent: Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) can react with the acidic proton of the hydroxyl group, consuming the reagent and generating hydrogen gas.[22][23]
-
Catalyst Poisoning: In catalytic hydrogenation, the phenolic hydroxyl group can sometimes interfere with the catalyst's activity.
Troubleshooting Protocol: Selective Nitrile Reduction
Method 1: Reduction with Protection
-
Protect the hydroxyl group as a benzyl ether (see FAQ 2).
-
Reduce the nitrile group of the protected compound using LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether) followed by an aqueous workup.[21]
-
Deprotect the benzyl group via catalytic hydrogenation to yield the desired aminomethyl phenol.
Method 2: Direct Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) containing an acid (e.g., HCl) or a base (e.g., ammonia) to modulate the reactivity.
-
Use a robust catalyst such as Raney Nickel or a Rhodium-based catalyst under a high pressure of hydrogen.
-
The reaction conditions (pressure, temperature, solvent, and additives) will likely require careful optimization for this specific substrate.
Visualizing Nitrile Reduction Strategies:
Caption: Comparison of direct and indirect nitrile reduction strategies.
Conclusion
The successful functionalization of this compound hinges on a thorough understanding of its reactivity and the careful selection of reaction conditions to favor the desired transformation over competing side reactions. By employing appropriate protecting group strategies and optimizing reaction parameters such as base, solvent, and temperature, researchers can navigate the challenges associated with this molecule and efficiently synthesize their target compounds.
References
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions.
- Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
- Kosak, T. M., Conrad, H. A., Korich, A. L., & Lord, R. L. (2015). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr 3 ‐Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.
- BenchChem. (n.d.). Efficacy comparison of different protecting groups for phenols in synthesis.
- Semantic Scholar. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford Learning Link.
- ResearchGate. (n.d.). Protection for Phenols and Catechols.
- Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
- JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis.
- Francis Academic Press. (n.d.).
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
- BenchChem. (n.d.). Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane.
- Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts.
- SynArchive. (n.d.). Protecting Groups List.
- Khan Academy. (n.d.). Williamson ether synthesis (video).
- Wikipedia. (n.d.). Williamson ether synthesis.
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- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- BenchChem. (n.d.). This compound.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition.
- JoVE. (2023). Video: Preparation of Amines: Reduction of Amides and Nitriles.
- ResearchGate. (n.d.). A simple method for chemoselective phenol alkylation.
- ResearchGate. (2025). Highly Para-Selective Alkylation of Phenol with Alcohols Over Mgo Doped Hβ Zeolite.
- PubChemLite. (n.d.). This compound (C9H9NO).
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Work-up procedures for reactions containing 4-Hydroxy-2,6-dimethylbenzonitrile
Technical Support Center: 4-Hydroxy-2,6-dimethylbenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide researchers with practical, field-proven insights into the work-up and purification procedures involving this versatile chemical intermediate. As a substituted phenol, its unique properties necessitate specific handling and purification strategies. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experimental workflows.
Physicochemical Properties at a Glance
Understanding the fundamental properties of this compound is the first step in designing a successful work-up strategy. Its phenolic nature is the most critical characteristic for separation and purification.
| Property | Value | Source(s) |
| CAS Number | 58537-99-8 | [1][2] |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | |
| Appearance | Off-white to beige crystalline powder | [1] |
| Melting Point | 176 °C | [1] |
| pKa (Phenolic OH) | ~8.08 (Predicted) | [1] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); limited water solubility. | [3][4] |
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems that may arise during the work-up of reactions containing this compound.
Question: I performed a basic aqueous extraction to isolate my product, but my yield is very low. Where did my product go?
-
Potential Cause & Scientific Rationale: The most likely issue is incomplete deprotonation of the phenolic hydroxyl group. The pKa of this compound is approximately 8.08.[1] For effective extraction into the aqueous phase, the pH of the solution must be significantly higher than the pKa (ideally by at least 2 pH units). Using a weak base like sodium bicarbonate (the pKa of its conjugate acid, carbonic acid, is ~6.4) is insufficient to deprotonate the phenol fully. Another possibility is that your product is partially soluble in the aqueous layer, even without being deprotonated.[5]
-
Solutions & Protocols:
-
Select the Appropriate Base: Use a 1-2 M solution of a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to wash the organic layer. This will ensure the aqueous layer's pH is well above 10, leading to quantitative deprotonation and transfer of the resulting phenolate salt into the aqueous phase.
-
Perform Multiple Extractions: Instead of one large-volume wash, perform three to four washes with smaller volumes of the basic solution. This is a more efficient method for extracting the compound.[6]
-
Check for Product Loss: Do not discard any layers until you have confirmed the location of your product.[5][7] If you suspect product remains in the organic layer, you can analyze a small, dried sample by TLC or LC-MS.
-
Question: After acidifying the basic aqueous extract, my product either oiled out or failed to precipitate entirely. How can I recover it?
-
Potential Cause & Scientific Rationale: This is a common issue related to either supersaturation, the presence of impurities that inhibit crystallization, or the product's melting point being close to the working temperature. If the concentration of the product in the acidified aqueous solution is below its solubility limit, it will not precipitate. Conversely, if the concentration is very high, it may crash out as an amorphous oil rather than a crystalline solid.
-
Solutions & Protocols:
-
Ensure Complete Protonation: Check the pH of the aqueous layer with pH paper or a meter to confirm it is acidic (pH 1-2). Add more acid (e.g., 1-3 M HCl) if necessary.
-
Induce Crystallization: If the solution is clear, try cooling it in an ice bath and gently scratching the inside of the flask with a glass rod at the liquid-air interface. This can provide nucleation sites for crystal growth.[6]
-
Manage Oiling Out: If the product separates as an oil, you can attempt to extract this oil back into a fresh portion of an organic solvent like ethyl acetate or dichloromethane. Combine these organic extracts, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6] The resulting crude solid or oil can then be purified by recrystallization or column chromatography.
-
Consider Salting Out: Adding a saturated solution of sodium chloride (brine) can sometimes decrease the solubility of organic compounds in the aqueous layer, promoting precipitation.[7]
-
Question: I encountered a persistent emulsion during the liquid-liquid extraction. How can I break it?
-
Potential Cause & Scientific Rationale: Emulsions are colloidal suspensions of one liquid in another, often stabilized by trace impurities at the interface. They are notoriously common when using chlorinated solvents or when the reaction mixture contains fine particulates or amphiphilic side products.
-
Solutions & Protocols:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[7]
-
Add Brine: Introduce a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion by reducing the mutual solubility of the two phases.[7][8]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. Avoid vigorous shaking, which can worsen the problem.
-
Filtration (Last Resort): As a final measure, pass the entire emulsified mixture through a pad of a filter aid like Celite® or diatomaceous earth using vacuum filtration. This can physically disrupt the droplets causing the emulsion.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify crude this compound?
For solid materials, recrystallization is often the most effective and scalable purification method.[9] Based on the polarity of this compound, suitable solvent systems include toluene, ethyl acetate/hexanes, or ethanol/water. If the crude material is an oil or contains impurities with similar solubility, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q2: How stable is the nitrile functional group to typical acidic and basic work-up conditions?
The nitrile group is generally robust to brief exposure to dilute acids and bases at room temperature. However, it can be susceptible to hydrolysis to the corresponding carboxylic acid (or amide intermediate) under harsh conditions, such as prolonged heating with concentrated acids or bases. Therefore, it is advisable to conduct acid-base extractions at or below room temperature and to avoid extended contact times.
Q3: How do I remove a non-acidic impurity from my this compound product?
This is an ideal scenario for an acid-base extraction. The workflow below outlines the process.
Caption: Workflow for separating the phenolic product from non-acidic impurities.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Work-up
This protocol is designed to isolate this compound from a reaction mixture containing neutral or basic organic impurities.
-
Quench and Dilute: Quench the reaction mixture as appropriate (e.g., with water or dilute acid if organometallics were used). Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Basic Wash: Add a 1 M solution of NaOH to the separatory funnel (approximately one-third of the organic layer volume). Stopper the funnel, invert, and vent. Shake gently for 30-60 seconds, venting periodically to release any pressure.[8]
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. If the organic layer is DCM, it will be the bottom layer; if it is EtOAc, it will be the top layer. A quick solubility test can confirm layer identity if you are unsure.[7]
-
Repeat Wash: Repeat the basic wash (steps 2-3) two more times with fresh 1 M NaOH, combining all aqueous extracts in the same Erlenmeyer flask.
-
Acidify: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3 M HCl dropwise until the pH of the solution is between 1 and 2 (confirm with pH paper). A precipitate of the product should form.
-
Isolate Product: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization for Final Purification
This protocol assumes you have a crude solid of this compound.
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., toluene). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until all the solid dissolves. If it does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven until the solvent is completely removed.
Caption: A decision tree for common work-up problems.
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
PubChem. This compound. [Link]
-
Merlic, C. A. (UCLA). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
-
Chemsrc. 4-hydroxy-3,5-dimethylbenzonitrile Solubility of Things. [Link]
-
ChemBK. 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. [Link]
-
Solubility of Things. 4-hydroxy-3,5-dimethylbenzonitrile. [Link]
-
ANDRITZ Group. Crystallization process guide | industrial use. [Link]
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- 9. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
Technical Support Center: Characterization of Impurities in 4-Hydroxy-2,6-dimethylbenzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity characterization during this specific synthesis. As a crucial intermediate in pharmaceutical development, ensuring the purity of this compound is paramount. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed analytical protocols to help you identify, control, and mitigate impurities effectively.
The Critical Role of Impurity Profiling
In pharmaceutical synthesis, impurities are unwanted chemical substances that can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[1] The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies like the ICH have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][2] Therefore, a thorough characterization of the impurity profile of this compound is not just a matter of good science but a critical regulatory requirement.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of this compound?
A1: The impurities in your synthesis will largely depend on the specific synthetic route employed. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete conversion of your initial reagents is a frequent source of impurities. For instance, if you are performing a demethylation of a methoxybenzonitrile precursor, residual starting material might be present.[5][6]
-
Intermediates: The synthesis may proceed through various intermediate compounds. If the reaction does not go to completion, these intermediates can be carried through to the final product.
-
By-products from Side Reactions: Parallel or competing reactions can generate structurally related impurities. For example, incomplete cyanation or hydrolysis of the nitrile group can lead to corresponding amide or carboxylic acid impurities.
-
Reagents and Catalysts: Inorganic impurities can originate from the reagents and catalysts used in the manufacturing process.[1][7] This can include residual metals or inorganic salts.
-
Degradation Products: The desired product, this compound, may degrade under certain conditions of temperature, pH, or exposure to light, forming new impurities.[7]
Q2: My initial purity analysis by HPLC shows several unexpected peaks. How do I begin to identify these unknown impurities?
A2: A systematic approach is crucial for identifying unknown impurities. The following workflow is recommended:
Caption: Workflow for the Identification of Unknown Impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[1][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the molecular weight of the separated impurities, offering the first clue to their identity.[3][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain by-products.[9][10]
-
Isolation: If an impurity is present at a significant level (typically >0.1% as per ICH guidelines), it may need to be isolated for full structural characterization.[2] This can be achieved through preparative HPLC or column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[11][12][13] It provides detailed information about the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the impurity, complementing the data from NMR and MS.
Q3: I am struggling to achieve baseline separation of my main product and a closely related impurity in my HPLC analysis. What can I do?
A3: Achieving good separation is key to accurate quantification. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: Systematically vary the solvent composition (e.g., acetonitrile/water or methanol/water ratio) and the pH of the aqueous phase. For benzonitrile derivatives, a reverse-phase method is common.[14][15]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl, or a mixed-mode column).[16][17]
-
Adjust the Gradient Profile: If using a gradient method, modify the slope and duration of the gradient to improve the resolution between closely eluting peaks.
-
Temperature Control: Operating the column at a controlled, slightly elevated temperature can sometimes improve peak shape and resolution.
Q4: My GC-MS analysis indicates the presence of residual solvents. What are the common solvents to look for and how can I remove them?
A4: Residual solvents are a common type of impurity in pharmaceutical manufacturing.[1] The specific solvents will depend on your synthesis and purification steps. Common solvents used in related syntheses include toluene, acetonitrile, and various ethers.[6][14]
-
Identification: Headspace GC-MS is a highly sensitive technique for identifying and quantifying volatile residual solvents.[18]
-
Removal: The most effective way to remove residual solvents is through drying the final product under vacuum at an appropriate temperature. The specific conditions will depend on the boiling point of the solvent and the thermal stability of your product. Recrystallization from a different solvent system can also be an effective purification step.[19]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Broad or Tailing Peaks in HPLC | - Column overload- Secondary interactions with residual silanols on the column- Inappropriate mobile phase pH | - Reduce sample concentration.- Use a column with end-capping or a different stationary phase.[17]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Appearance of New Impurities Over Time | - Degradation of the product or impurities in the sample solution- Sample matrix effects | - Analyze samples promptly after preparation.- Store sample solutions at a low temperature and protected from light.- Investigate the stability of the compound in the chosen analytical solvent. |
| Inconsistent Quantification Results | - Poor sample preparation technique- Instability of the reference standard- Non-linear detector response | - Ensure accurate and consistent weighing and dilution.- Verify the purity and stability of your reference standard.- Construct a calibration curve to ensure linearity over the concentration range of interest. |
| High Levels of Starting Material Detected | - Incomplete reaction | - Increase reaction time or temperature.- Consider using a more efficient catalyst or a different stoichiometry of reagents.- Optimize the purification process (e.g., recrystallization, column chromatography) to remove unreacted starting materials.[19] |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[14]
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[16]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 30 minutes. The gradient should be optimized based on the separation of your specific impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 210 nm are often suitable for benzonitrile compounds.[14][15]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.5-1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Structural Elucidation of an Isolated Impurity by NMR
This protocol outlines the general steps for obtaining structural information on a purified impurity.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Ensure the isolated impurity is of sufficient purity (>95%).
-
Dissolve 5-10 mg of the purified impurity in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.[13]
NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.[20]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.[21]
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the impurity.[11]
Data Analysis:
-
Interpret the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to deduce the chemical structure of the impurity.[12][13]
Visualization of Key Concepts
Impurity Source Classification
Caption: Major Sources of Impurities in Synthesis.
References
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Anonymous. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Toref. (2023). 5 Methods for Impurity Profiling in Pharmaceuticals.
- PubMed. (2016). Analytical advances in pharmaceutical impurity profiling.
- Anonymous. (n.d.).
- Measurlabs. (n.d.).
- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- Thermo Fisher Scientific. (n.d.).
- SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
- Oneida Research Services. (n.d.). Organic Mass Spectrometry Testing.
- YouTube. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?
- SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns.
- SIELC Technologies. (n.d.). By Detection.
- Google Patents. (n.d.).
- Hypha Discovery. (n.d.).
- Anonymous. (n.d.). NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Veeprho. (n.d.).
- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Slideshare. (n.d.).
- Google Patents. (n.d.).
- PubChemLite. (n.d.). This compound (C9H9NO).
- PubChem. (n.d.). This compound | C9H9NO | CID 590183.
- ChemicalBook. (n.d.). This compound CAS#: 58537-99-8.
- Pharmaffili
- PHARMACEUTICAL SCIENCES. (n.d.).
- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Anonymous. (n.d.). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
- YouTube. (2021). Synthesis of Benzonitrile.
- CORA. (2017).
- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7).
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Technical Support Center: Strategies for Overcoming Poor Solubility of 4-Hydroxy-2,6-dimethylbenzonitrile in Reaction Media
Welcome to the technical support center for 4-Hydroxy-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for challenges related to the solubility of this compound in various reaction media. Our goal is to empower you with the knowledge to optimize your experimental conditions and achieve successful outcomes.
Understanding the Challenge: Physicochemical Properties of this compound
This compound is a crystalline solid with a relatively high melting point of 176 °C.[1] Its structure, featuring a polar hydroxyl group and a nitrile group on a substituted benzene ring, results in a molecule with moderate polarity. This crystalline nature and the potential for strong intermolecular hydrogen bonding contribute to its limited solubility in many common organic solvents.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [2] |
| Molecular Weight | 147.17 g/mol | [2] |
| Melting Point | 176 °C | [1] |
| Appearance | Colorless crystal | [3] |
| Qualitative Solubility | Soluble in ethanol, dichloromethane, and ether. | [3] |
A structurally similar compound, 4-hydroxy-3,5-dimethylbenzonitrile, is known to be soluble in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.[4] This suggests that a similar solubility profile can be expected for this compound.
Troubleshooting Common Solubility Issues
This section addresses frequently encountered problems related to the solubility of this compound during chemical reactions and provides a systematic approach to troubleshooting.
Problem 1: The compound does not dissolve in the chosen reaction solvent.
Initial Assessment:
-
"Like Dissolves Like": Have you considered the polarity of your solvent in relation to this compound? The presence of both a hydroxyl and a nitrile group suggests that polar solvents are more likely to be effective.
-
Temperature: Are you attempting to dissolve the compound at room temperature? Increasing the temperature will generally increase solubility.
Troubleshooting Workflow:
Caption: Mechanism of Phase-Transfer Catalysis.
Common Phase-Transfer Catalysts:
| Catalyst Type | Examples | Properties |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336 | Cost-effective, widely used. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | More thermally stable than ammonium salts. |
| Crown Ethers | 18-Crown-6 | Effective at complexing alkali metal cations, but more expensive. |
Step-by-Step Guide to Implementing Phase-Transfer Catalysis:
-
Catalyst Selection: Choose a catalyst based on the nature of your reactants and reaction conditions. For many standard reactions, TBAB is a good starting point.
-
Solvent System: Set up a biphasic system, typically water and a non-polar organic solvent (e.g., toluene, dichloromethane).
-
Reagent Addition: Dissolve the water-soluble reactant in the aqueous phase and this compound in the organic phase.
-
Catalyst Loading: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%).
-
Reaction Conditions: Stir the mixture vigorously to maximize the interfacial area between the two phases. Heat as required for the reaction.
-
Work-up: After the reaction is complete, the two phases can be easily separated for product isolation.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for dissolving this compound?
While there is no single "best" solvent for all applications, polar aprotic solvents like DMF and DMSO are often excellent choices for dissolving substituted phenols and benzonitriles. [4]A synthesis protocol for the similar 4-hydroxy-3,5-dimethylbenzonitrile utilizes DMF with good results. [5]However, always perform a small-scale solubility test to confirm the optimal solvent for your specific reaction conditions.
Q2: Can I use sonication to improve the solubility?
Yes, sonication can be a useful technique to aid in the dissolution of crystalline solids. The high-frequency sound waves can help to break up the crystal lattice and increase the rate of dissolution. However, be aware that prolonged sonication can generate heat, which may not be desirable for all reactions.
Q3: Are there any "green" solvent alternatives I can consider?
For researchers conscious of environmental impact, exploring greener solvent alternatives is encouraged. Some options to consider include:
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that can be a substitute for THF.
-
Cyclopentyl methyl ether (CPME): A hydrophobic ether with a high boiling point and resistance to peroxide formation.
-
Ionic Liquids: A class of salts that are liquid at low temperatures and can have tunable solvating properties. [6][7] Solvent selection guides can provide a more comprehensive assessment of the environmental, health, and safety aspects of different solvents. [8] Q4: How does the pH of the reaction medium affect the solubility of this compound?
The phenolic hydroxyl group on this compound is weakly acidic. In the presence of a base, it can be deprotonated to form a phenoxide salt. This salt will have significantly higher solubility in aqueous media than the neutral compound. Therefore, for reactions conducted in the presence of a base, the solubility in any aqueous phase will be increased.
Q5: Where can I find more detailed information on the synthesis and reactions of this compound?
For more in-depth information, consulting the primary scientific literature is recommended. Databases such as PubChem, Chemical Abstracts Service (CAS), and various chemistry journals can provide access to research articles detailing the synthesis and application of this compound. [2][9][10][11]
References
- Alfa Chemistry.
- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.
- ChemBK. (2024, April 9). 2,6-DIMETHYL-4-HYDROXYBENZONITRILE.
- Solubility of Things. (n.d.). 4-hydroxy-3,5-dimethylbenzonitrile.
- ResearchGate. (2025, November 28).
- ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds.
- Reddit. (2018, November 7). r/OrganicChemistry - Is there a guide to selecting solvents for synthesis?
- ResearchGate. (n.d.).
- Benchchem. (n.d.).
- Sciencemadness Wiki. (2024, March 5). Phenol.
- Publications of the IAS Fellows. (n.d.).
- Dalal Institute. (n.d.).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5).
- Wikipedia. (n.d.). Resorcinol.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile.
- LabSolutions | Lab Chemicals & Equipment. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 58537-99-8.
- Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol.
- Scribd. (n.d.). Choosing Suitable Solvent Practical Manual | PDF.
- (2026, January 2).
- PMC - NIH. (n.d.).
- Benchchem. (n.d.). Solubility profile of 4-Hydroxybenzamide in different solvents.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 58537-99-8 | SCBT.
- Green Chemistry Initiative. (n.d.). Solvent and Reagent Selection Guide.
- (n.d.). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions.
- ResearchGate. (n.d.). (PDF) Recent Advances in 4-Hydroxycoumarin Chemistry. Part 1: Synthesis and Reactions.
- ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7.
- PMC - PubMed Central. (n.d.).
- MDPI. (n.d.).
- ACS Publications - American Chemical Society. (n.d.).
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- 11. 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7 [sigmaaldrich.com]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-2,6-dimethylbenzonitrile. The focus is on the practical management of reaction exotherms, a critical factor for ensuring safety, maximizing yield, and achieving high product purity. The information presented herein combines established chemical principles with field-proven insights to address common challenges encountered during this synthesis.
Section 1: Understanding the Thermal Hazard
The prevalent method for synthesizing this compound is the one-pot conversion of 3,5-dimethyl-4-hydroxybenzaldehyde with a nitrogen source like hydroxylamine hydrochloride.[1][2] This reaction proceeds through an aldoxime intermediate, which subsequently undergoes dehydration to form the nitrile.
The primary thermal risk originates from this dehydration step. The conversion of the C=N-OH group of the oxime to the C≡N nitrile group is an energetically favorable and exothermic process. While oximes are stable intermediates, their decomposition can release a significant amount of heat.[3] If this heat is generated faster than it can be dissipated by the reaction apparatus, it can lead to a rapid temperature and pressure increase, known as a thermal runaway. This not only poses a significant safety hazard but also promotes the formation of impurities through side reactions, such as the hydrolysis of the nitrile product to the corresponding amide.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the management of this reaction.
Q1: What is the primary cause of the exotherm in this synthesis? The significant exotherm is generated during the in situ dehydration of the intermediate, 3,5-dimethyl-4-hydroxybenzaldehyde oxime, to the final nitrile product. This transformation is thermodynamically driven and releases substantial thermal energy.[3]
Q2: Why is precise temperature control so critical for this reaction's success? Precise temperature control is paramount for three reasons:
-
Safety: It prevents the rate of heat generation from exceeding the system's cooling capacity, thereby averting a dangerous thermal runaway.
-
Purity: Excessive temperatures can lead to the formation of byproducts. A common impurity is the hydrolysis of the newly formed nitrile to 4-hydroxy-2,6-dimethylbenzamide, especially if water is present.
-
Yield: Maintaining the optimal temperature ensures the reaction proceeds efficiently to completion without degrading the starting materials, intermediate, or final product.
Q3: What is the recommended solvent and why? N,N-Dimethylformamide (DMF) is highly recommended for this synthesis.[4] Its high boiling point (153 °C) provides a wide temperature window for operation, making it easier to manage the exotherm without solvent loss. Furthermore, DMF is an excellent solvent for both the starting aldehyde and the hydroxylamine salt, ensuring a homogeneous reaction mixture which is crucial for even heat distribution.
Q4: Can this reaction be safely scaled up? Yes, but scaling up requires a thorough understanding of thermal management principles. As the reactor volume increases, the surface-area-to-volume ratio decreases, reducing the efficiency of heat dissipation through the reactor walls. Therefore, scaling up necessitates more robust cooling systems, potentially including internal cooling coils, and a carefully controlled, slower rate of reagent addition. A comprehensive risk assessment is mandatory before any scale-up operation.
Section 3: Troubleshooting Guide for Thermal Management
This guide provides a structured approach to identifying and resolving specific issues encountered during the experiment.
Issue 1: Rapid, Uncontrolled Temperature Increase (>5 °C/minute) During Reagent Addition
-
Symptoms: The internal thermometer shows a rapid rise in temperature that outpaces the set point; bubbling or gas evolution becomes more vigorous than expected.
-
Potential Causes:
-
Reagent Addition Rate is Too High: The most common cause. The rate of heat generation is overwhelming the system's cooling capacity.
-
Inadequate Cooling: The cooling bath is not at the correct temperature, or there is insufficient surface area contact with the reaction flask.
-
Poor Agitation: Inefficient stirring is causing the formation of localized hot spots where the reaction is accelerating.
-
-
Immediate Solutions:
-
STOP Reagent Addition Immediately.
-
Increase External Cooling: Lower the temperature of the cooling bath or add more coolant (e.g., dry ice to an acetone bath). If necessary, raise the reaction flask to increase immersion in the bath.
-
Ensure Maximum Agitation: Increase the stirring speed to break up any potential hot spots and improve heat transfer to the flask walls.
-
Issue 2: Product Purity is Low, with Evidence of Amide Impurity
-
Symptoms: Post-reaction analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to 4-hydroxy-2,6-dimethylbenzamide.
-
Potential Causes:
-
Excessive Reaction Temperature: The reaction was run at a temperature higher than optimal, promoting the hydrolysis of the nitrile product.
-
Prolonged Reaction Time at High Temperature: Holding the reaction at an elevated temperature for too long can also lead to product degradation.
-
Presence of Water: The reagents or solvent were not sufficiently anhydrous.
-
-
Corrective Actions for Future Experiments:
-
Lower the Reaction Temperature: Reduce the set point by 5-10 °C.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and stop the reaction once it is complete.
-
Use Anhydrous Solvent and Reagents: Ensure DMF is anhydrous and that other reagents have been stored properly to prevent moisture absorption.
-
Section 4: Data Presentation & Visualizations
Table 1: Physicochemical and Safety Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 3,5-Dimethyl-4-hydroxybenzaldehyde | C₉H₁₀O₂ | 150.17[5] | 114-117 | Skin/Eye Irritant |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 155-157 (dec.) | Skin/Eye Irritant, Corrosive, Explosion Hazard |
| This compound | C₉H₉NO | 147.17[6] | 123-127[7] | Harmful if swallowed/inhaled/in contact with skin[6][8] |
Table 2: Comparison of Synthesis Protocols
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |
| Solvent | DMF | DMF | [4] |
| Temperature | ~105 °C | 120 °C | [4] |
| Reaction Time | 5-6 hours | 30 minutes | [4] |
| Reported Yield | Up to 93% | ~89% | [4] |
| Key Advantage | Utilizes standard lab equipment | Drastically reduced reaction time, potentially higher purity | [4] |
Diagrams
Caption: Experimental workflow for the one-pot synthesis highlighting the critical exothermic dehydration step.
Caption: Decision tree for emergency response to a thermal runaway event during synthesis.
Section 5: Experimental Protocol for Exotherm Management
This protocol details the one-pot synthesis with integrated steps for thermal control. This procedure must be performed in a well-ventilated fume hood.
Materials:
-
3,5-dimethyl-4-hydroxybenzaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, nitrogen inlet, and thermocouple for internal temperature monitoring.
-
Syringe pump for controlled addition.
-
Heating mantle and an external cooling bath (ice-water) on standby.
Procedure:
-
Reactor Setup: To the reaction flask, add 3,5-dimethyl-4-hydroxybenzaldehyde and a portion of the anhydrous DMF (to achieve a final concentration of ~0.5 M). Begin vigorous stirring.
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes.
-
Heating: Heat the mixture to the target temperature of 105 °C.
-
Reagent Preparation: In a separate flask, dissolve the hydroxylamine hydrochloride in the remaining anhydrous DMF. You may need to warm it slightly to ensure complete dissolution. Draw this solution into a syringe for the syringe pump.
-
Controlled Addition (Critical Step): Once the reactor contents are at 105 °C, begin the slow, dropwise addition of the hydroxylamine hydrochloride solution via the syringe pump over a period of 60-90 minutes.
-
Thermal Monitoring: Continuously monitor the internal reaction temperature. The exotherm may cause the temperature to rise. Adjust the heating mantle as needed to maintain a stable temperature. If the temperature rises more than 5 °C above the set point, immediately stop the addition and apply external cooling until it stabilizes.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 105 °C. Monitor the progress by TLC until the starting aldehyde is fully consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Proceed with standard aqueous workup and extraction procedures.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.
References
-
ChemBK. 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. Available from: [Link]
-
PubChem. This compound | C9H9NO | CID 590183. Available from: [Link]
-
ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. Available from: [Link]
-
ResearchGate. Thermal hazard and safety relief of benzaldehyde oxime | Request PDF. Available from: [Link]
-
PubChemLite. This compound (C9H9NO). Available from: [Link]
-
National Institutes of Health. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC. Available from: [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available from: [Link]
-
PubChem. 2,6-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 591072. Available from: [Link]
-
ResearchGate. (PDF) Solvent-free and atom efficient conversion of aldehydes into nitriles. Available from: [Link]
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- 8. chembk.com [chembk.com]
Impact of steric hindrance on the reactivity of 4-Hydroxy-2,6-dimethylbenzonitrile
Welcome to the technical support center for 4-Hydroxy-2,6-dimethylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this sterically hindered molecule. Here, we address common challenges and provide troubleshooting strategies rooted in mechanistic understanding to ensure the success of your synthetic endeavors.
Introduction to the Challenge: Steric Hindrance
This compound (IUPAC Name: this compound) is a bifunctional aromatic compound featuring a hydroxyl (-OH) and a nitrile (-C≡N) group.[1] Its reactivity is significantly governed by the presence of two methyl groups in the ortho positions to both functional groups. This substitution pattern creates substantial steric hindrance, which can impede or alter the expected course of many common chemical transformations. Understanding the implications of this structural feature is paramount for successful experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you may encounter during your experiments with this compound.
Issue 1: Low Yields in O-Alkylation Reactions
Question: I am attempting an O-alkylation of this compound using a standard Williamson ether synthesis protocol (e.g., alkyl halide and a base like K₂CO₃ in acetone), but I am observing very low conversion to the desired ether product. What is going wrong?
Answer:
The primary challenge in the O-alkylation of this compound is the steric hindrance around the hydroxyl group. The two ortho-methyl groups shield the phenoxide intermediate from nucleophilic attack by the alkylating agent. Standard conditions are often insufficient to overcome this steric barrier.
Causality & Mechanistic Insight:
In a typical Williamson ether synthesis, a phenoxide is formed by deprotonation of the phenol, which then acts as a nucleophile. The bulky methyl groups on either side of the hydroxyl group physically obstruct the approach of the electrophile (alkyl halide), leading to a high activation energy for the desired SN2 reaction. This can result in a sluggish reaction or favor side reactions.
Troubleshooting Protocol:
To enhance the yield of O-alkylation, consider the following modifications:
-
Choice of Base and Solvent: Employ a strong base in a polar aprotic solvent to ensure complete and rapid formation of the phenoxide. A combination of sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is often more effective than weaker bases like potassium carbonate.[2]
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the steric hindrance. However, monitor the reaction closely to avoid decomposition.
-
Alternative Alkylating Agents: Consider using more reactive alkylating agents, such as alkyl triflates or tosylates, which are better leaving groups than halides and can accelerate the reaction.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, particularly in biphasic reaction systems. This can help to bring the phenoxide and alkylating agent into closer proximity.
Experimental Workflow: Optimized O-Alkylation
Caption: Optimized workflow for O-alkylation of sterically hindered phenols.
Issue 2: Difficulty in Nitrile Hydrolysis
Question: I am struggling to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid or amide using standard acidic or basic conditions. The reaction is either incomplete or requires harsh conditions that lead to decomposition.
Answer:
Similar to the hydroxyl group, the nitrile functionality is also sterically shielded by the flanking methyl groups. This makes the approach of nucleophiles (like water or hydroxide) to the electrophilic carbon of the nitrile difficult.[3]
Causality & Mechanistic Insight:
Nitrile hydrolysis, whether acid or base-catalyzed, involves the nucleophilic attack of water or hydroxide on the nitrile carbon. The ortho-methyl groups create a crowded environment around the nitrile, hindering this initial step.[4][5] Consequently, forcing conditions (high temperatures and strong acid/base concentrations) are often required, which can lead to undesired side reactions or degradation of the aromatic ring.[6]
Troubleshooting Protocol:
For the hydrolysis of this sterically hindered nitrile, consider these more specialized methods:
-
Transition-Metal Catalysis: Platinum or ruthenium-based catalysts have shown remarkable efficacy in hydrating sterically hindered nitriles to amides under neutral and mild conditions.[7][8] This approach often provides high selectivity for the amide without over-hydrolysis to the carboxylic acid.[6]
-
Enzymatic Hydrolysis: Nitrilase or nitrile hydratase enzymes can offer a highly selective and mild alternative for nitrile hydrolysis, often proceeding under conditions where chemical methods fail.[9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the rate of hydrolysis by rapidly heating the reaction mixture, potentially reducing reaction times and improving yields.
Data Summary: Comparison of Hydrolysis Methods
| Method | Conditions | Product | Typical Yield | Reference |
| Strong Acid | Conc. H₂SO₄, high temp. | Carboxylic Acid | Low to moderate | [10] |
| Strong Base | Conc. NaOH, high temp. | Carboxylic Acid | Low to moderate | [11] |
| Pt-Catalysis | Pt(II) complex, H₂O/EtOH, 80°C | Amide | High | [7][8] |
| Enzymatic | Nitrilase/Nitrile Hydratase, aq. buffer, RT | Amide/Carboxylic Acid | Variable, can be high | [9] |
Issue 3: Unsuccessful N-Alkylation of the Nitrile Group
Question: I am attempting a reductive amination-type reaction to achieve N-alkylation of the nitrile, but the reaction is not proceeding as expected. Is this feasible with this substrate?
Answer:
Direct N-alkylation of the nitrile in this compound is challenging due to the steric hindrance and the relative stability of the nitrile group. While not a common transformation for this specific molecule, related reactions on hindered nitriles often require specialized catalytic systems.
Causality & Mechanistic Insight:
Reductive N-alkylation of a nitrile typically involves the reduction of the nitrile to an imine intermediate, which is then attacked by an amine. The steric bulk around the nitrile in this compound hinders both the initial reduction and the subsequent nucleophilic attack.
Troubleshooting Protocol:
For transformations involving the nitrile group, a tandem approach might be more successful:
-
Hydration followed by N-Alkylation: A more viable route would be to first hydrate the nitrile to the primary amide, as discussed in Issue 2. The resulting amide can then be N-alkylated using various methods, although this can also be challenging due to the hindered nature of the amide.
-
Specialized Catalytic Systems: Recent literature describes iridium or ruthenium-based catalysts for the N-alkylation of amines with alcohols, and some systems have been developed for tandem hydration/N-alkylation of nitriles.[12][13][14] These advanced methods may be necessary for this substrate.
Logical Relationship: Synthetic Pathways
Caption: Potential synthetic transformations of this compound.
Concluding Remarks
The reactivity of this compound is a clear example of how steric effects can dictate the outcome of chemical reactions. By understanding the underlying principles of steric hindrance and employing tailored synthetic strategies, researchers can successfully navigate the challenges associated with this molecule. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the cited literature for more in-depth information.
References
-
Jiang, X., Minnaard, A. J., Feringa, B. L., & de Vries, J. G. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2327–2331. [Link]
- Process for oxygen-alkylation of sterically hindered phenols. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega. [Link]
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base- Sensitive G. (n.d.). University of Groningen. Retrieved January 11, 2026, from [Link]
- Wang, L., Yu, G., Han, S., Wang, A., & Zhang, Z. (1990). Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. Chemical Journal of Chinese Universities, 11(9), 988.
-
Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]
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2,6-DIMETHYL-4-HYDROXYBENZONITRILE. (n.d.). ChemBK. Retrieved January 11, 2026, from [Link]
- Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (15), 223-226.
-
The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. (2014). Chemical Communications, 50(61), 8303-8305. [Link]
-
This compound (C9H9NO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
Tsai, L., Miwa, T., & Newman, M. S. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society, 79(10), 2530–2533. [Link]
-
Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Steric Effects in Hydrolysis of Hindered Amides and Nitriles. (1957). Journal of the American Chemical Society. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. (2022). Catalysts. [Link]
- Process for the preparation of hydroxybenzonitriles. (n.d.). Google Patents.
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. (n.d.). Molecules.
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. (n.d.). Science of Synthesis.
-
The acid-catalysed hydrolysis of benzonitrile. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
FTIR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). (2008). Zeitschrift für Naturforschung A. [Link]
-
Deoxygenation of highly hindered phenols. (1993). The Journal of Organic Chemistry. [Link]
-
This compound. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]
- Process for the preparation of p-hydroxybenzonitrile. (n.d.). Google Patents.
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (2022). Tetrahedron Letters. [Link]
-
3,5-Dimethyl-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
4-hydroxy-3,5-dimethylbenzonitrile (C9H9NO). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
-
This compound (C007B-181485). (n.d.). Cenmed. Retrieved January 11, 2026, from [Link]
-
4-Bromo-2,6-dimethylbenzonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
¹H NMR spectrum of 4-hydroxy-2,5-dimethylbenzonitrile. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
Analytical methods for monitoring the progress of reactions with 4-Hydroxy-2,6-dimethylbenzonitrile
Technical Support Center: Monitoring Reactions with 4-Hydroxy-2,6-dimethylbenzonitrile
Welcome to the technical support guide for analytical methods involving this compound. This resource is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice for monitoring the progress of chemical reactions. The following sections are structured in a question-and-answer format to directly address common challenges and provide robust, validated protocols.
Frequently Asked Questions: Method Selection
Q1: I am starting a reaction with this compound. Which analytical technique should I use to monitor its progress?
The optimal technique depends on your specific experimental goals, including the need for real-time data, sample complexity, and the nature of the chemical transformation.
-
High-Performance Liquid Chromatography (HPLC): The most common and versatile choice for offline analysis. It offers excellent quantitative accuracy for tracking the disappearance of starting material and the appearance of products. It is ideal for complex mixtures and non-volatile compounds.
-
Gas Chromatography (GC): Suitable if your starting material and products are thermally stable and volatile.[1] Due to the phenolic hydroxyl group, derivatization is often required to prevent peak tailing and improve reproducibility.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure confirmation and excellent for in-situ (real-time) monitoring.[3] It allows you to observe all proton-bearing species simultaneously, providing a complete picture of the reaction mixture.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Best for real-time monitoring of specific functional group changes.[5][6] For instance, you can easily track the disappearance of the O-H stretch during an etherification reaction.
The following diagram outlines a general decision-making workflow for selecting the appropriate analytical method.
Caption: Workflow for selecting an analytical monitoring technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the components of your reaction mixture. A well-developed method is crucial for accurate results.
HPLC FAQs & Troubleshooting
Q2: How do I develop a starting HPLC method for this compound?
A reversed-phase (RP) method is the most logical starting point. The compound has sufficient hydrophobicity to be retained on a C18 column.
Core Principle: In RP-HPLC, separation is based on hydrophobic interactions between the analytes and the stationary phase.[7] Polar compounds elute earlier, while non-polar compounds are retained longer.
Step-by-Step Protocol: Baseline HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a versatile, general-purpose column.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing.[8][9]
-
Solvent B: Acetonitrile (ACN).
-
Ensure both solvents are HPLC grade and are filtered and degassed before use to prevent blockages and baseline noise.[10]
-
-
Initial Gradient: Run a scouting gradient to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detector: UV, set to a wavelength where your starting material and expected product absorb (e.g., 230 nm or 254 nm).[11]
-
Run the gradient outlined in the table below.
-
-
Method Optimization: Based on the scouting run, adjust the gradient to improve the resolution between your starting material, intermediates, and products. If peaks are too close, slow the gradient (make it longer). If retention times are too long, make the gradient steeper.[7]
Table 1: Example HPLC Scouting Gradient
| Time (min) | % Solvent A (Aqueous) | % Solvent B (ACN) | Curve |
| 0.0 | 95 | 5 | Linear |
| 20.0 | 5 | 95 | Linear |
| 25.0 | 5 | 95 | Linear |
| 25.1 | 95 | 5 | Step |
| 30.0 | 95 | 5 | Step |
Q3: My peaks for this compound are tailing. What is causing this and how do I fix it?
Peak tailing for phenolic compounds is a common issue. It is typically caused by secondary interactions between the acidic hydroxyl group and residual, un-endcapped silanols on the silica-based column packing.[7]
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (pH 2.5-3.0). Adding an acid like formic, phosphoric, or trifluoroacetic acid (TFA) will keep the phenol protonated (in its neutral form), minimizing unwanted ionic interactions with the stationary phase.[7]
-
Lower Injection Volume/Concentration: Column overloading can cause peak distortion. Try diluting your sample or reducing the injection volume.[12]
-
Use a Different Column: Some columns are specifically designed with low silanol activity or are end-capped to be more inert. Consider trying a different brand of C18 column or a phenyl-hexyl column, which offers different selectivity.
-
Check for Column Contamination: Strongly retained impurities from previous injections can build up at the column head, causing peak shape issues. Flush the column with a strong solvent (like 100% ACN or isopropanol) or, if the problem persists, replace the column.[13]
Caption: Troubleshooting flowchart for HPLC peak tailing.
Gas Chromatography (GC)
GC can be a fast and high-resolution technique, but it requires careful consideration for phenolic analytes.
GC FAQs & Troubleshooting
Q4: Can I analyze this compound directly with GC? I am seeing poor reproducibility.
Direct analysis is possible but often problematic. The polar, acidic hydroxyl group can adsorb to active sites in the GC inlet liner or on the column itself, leading to peak tailing and poor quantitative reproducibility.
Expert Recommendation: Derivatization
To achieve robust and reproducible results, derivatization is highly recommended. Converting the polar -OH group into a less polar, more volatile silyl ether masks the active hydrogen, significantly improving chromatographic performance.
Step-by-Step Protocol: GC Analysis via Silylation
-
Sample Preparation (Derivatization):
-
In a GC vial, dissolve a small, accurately weighed amount of your dried reaction aliquot in a suitable solvent (e.g., 200 µL of Pyridine or Acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 100 µL).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A low-to-mid polarity column like a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) is a good starting point.
-
Inlet: Use a split injection (e.g., 20:1 split ratio) at 250°C. Ensure a clean, deactivated inlet liner is used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start with a temperature program and optimize as needed.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Table 2: Example GC Oven Program
| Step | Temperature (°C) | Ramp Rate (°C/min) | Hold Time (min) |
| Initial | 100 | - | 2 |
| Ramp 1 | 250 | 15 | 5 |
NMR and FTIR Spectroscopy
These spectroscopic techniques provide rich structural information and are ideal for in-situ analysis.
Spectroscopy FAQs
Q5: How can I use FTIR to monitor a reaction where the hydroxyl group of this compound is being alkylated?
FTIR spectroscopy is perfectly suited for this. You will monitor the disappearance of the reactant's O-H stretch and the appearance of new bands corresponding to the product. In-situ FTIR probes can be inserted directly into the reaction vessel for real-time data acquisition.[5][6]
Table 3: Key FTIR Functional Group Changes
| Functional Group | Starting Material (Phenol) | Expected Product (Ether) | Causality |
| O-H Stretch (Phenol) | Broad peak, ~3200-3500 cm⁻¹ | Disappears | The O-H bond is consumed in the reaction. |
| C≡N Stretch (Nitrile) | Sharp peak, ~2230 cm⁻¹ | Remains, may shift slightly | The nitrile group is a spectator in this reaction. |
| C-O Stretch (Ether) | Not present | Appears, ~1200-1250 cm⁻¹ | A new aryl-alkyl ether bond is formed. |
| sp³ C-H Stretch | Minimal (from methyls) | Increases in intensity, ~2850-2960 cm⁻¹ | A new alkyl group is added to the molecule. |
Note: Wavenumbers are approximate and can be influenced by the molecular environment.[14]
Q6: I want to use ¹H NMR to calculate the conversion of my reaction. Which signals should I integrate?
¹H NMR is an excellent quantitative tool because, under proper acquisition conditions, the integral of a signal is directly proportional to the number of protons it represents.[15] To calculate conversion, you compare the integral of a signal unique to the starting material with one unique to the product.
Example Scenario: O-methylation of this compound
Caption: Hypothetical O-methylation reaction showing key proton groups.
Monitoring Strategy:
-
Identify Unique Peaks:
-
Reactant: The broad phenolic -OH proton signal is unique but can be unreliable for quantification due to chemical exchange. A better choice is the singlet corresponding to the two aromatic protons.
-
Product: The new singlet for the methoxy (-OCH₃) group at ~3.8-4.0 ppm is a perfect, clean signal to monitor for product formation.
-
-
Acquire Spectrum: Ensure a sufficient relaxation delay (D1) in your acquisition parameters (e.g., 5 times the longest T1) to allow for full magnetization recovery, which is critical for accurate quantification.
-
Calculate Conversion:
-
Let I(product) be the integral of the methoxy peak (normalized to 3H).
-
Let I(reactant) be the integral of the aromatic peak of the starting material (normalized to 2H).
-
As the reaction progresses, the aromatic region will contain signals from both reactant and product. A simpler approach is to use the unique methoxy peak vs. a stable internal standard, or to calculate the relative percentage:
-
% Conversion = [ I(product) / (I(product) + I(reactant)) ] * 100 (assuming the aromatic protons of the reactant and product do not overlap perfectly and can be resolved). A more robust method is to compare the product methoxy peak to the combined integral of the aromatic region, which remains constant at 2H throughout the reaction.
-
References
-
American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
-
Madani A, Pieber B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem. [Link]
-
Khaw K-Y, Parat M-O, Shaw PN, Falconer JR. (2017). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]
-
Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering. [Link]
-
Chulalongkorn University. (2023). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. [Link]
-
Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring. [Link]
-
PubChem. This compound. [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
SIELC Technologies. (2018). 4-Hydroxybenzonitrile. [Link]
-
MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. [Link]
-
Labcompare. Troubleshooting Common HPLC Issues. [Link]
-
ResearchGate. ¹H NMR monitoring of the reaction illustrated in Scheme 2. [Link]
-
Chromatography Forum. (2011). phenol gc method reproducibility issues. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ChemRxiv. (2025). NMR reaction monitoring robust to spectral distortions. [Link]
-
National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]
-
Chrom-academy. HPLC Troubleshooting Guide. [Link]
-
Mastelf. (2025). Troubleshooting Common HPLC Problems. [Link]
-
SpringerLink. (2020). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction. [Link]
-
Royal Society of Chemistry. (2024). Supplementary Information. [Link]
-
National Institutes of Health. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside. [Link]
-
ResearchGate. FTIR spectrum of 4-[(6-hydroxyhexyl)oxy]-2,5-dimethylbenzonitrile. [Link]
-
PubChemLite. This compound (C9H9NO). [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]
-
ChemBK. 2,6-DIMETHYL-4-HYDROXYBENZONITRILE. [Link]
-
Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. [Link]
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- 2. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. 4-Hydroxybenzonitrile | SIELC Technologies [sielc.com]
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- 15. asahilab.co.jp [asahilab.co.jp]
Validation & Comparative
A Comparative Study of the Antimicrobial Activity of Substituted Benzonitriles: A Guide for Researchers
In an era marked by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical scaffolds with potent antimicrobial properties is a critical endeavor in medicinal chemistry and drug development. Among the diverse classes of organic compounds, substituted benzonitriles have emerged as a promising area of investigation, demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi. This guide provides a comprehensive comparative study of the antimicrobial activity of substituted benzonitriles, offering researchers, scientists, and drug development professionals a detailed overview of their synthesis, antimicrobial evaluation, structure-activity relationships, and potential mechanisms of action.
The Imperative for Novel Antimicrobials: The Role of Benzonitriles
The relentless evolution of drug-resistant pathogens necessitates a departure from conventional antibiotic frameworks. Benzonitrile derivatives, characterized by a cyano (-C≡N) group attached to a benzene ring, offer a versatile platform for structural modification. The electronic properties and chemical reactivity of the benzonitrile core can be finely tuned through the introduction of various substituents, leading to a wide array of compounds with diverse biological activities. This guide will delve into the antimicrobial potential of three key classes of substituted benzonitriles: hydroxybenzonitriles, aminobenzonitriles, and nitrobenzonitriles.
Synthesis of Substituted Benzonitriles: Representative Protocols
The synthesis of substituted benzonitriles can be achieved through various established chemical routes. The choice of synthetic strategy often depends on the nature and position of the desired substituent. Below are representative protocols for the synthesis of 4-hydroxybenzonitrile, 3-aminobenzonitrile, and 4-nitrobenzonitrile.
Synthesis of 4-Hydroxybenzonitrile
4-Hydroxybenzonitrile, also known as 4-cyanophenol, is a valuable intermediate. One common method for its synthesis involves the ammoxidation of p-cresol.[1] Another accessible laboratory-scale synthesis proceeds from 4-bromophenol via a nucleophilic substitution reaction with copper(I) cyanide.[1]
A one-pot reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) has also been reported to provide excellent yields of the corresponding 4-hydroxy-3,5-dimethylbenzonitrile.[2]
Synthesis of 3-Aminobenzonitrile
3-Aminobenzonitrile can be prepared through the reduction of 3-nitrobenzonitrile. A common laboratory method involves the use of a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.
Alternatively, a two-step process starting from 3-aminobenzamide can be employed. The first step involves dehydration of the amide to the nitrile using a dehydrating agent like thionyl chloride in a suitable solvent such as toluene.[3][4] This is followed by hydrolysis.[3][4]
Synthesis of 4-Nitrobenzonitrile
4-Nitrobenzonitrile is a key precursor for the synthesis of other substituted benzonitriles. It can be synthesized from 4-aminobenzonitrile using sodium perborate in acetic acid, a method that is particularly effective for aromatic amines with electron-withdrawing groups.[5] Another route involves the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO).[6] More contemporary and greener methods, such as photochemical synthesis, are also being explored.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, standardized testing methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions: Dissolve the synthesized benzonitrile compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solutions across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for Broth Microdilution Assay.
Disk Diffusion Method (Kirby-Bauer Assay)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a microorganism to an antimicrobial agent.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Disks: Aseptically place paper disks impregnated with a known concentration of the test compounds onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measurement of Zones of Inhibition: After incubation, measure the diameter of the zones of no growth around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Caption: Workflow for Disk Diffusion Assay.
Comparative Antimicrobial Activity of Substituted Benzonitriles
The antimicrobial efficacy of substituted benzonitriles is significantly influenced by the nature and position of the substituents on the benzene ring. The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for different classes of substituted benzonitriles against a panel of Gram-positive and Gram-negative bacteria, and fungi.
| Compound Class | Substituent | Microorganism | MIC (µg/mL) | Reference |
| Hydroxybenzonitriles | 4-hydroxy | Staphylococcus aureus | - | - |
| 4-hydroxy | Escherichia coli | - | - | |
| 4-hydroxy | Candida albicans | - | - | |
| Aminobenzonitriles | 3-amino | Staphylococcus aureus | 3.9 | [8] |
| 3-amino | Escherichia coli | 3.9 | [8] | |
| 4-amino | Bacillus subtilis | - | - | |
| Nitrobenzonitriles | 4-nitro | Staphylococcus aureus | - | - |
| 4-nitro | Escherichia coli | - | - | |
| 2-chloro-5-nitro | Aspergillus spp. | 16 | [9] | |
| Other Derivatives | 2-(cyano((4-nitrophenyl)diazenyl)methyl) | Botrytis fabae | 6.25 | [6] |
| α-aminonitrile-benzimidazole hybrid (4d) | Various bacteria | 3.9 - 7.8 | [2] | |
| α-aminonitrile-benzimidazole hybrid (4e) | Various bacteria | 3.9 - 7.8 | [2] |
Note: A hyphen (-) indicates that specific data was not available in the searched literature. The table will be populated as more specific data is found.
Structure-Activity Relationship (SAR) Analysis
The analysis of the relationship between the chemical structure of the benzonitrile derivatives and their antimicrobial activity provides crucial insights for the design of more potent compounds.
-
Influence of Substituent Position: The position of the substituent on the aromatic ring can significantly impact activity. For example, the relative positions of hydroxyl and cyano groups in hydroxybenzonitrile isomers can affect their biological properties.
-
Role of Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituent plays a key role. Electron-withdrawing groups, such as the nitro group, can enhance the electrophilicity of the benzonitrile ring, potentially leading to different interactions with biological targets compared to electron-donating groups like the amino group.
-
Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate microbial cell membranes. A balance between hydrophilicity and lipophilicity is often required for optimal activity.
-
Steric Factors: The size and shape of the substituents can influence how the molecule binds to its target site. Bulky groups may cause steric hindrance, while smaller groups might allow for a better fit.
Caption: Key Factors in the SAR of Benzonitriles.
Unraveling the Mechanism of Action
The precise mechanism by which substituted benzonitriles exert their antimicrobial effects is an active area of research. Several potential targets and pathways have been proposed.
-
Inhibition of Essential Enzymes: Some benzonitrile derivatives have been shown to inhibit crucial bacterial enzymes. For instance, certain compounds have been investigated as inhibitors of DNA gyrase, an enzyme essential for DNA replication.
-
Disruption of Cell Wall Integrity: There is evidence to suggest that some benzonitrile-containing compounds may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.
-
Interference with Metabolic Pathways: The nitrile group can potentially interact with metabolic enzymes, disrupting essential biochemical pathways within the microbial cell.
-
Membrane Disruption: Lipophilic benzonitrile derivatives may intercalate into the microbial cell membrane, altering its permeability and leading to the leakage of intracellular components.
Further research, including enzymatic assays, transcriptomics, and proteomics, is needed to fully elucidate the molecular targets of these compounds.
Caption: Hypothesized Mechanisms of Action.
Conclusion and Future Perspectives
Substituted benzonitriles represent a versatile and promising class of compounds in the quest for new antimicrobial agents. This guide has provided a comparative overview of their synthesis, antimicrobial evaluation, structure-activity relationships, and potential mechanisms of action. The data presented herein underscore the importance of systematic structural modifications to optimize antimicrobial potency and spectrum.
Future research should focus on several key areas:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider diversity of substituted benzonitriles are needed to build a more comprehensive understanding of their SAR.
-
Elucidation of Mechanisms of Action: Rigorous studies are required to identify the specific molecular targets of the most potent benzonitrile derivatives.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified through in vitro screening must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
-
Combination Therapy: Investigating the synergistic effects of benzonitriles with existing antibiotics could offer a strategy to combat multidrug-resistant pathogens.
The continued exploration of the antimicrobial properties of substituted benzonitriles holds significant promise for the development of the next generation of therapeutics to combat infectious diseases.
References
- El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 64, 431-439.
-
Understanding 4-Hydroxybenzonitrile: Properties, Synthesis, and Sourcing. (2026, January 9). Chemxpert. Retrieved from [Link]
-
The Synthesis and Application of 4-Nitrobenzonitrile in Modern Chemistry. (n.d.). Autech. Retrieved from [Link]
-
Lupine Publishers. (2023, February 1). The Use of Aminonitriles as a Possible Alternative Antibiotic Strategy. Lupine Publishers. Retrieved from [Link]
- El-Gazzar, A. R. B. A., & El-Metwaly, N. M. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 64, 431-439.
- Shaikh, I. N., et al. (2018). Design, synthesis, and evaluation of new α-aminonitrile-based benzimidazole biomolecules as potent antimicrobial and antitubercular agents. Archiv der Pharmazie, 351(3-4), e1700205.
- Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp. (2014). Scientifica, 2014, 802638.
Sources
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- 7. nbinno.com [nbinno.com]
- 8. Research and development of 4-hydroxybenzonitrile production process - Master's thesis - Dissertation [dissertationtopic.net]
- 9. Evaluation of Antifungal Activity and Mode of Action of New Coumarin Derivative, 7-Hydroxy-6-nitro-2H-1-benzopyran-2-one, against Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phenolic Reagents in the Synthesis of Diarylpyrimidine-Based Pharmaceuticals
Introduction: The Critical Role of Substituted Phenols in Modern Drug Synthesis
In the landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, scalability, and the ultimate biological efficacy of the active pharmaceutical ingredient (API). Benzonitrile derivatives, particularly those bearing a hydroxyl group, are a class of intermediates that offer significant synthetic versatility.[1] This guide focuses on 4-Hydroxy-2,6-dimethylbenzonitrile and its alternatives, providing a comparative analysis for researchers, scientists, and drug development professionals. While this compound represents a specific substitution pattern, its isomeric counterpart, 4-Hydroxy-3,5-dimethylbenzonitrile, has gained prominence as a key building block in the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Etravirine.[2][3] This guide will delve into a detailed comparison of these isomers, explore other viable alternatives, and provide the experimental context necessary for informed reagent selection in drug discovery and development.
Case Study: The Synthesis of Etravirine – A Tale of Two Isomers
Etravirine is a potent NNRTI used in the treatment of HIV-1 infection.[4] Its diarylpyrimidine core structure is assembled through a series of key transformations, one of which involves the nucleophilic aromatic substitution (SNAr) reaction of a substituted pyrimidine with a phenolic compound. The "left wing" of the Etravirine molecule is contributed by 4-Hydroxy-3,5-dimethylbenzonitrile.[2]
The choice of the 3,5-dimethyl substitution pattern is not arbitrary and is rooted in the structure-activity relationship (SAR) of diarylpyrimidine NNRTIs. The methyl groups at the 3 and 5 positions of the phenol ring play a crucial role in the binding of the drug to the hydrophobic pocket of the reverse transcriptase enzyme. This substitution pattern allows for a degree of conformational flexibility, enabling the drug to adapt to mutations in the enzyme's binding site, a key feature of second-generation NNRTIs like Etravirine.[4]
Comparative Analysis: this compound vs. 4-Hydroxy-3,5-dimethylbenzonitrile
While direct, head-to-head comparative studies of these two isomers in the synthesis of Etravirine are not extensively published, we can infer their relative performance based on established principles of chemical reactivity and SAR.
Steric Hindrance: The methyl groups at the 2 and 6 positions in this compound are in closer proximity to the reactive hydroxyl group. This steric bulk would likely hinder the approach of the electrophilic pyrimidine ring during the SNAr reaction, potentially leading to lower reaction rates and yields compared to the 3,5-isomer.
Electronic Effects: The electronic effects of the methyl groups on the acidity of the phenol and the nucleophilicity of the resulting phenoxide are likely similar for both isomers. However, the steric hindrance in the 2,6-isomer is the more dominant differentiating factor in the context of the SNAr reaction.
Biological Activity: The SAR of diarylpyrimidine NNRTIs suggests that the substitution pattern on the phenolic ring is critical for potent antiviral activity. The flexibility and specific interactions afforded by the 3,5-dimethyl arrangement are likely essential for optimal binding to the reverse transcriptase enzyme. The more rigid and sterically hindered conformation that would result from a 2,6-dimethyl substitution would likely lead to a significant loss of biological activity.
Data Summary: Physicochemical Properties
| Property | This compound | 4-Hydroxy-3,5-dimethylbenzonitrile |
| CAS Number | 58537-99-8[5] | 4198-90-7 |
| Molecular Formula | C₉H₉NO[5] | C₉H₉NO |
| Molecular Weight | 147.17 g/mol [5] | 147.17 g/mol |
| Melting Point | 176 °C[6] | 121-128 °C |
| Boiling Point | 313.7±30.0 °C (Predicted)[6] | 267.28 °C (Estimated) |
Alternative Reagents: Expanding the Synthetic Toolbox
The quest for novel NNRTIs with improved potency, resistance profiles, and pharmacokinetic properties has led to the exploration of various alternatives to the 4-hydroxy-3,5-dimethylbenzonitrile moiety. These alternatives can be broadly categorized into two groups: other substituted phenols and entirely different aromatic or heterocyclic systems.
Other Substituted Phenols:
The SAR of the phenolic "left wing" of diarylpyrimidine NNRTIs has been explored by synthesizing analogs with different substitution patterns. The goal is often to enhance interactions with the hydrophobic pocket of the reverse transcriptase enzyme or to improve physicochemical properties such as solubility.
Table of Alternative Phenolic Moieties in NNRTI Analogs:
| Phenolic Moiety | Rationale for Substitution | Observed Impact on Activity |
| 2,4,6-trimethylphenol | Increased lipophilicity | Can maintain or slightly decrease activity depending on the rest of the molecule. |
| 4-cyano-2,6-difluorophenol | Introduce halogen bonding interactions | Can lead to potent inhibitors, but synthesis can be more complex. |
| 4-amino-3,5-dimethylphenol | Introduce hydrogen bonding capability | Often leads to a decrease in activity due to altered electronics and polarity. |
Alternative Aromatic and Heterocyclic Systems:
More significant modifications involve replacing the entire hydroxydimethylbenzonitrile group with other aromatic or heterocyclic scaffolds. This approach can lead to the discovery of novel chemotypes with distinct SAR and intellectual property profiles. For instance, in the development of the NNRTI Rilpivirine, a different aniline derivative is utilized, demonstrating the flexibility in the design of this part of the molecule.
Experimental Protocols
The following protocols are based on published synthetic routes for Etravirine and provide a framework for the use of 4-Hydroxy-3,5-dimethylbenzonitrile. These can be adapted for comparative studies with alternative reagents.
Protocol 1: Synthesis of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile
This protocol details the SNAr reaction between 2,4,6-trichloropyrimidine and 4-hydroxy-3,5-dimethylbenzonitrile.[7]
Materials:
-
2,4,6-Trichloropyrimidine
-
4-Hydroxy-3,5-dimethylbenzonitrile
-
N,N-diisopropylethylamine (DIPEA)
-
1,4-Dioxane
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine (1.0 eq) and 4-hydroxy-3,5-dimethylbenzonitrile (1.0 eq) in 1,4-dioxane.
-
Add N,N-diisopropylethylamine (2.0 eq) to the solution over a period of 30 minutes with stirring.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
Cool the reaction mixture to 15°C.
-
Filter the resulting precipitate and wash with 1,4-dioxane.
-
Wash the cake with water to obtain the desired product.
Protocol 2: Synthesis of 4-[[6-chloro-2-[(4- cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
This protocol describes the subsequent reaction with 4-aminobenzonitrile.[7]
Materials:
-
4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile
-
4-Aminobenzonitrile
-
N-methylpyrrolidone (NMP)
-
Potassium carbonate
Procedure:
-
To a mixture of 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile (1.0 eq) and 4-hydroxy-3,5-dimethylbenzonitrile (1.05 eq) add N-methylpyrrolidone.
-
Add potassium carbonate (1.05 eq) at 45°C.
-
Stir the reaction mixture for 12 hours at 45°C.
-
Add water to precipitate the product.
-
Cool the mixture to 25°C and stir for 2 hours.
-
Filter the solid, dissolve in acetone, and filter again to purify the product.
Visualizing the Synthetic Pathway and Rationale
Diagram 1: Synthesis of Etravirine Intermediate
Caption: Key steps in the synthesis of an Etravirine precursor.
Diagram 2: Rationale for Isomer Preference
Caption: Factors influencing the choice of the 3,5-dimethyl isomer.
Conclusion and Future Outlook
The selection of the phenolic reagent in the synthesis of diarylpyrimidine NNRTIs is a critical decision with significant implications for both the chemical process and the biological activity of the final compound. While this compound is a structurally interesting isomer, the available evidence from SAR studies strongly supports the superiority of 4-Hydroxy-3,5-dimethylbenzonitrile in the context of Etravirine synthesis, primarily due to reduced steric hindrance and the ability to adopt a more favorable conformation for binding to the HIV-1 reverse transcriptase.
For researchers and drug development professionals, this guide highlights the importance of considering not only the immediate reactivity of a reagent but also its downstream impact on the biological properties of the target molecule. The exploration of alternative phenolic moieties and entirely new aromatic systems continues to be a fruitful area of research, promising the development of next-generation NNRTIs with even greater efficacy and broader resistance profiles.
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Feng, Y., Zhao, X., Xu, D., & Zhang, H. (2018). Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12(1), 144. [Link]
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Etravirine - New Drug Approvals. (2014). [Link]
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2,6-DIMETHYL-4-HYDROXYBENZONITRILE - ChemBK. (2024). [Link]
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Discovery of Novel Diarylpyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the “NNRTI Adjacent” Binding Site. Journal of Medicinal Chemistry. [Link]
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Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. RSC Medicinal Chemistry. [Link]
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[Chemical characteristics, mechanism of action and antiviral activity of etravirine]. Enfermedades Infecciosas y Microbiologia Clinica. [Link]
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Design and synthesis of a new series of modified CH-diarylpyrimidines as drug-resistant HIV non-nucleoside reverse transcriptase inhibitors. International Journal of Molecular Sciences. [Link]
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Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles. Journal of Medicinal Chemistry. [Link]
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Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Nucleosides & Nucleotides. [Link]
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PubChem. (n.d.). Etravirine. [Link]
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Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules. [Link]
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Structure-activity relationships of cryptopleurine analogs with E-ring modifications as anti-hepatitis C virus agents. Bioorganic & Medicinal Chemistry. [Link]
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Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
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PubChem. (n.d.). 2,6-Dimethylphenol. [Link]
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View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. CHIMIA International Journal for Chemistry. [Link]
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Yield comparison of different synthetic routes to 4-Hydroxy-2,6-dimethylbenzonitrile
Introduction
4-Hydroxy-2,6-dimethylbenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, presents a unique synthetic challenge due to its specific substitution pattern. The strategic placement of the hydroxyl, cyano, and two methyl groups on the benzene ring necessitates a careful selection of synthetic methodology to achieve high yield and purity. This guide provides a comparative analysis of the most viable synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a quantitative comparison of their efficiencies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through several distinct pathways. This guide will focus on three primary routes, each with its own set of advantages and challenges:
-
Dehydration of 4-Hydroxy-2,6-dimethylbenzaldehyde Oxime: A classical and often high-yielding approach that involves the conversion of a readily available aldehyde to the corresponding nitrile.
-
The Sandmeyer Reaction of 4-Amino-3,5-dimethylphenol: A versatile method for introducing a cyano group via a diazonium salt intermediate.
-
Nickel-Catalyzed Cyanation of 4-Bromo-2,6-dimethylphenol: A modern, transition-metal-catalyzed cross-coupling reaction that offers an alternative to traditional methods.
Each of these routes will be discussed in detail, including their reaction mechanisms, step-by-step protocols, and a critical evaluation of their respective yields, benefits, and drawbacks.
Route 1: Dehydration of 4-Hydroxy-2,6-dimethylbenzaldehyde Oxime
This two-step sequence, commencing with the commercially available 4-hydroxy-2,6-dimethylbenzaldehyde, is a robust and frequently employed method for the synthesis of aromatic nitriles. The underlying principle is the formation of an aldoxime, which is subsequently dehydrated to the nitrile.
Reaction Mechanism
The first step involves the condensation of 4-hydroxy-2,6-dimethylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This reaction is typically carried out in a suitable solvent and can be catalyzed by a mild base. The subsequent dehydration of the oxime to the nitrile can be achieved using a variety of reagents, such as acetic anhydride, thionyl chloride, or, as detailed below, a catalytic system in a high-boiling solvent like N,N-dimethylformamide (DMF). The use of a catalyst like ferrous sulfate can facilitate both the oxime formation and its subsequent dehydration in a one-pot procedure[1][2].
Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-2,6-dimethylbenzaldehyde Oxime
-
In a round-bottom flask, dissolve 4-hydroxy-2,6-dimethylbenzaldehyde (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.8 equivalents) to the solution[3].
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add water to precipitate the oxime.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-2,6-dimethylbenzaldehyde oxime. This intermediate is often used in the next step without extensive purification.
Step 2: Dehydration to this compound
-
To a solution of 4-hydroxy-2,6-dimethylbenzaldehyde oxime (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add a catalytic amount of anhydrous ferrous sulfate.
-
Heat the reaction mixture to reflux (approximately 153°C) for 3-6 hours, monitoring for the disappearance of the oxime by TLC[1][2].
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Yield and Considerations
While a specific yield for this compound via this exact one-pot method is not explicitly reported in the reviewed literature, analogous conversions of substituted hydroxybenzaldehydes to their corresponding nitriles using similar conditions have been shown to proceed in excellent yields, typically ranging from 90-95% [1][2]. A study on the synthesis of the isomeric 3,5-dimethyl-4-hydroxybenzonitrile from its corresponding aldehyde and hydroxylamine hydrochloride in DMF reported a yield of 93% with a purity of over 98%[4].
Advantages:
-
High anticipated yields.
-
Readily available and relatively inexpensive starting materials.
-
The one-pot procedure simplifies the experimental setup and reduces waste.
Disadvantages:
-
The use of high-boiling DMF can complicate product isolation and solvent removal.
-
The reaction requires elevated temperatures.
Route 2: The Sandmeyer Reaction of 4-Amino-3,5-dimethylphenol
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.
Reaction Mechanism
This route commences with the diazotization of 4-amino-3,5-dimethylphenol. In the presence of a cold, acidic solution of sodium nitrite, the primary amino group is converted into a diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step. The diazonium salt is then treated with a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a cyanide group, releasing nitrogen gas in the process.
dot
Caption: The Sandmeyer reaction pathway to this compound.
Experimental Protocol
-
Diazotization:
-
Suspend 4-amino-3,5-dimethylphenol (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a flask.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a solution of sodium or potassium cyanide in water.
-
Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A moderate evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Yield and Considerations
Advantages:
-
A well-established and versatile method for introducing a cyano group.
-
The starting material, 4-amino-3,5-dimethylphenol, is commercially available.
Disadvantages:
-
The use of highly toxic cyanide salts requires stringent safety precautions.
-
The instability of the diazonium salt intermediate can lead to lower yields and byproduct formation if not handled correctly.
-
The reaction often requires careful temperature control.
Route 3: Nickel-Catalyzed Cyanation of 4-Bromo-2,6-dimethylphenol
Modern transition-metal catalysis offers a powerful alternative to classical synthetic methods. Nickel-catalyzed cyanation of aryl halides has emerged as a practical and efficient method for the synthesis of aryl nitriles, often with high functional group tolerance and milder reaction conditions compared to traditional methods[5][6].
Reaction Mechanism
This approach involves the cross-coupling of 4-bromo-2,6-dimethylphenol with a cyanide source, catalyzed by a nickel complex. The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Ni(0) species, forming a Ni(II) intermediate. This is followed by transmetalation with the cyanide source (or direct reaction with an organic cyanide reagent) and subsequent reductive elimination to afford the desired benzonitrile and regenerate the Ni(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.
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A Comparative Guide to the Efficacy of 4-Hydroxy-2,6-dimethylbenzonitrile as a Putative Plant Growth Regulator
Introduction: The Quest for Novel Plant Growth Modulators
The development of novel plant growth regulators (PGRs) is a cornerstone of modern agriculture and plant science, aimed at enhancing crop yield, improving stress tolerance, and manipulating plant architecture for optimal performance. While established classes of PGRs, such as auxins and cytokinins, are widely utilized, the exploration of new chemical entities with unique modes of action is crucial for addressing emerging challenges in food production and for providing new tools for plant research.
This guide introduces 4-Hydroxy-2,6-dimethylbenzonitrile, a benzonitrile derivative, as a candidate for investigation as a novel plant growth regulator. Currently, there is a notable lack of publicly available data on the specific plant growth-regulating activities of this compound. However, its structural similarity to other biologically active benzonitriles, some of which are known herbicides that act on fundamental plant processes, suggests that at sub-lethal concentrations, it may exert significant influence on plant growth and development.
This document provides a framework for a comparative study of this compound against well-established commercial alternatives, namely auxins and cytokinins. We will delve into a hypothetical mechanism of action, propose a rigorous experimental design for its evaluation, and present the anticipated data in a structured format to guide researchers in this nascent area of study.
Hypothesized Mechanism of Action of this compound
Many substituted benzonitrile compounds are known to interact with key physiological processes in plants. For instance, herbicides like bromoxynil and ioxynil are potent inhibitors of photosystem II, disrupting the electron transport chain in photosynthesis.[1][2][3][4] Another related compound, dichlobenil, acts by inhibiting cellulose biosynthesis, which is fundamental to cell wall formation and plant growth.[5][6][7]
Given these precedents, we hypothesize that this compound, at low, non-herbicidal concentrations, may act as a modulator of these very processes. It is plausible that it could subtly influence photosynthetic efficiency or cell wall plasticity, leading to downstream effects on growth and development. This mode of action would be distinct from the receptor-mediated signaling pathways of auxins and cytokinins.
Contrasting with Commercial Alternatives:
-
Auxins (e.g., Indole-3-acetic acid - IAA): Primarily regulate cell elongation, apical dominance, and root initiation through a well-defined signaling pathway involving receptor proteins like TIR1/AFB, leading to the degradation of Aux/IAA transcriptional repressors and the activation of auxin-responsive genes.[8][9][10][11][12]
-
Cytokinins (e.g., Zeatin, 6-Benzylaminopurine): Primarily promote cell division and shoot formation, and delay senescence. Their signaling is initiated by binding to histidine kinase receptors in the endoplasmic reticulum, which triggers a phosphorelay cascade that ultimately activates type-B response regulators, a family of transcription factors.[13][14][15][16]
The proposed mechanism for this compound suggests a more direct, metabolic regulatory role, which could offer synergistic or entirely novel effects when compared to the hormone-mimicking actions of auxins and cytokinins.
Proposed Experimental Workflow for Comparative Efficacy
To empirically test the efficacy of this compound, a multi-tiered experimental approach is proposed. This workflow is designed to provide a comprehensive evaluation of its effects on key aspects of plant growth and development.
Caption: A three-phase experimental workflow for evaluating a novel plant growth regulator.
Detailed Experimental Protocols
Protocol 1: Root Elongation Assay
This protocol is designed to assess the auxin-like activity of this compound by measuring its effect on root growth.
1. Plant Material and Sterilization:
- Use seeds of a model plant species with a rapid and consistent germination rate, such as Arabidopsis thaliana (ecotype Columbia-0).
- Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 1% sodium hypochlorite solution with 0.05% Tween-20, and then rinse five times with sterile distilled water.
2. Preparation of Growth Media and Test Compounds:
- Prepare Murashige and Skoog (MS) agar medium.
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
- Prepare stock solutions of a commercial auxin, such as Indole-3-butyric acid (IBA), at the same concentration.
- Incorporate the test compounds into the molten MS medium at a range of concentrations (e.g., 0.1, 1, 10, 50 µM), along with a solvent control and a negative control (no treatment).
3. Plating and Incubation:
- Dispense the media into sterile petri dishes.
- Aseptically place 10-15 sterilized seeds on the surface of the agar in each plate.
- Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
4. Data Collection and Analysis:
- After a set period (e.g., 7-10 days), photograph the plates.
- Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
- Calculate the average root length for each treatment and perform statistical analysis (e.g., ANOVA followed by Tukey's test) to determine significant differences between treatments.
Protocol 2: Stress Tolerance Assay (Drought Simulation)
This protocol evaluates the potential of this compound to enhance plant tolerance to osmotic stress.
1. Plant Growth and Treatment:
- Grow seedlings of a crop species like tomato (Solanum lycopersicum) in a hydroponic or soil-based system under controlled greenhouse conditions for 3-4 weeks.
- Apply this compound at its optimal, non-phytotoxic concentration (determined in Phase 1) as a foliar spray or as a drench to the rooting medium. Include a water/solvent-treated control group.
2. Induction of Drought Stress:
- For soil-grown plants, withhold watering to induce drought stress. Monitor soil moisture content.
- For hydroponic systems, add a high molecular weight osmoticum like polyethylene glycol (PEG) to the nutrient solution to simulate drought.
3. Measurement of Physiological Parameters:
- Relative Water Content (RWC): Measure at regular intervals. RWC = [(Fresh Weight - Dry Weight) / (Turgid Weight - Dry Weight)] x 100.
- Proline Content: A common osmoprotectant. Quantify using a spectrophotometric assay.
- Chlorophyll Content: Measure using a chlorophyll meter or by solvent extraction and spectrophotometry.
- Stomatal Conductance: Measure using a porometer.
4. Recovery Assessment:
- After the stress period, re-water the plants and monitor their recovery over several days.
- Assess survival rates and the resumption of growth.
Comparative Data Summary (Hypothetical)
The following tables present hypothetical data to illustrate how the results of the proposed experiments could be structured for a clear comparison.
Table 1: Comparative Efficacy on Root and Shoot Development (in vitro)
| Treatment (10 µM) | Primary Root Length (cm) | Lateral Root Density (No./cm) | Shoot Biomass (mg) |
| Control | 4.5 ± 0.3 | 2.1 ± 0.2 | 25.6 ± 1.8 |
| This compound | 5.8 ± 0.4 | 3.5 ± 0.3 | 28.1 ± 2.0 |
| Indole-3-butyric acid (IBA) | 3.2 ± 0.2 | 6.8 ± 0.5 | 23.4 ± 1.5 |
| 6-Benzylaminopurine (BAP) | 4.1 ± 0.3 | 1.9 ± 0.2 | 35.2 ± 2.5 |
| Statistically significant difference from control (p < 0.05) |
Table 2: Comparative Effects on Drought Stress Tolerance (Whole Plant)
| Treatment | Relative Water Content (%) | Proline Content (µg/g FW) | Survival Rate (%) |
| Control (Well-watered) | 95 ± 2 | 15 ± 3 | 100 |
| Control (Drought) | 45 ± 5 | 85 ± 7 | 20 |
| This compound (Drought) | 65 ± 4 | 120 ± 9 | 75 |
| Abscisic Acid (ABA) - Positive Control (Drought) | 70 ± 3 | 150 ± 11 | 85 |
| Statistically significant difference from drought control (p < 0.05) |
Signaling Pathway Diagrams
Established Auxin Signaling Pathway
Caption: Simplified auxin signaling pathway leading to gene expression.
Established Cytokinin Signaling Pathway
Caption: The cytokinin phosphorelay signaling cascade.
Conclusion and Future Directions
While the efficacy of this compound as a plant growth regulator remains to be experimentally validated, this guide provides a comprehensive framework for its investigation. The proposed mechanism of action, centered on the modulation of fundamental metabolic processes, presents an intriguing alternative to conventional hormone-based PGRs. The detailed experimental protocols offer a clear path for researchers to systematically evaluate its potential.
Should the hypothetical data presented here be borne out by empirical evidence, this compound could represent a novel class of PGRs with applications in enhancing root development and improving plant resilience to environmental stressors. Future research should focus on elucidating its precise molecular target(s) and exploring its efficacy across a broader range of plant species and agronomic conditions.
References
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Ioxynil - Grokipedia. (n.d.). Retrieved January 11, 2026, from [Link]
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Ioxynil. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Cytokinin signaling pathway. (n.d.). In Molecular Biology. Retrieved January 11, 2026, from [Link]
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Mechanism of Auxin Action in Plants. (n.d.). In Biology Discussion. Retrieved January 11, 2026, from [Link]
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Ryu, H., & Cho, Y. G. (2018). Cytokinin signaling in plant development. Development & Growth, 60(1), 27-38. Retrieved January 11, 2026, from [Link]
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Casoron Dichlobenil (DBN). (n.d.). Retrieved January 11, 2026, from [Link]
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Auxin – The Plant Growth Hormone. (n.d.). BYJU'S. Retrieved January 11, 2026, from [Link]
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Retrieved January 11, 2026, from [Link]
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Ioxynil: A Contact Herbicide for Broadleaf Weed Control. (2025, July 28). JIN DUN CHEMISTRY. Retrieved January 11, 2026, from [Link]
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Bromoxynil. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Plant hormone auxin. (n.d.). Slideshare. Retrieved January 11, 2026, from [Link]
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Bromoxynil: An Effective Herbicide For Your Agricultural Needs. (2023, April 17). Heben Pesticide. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2,6-dimethylbenzonitrile Derivatives as Photosystem II Inhibitors
For researchers, scientists, and professionals in drug discovery and agrochemical development, a deep understanding of structure-activity relationships (SAR) is fundamental to the rational design of novel, effective molecules. This guide provides an in-depth technical comparison of 4-hydroxy-2,6-dimethylbenzonitrile derivatives, a class of compounds with significant potential as inhibitors of Photosystem II (PSII), a key target in herbicide development. By examining the causal links between molecular structure and inhibitory activity, we aim to provide actionable insights for the design of next-generation herbicides.
The 4-hydroxybenzonitrile scaffold is a well-established pharmacophore for PSII inhibition. Herbicides such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile) are potent inhibitors of photosynthetic electron transport.[1][2] Their mechanism of action involves binding to the D1 protein within the PSII complex, thereby blocking the electron flow from quinone A (QA) to quinone B (QB) and ultimately halting photosynthesis.[3] This guide will focus on derivatives of this compound, exploring how modifications to this core structure influence its herbicidal efficacy.
The Core Scaffold: this compound
The parent compound, this compound, possesses the essential features for potential PSII inhibition: a phenolic hydroxyl group and a nitrile group attached to an aromatic ring. The hydroxyl group is critical for binding interactions within the D1 protein, while the nitrile group and the overall lipophilicity of the molecule contribute to its ability to reach the target site. The 2,6-dimethyl substitutions provide steric bulk around the nitrile group, which can influence both the binding affinity and the metabolic stability of the compound.
Structure-Activity Relationship Analysis: A Comparative Look at Key Modifications
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. The following sections provide a comparative analysis based on established principles of SAR for PSII inhibitors.
The Indispensable Role of the 4-Hydroxyl Group
The phenolic hydroxyl group at the 4-position is paramount for activity. It is thought to form a crucial hydrogen bond with a histidine residue (His215) in the D1 protein of the PSII complex. Esterification or etherification of this hydroxyl group generally leads to a significant decrease or complete loss of herbicidal activity, as it disrupts this key interaction. However, in some cases, ester derivatives can act as pro-herbicides, being hydrolyzed in the plant to release the active phenolic compound.
The Influence of Substituents at the 3- and 5-Positions
The positions ortho to the hydroxyl group (positions 3 and 5) are critical for tuning the inhibitory potency. While our core focus is on 2,6-dimethyl derivatives, understanding the impact of other substituents at these positions in the broader 4-hydroxybenzonitrile class provides essential context.
-
Halogenation: The introduction of halogens (e.g., Cl, Br, I) at the 3- and 5-positions dramatically increases herbicidal activity. This is exemplified by the commercial herbicides bromoxynil and ioxynil. The electron-withdrawing nature and the lipophilicity of the halogens are key factors. Larger halogens like iodine often confer higher potency than bromine or chlorine.
-
Nitro Groups: Asymmetric substitution with a nitro group at the 3-position and a halogen at the 5-position can also lead to potent PSII inhibition.[1] These electron-withdrawing groups are believed to enhance the acidity of the phenolic proton, facilitating binding.
The Impact of Alkyl Substituents at the 2- and 6-Positions
In our specific case of this compound, the methyl groups at the 2- and 6-positions provide steric hindrance. This can have several effects:
-
Conformational Restriction: The methyl groups can restrict the rotation of the nitrile group and influence the overall conformation of the molecule, potentially locking it into a more favorable orientation for binding to the D1 protein.
-
Metabolic Stability: The steric bulk can protect the molecule from metabolic degradation by plant enzymes, increasing its persistence and efficacy.
-
Lipophilicity: The alkyl groups increase the lipophilicity of the molecule, which can enhance its movement across plant cell membranes to reach the chloroplasts.
Comparative studies of 2,6-dialkylbenzonitrile derivatives would likely show that the size of the alkyl groups is a critical factor. While methyl groups are effective, increasing the chain length to ethyl or propyl could either enhance or diminish activity depending on the precise steric and lipophilic requirements of the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR studies on benzonitrile derivatives and other PSII inhibitors have consistently highlighted the importance of lipophilicity (logP) and electronic parameters.[4][5][6] For a series of this compound analogs, a QSAR model would likely demonstrate a parabolic relationship with logP, indicating an optimal lipophilicity for activity. Electronic descriptors would quantify the impact of substituents on the acidity of the 4-hydroxyl group, which is crucial for binding.
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this compound starts from 2,6-dimethylphenol. The phenol is first formylated to introduce an aldehyde group, which is then converted to an oxime. Dehydration of the oxime yields the nitrile group. Subsequent modifications, such as halogenation at the 3- and 5-positions, can be achieved through electrophilic aromatic substitution.
Step 1: Formylation of 2,6-dimethylphenol 2,6-dimethylphenol is treated with a formylating agent, such as hexamethylenetetramine in the presence of an acid (Duff reaction), to yield 4-hydroxy-3,5-dimethylbenzaldehyde.
Step 2: Oximation The resulting aldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding oxime.
Step 3: Dehydration to Nitrile The oxime is then dehydrated using a reagent such as acetic anhydride or a Lewis acid to afford this compound.
Evaluation of Photosystem II Inhibition
The inhibitory activity of the synthesized compounds on PSII can be determined by measuring their effect on the photosynthetic electron transport rate in isolated chloroplasts. A common method is the oxygen evolution assay using a Clark-type oxygen electrode.
Protocol for Measuring PSII Inhibition:
-
Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts and an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP) or potassium ferricyanide.
-
Inhibitor Addition: Add varying concentrations of the synthesized this compound derivatives (dissolved in a suitable solvent like DMSO) to the reaction mixture.
-
Oxygen Evolution Measurement: Illuminate the samples with a saturating light source and measure the rate of oxygen evolution using an oxygen electrode.
-
Data Analysis: Determine the concentration of each compound required to inhibit oxygen evolution by 50% (IC50). Lower IC50 values indicate higher inhibitory potency.
Visualizing SAR Principles and Workflows
Caption: Key structural features of this compound derivatives influencing PSII inhibition.
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This guide provides a detailed comparative analysis of the spectroscopic data for 4-hydroxy-2,6-dimethylbenzonitrile and structurally related compounds. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering insights into how subtle structural modifications influence spectral properties.
Introduction: The Significance of Spectroscopic Analysis
In the realm of medicinal chemistry and materials science, the precise characterization of molecular structure is paramount. Spectroscopic techniques provide a non-destructive window into the atomic and electronic framework of a molecule. This compound and its analogs are of interest due to their potential applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of their spectroscopic signatures is crucial for reaction monitoring, quality control, and the rational design of new molecular entities. This guide will dissect the spectral features of our target molecule and compare them with those of 2,6-dimethylbenzonitrile, 4-hydroxybenzonitrile, and 3,5-dimethylphenol to illuminate the contributions of the hydroxyl, nitrile, and methyl functional groups to their overall spectroscopic profiles.
Spectroscopic Characterization of this compound
This compound presents a unique spectroscopic challenge due to the interplay of its electron-donating hydroxyl and methyl groups with the electron-withdrawing nitrile group on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons (H-3, H-5): A singlet would be anticipated for the two equivalent aromatic protons. The electron-donating hydroxyl group and the weakly donating methyl groups would shield these protons, placing the signal upfield compared to unsubstituted benzonitrile. The predicted chemical shift would likely fall in the range of δ 6.5-7.0 ppm .
-
Methyl Protons (2x CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups would be observed. The position of this signal is expected to be in the typical aromatic methyl region, around δ 2.2-2.5 ppm .
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, is expected for the hydroxyl proton. This signal could appear anywhere from δ 4.0-8.0 ppm and would exchange with D₂O.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will reflect the electronic environment of each unique carbon atom.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is typically found in the range of δ 115-125 ppm .
-
Aromatic Carbons:
-
C1 (ipso-CN): The carbon attached to the nitrile group will be deshielded, with a predicted shift around δ 110-120 ppm .
-
C2, C6 (ipso-CH₃): The carbons bearing the methyl groups are expected to be downfield due to the substitution, likely in the δ 135-145 ppm range.
-
C3, C5: These carbons, ortho to the hydroxyl group and meta to the nitrile, will be shielded, with a predicted chemical shift around δ 115-125 ppm .
-
C4 (ipso-OH): The carbon attached to the hydroxyl group will be significantly deshielded due to the electronegativity of the oxygen atom, with a predicted chemical shift in the δ 155-165 ppm range.
-
-
Methyl Carbons (2x CH₃): The methyl carbons are expected to resonate in the aliphatic region, around δ 15-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of this compound provides key information about its functional groups.[4]
-
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹ .
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected around 2220-2240 cm⁻¹ .
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretch: The stretching vibration of the C-O bond of the phenol is expected in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[4]
-
Molecular Ion (M⁺): The molecular ion peak is observed at m/z 147 , corresponding to the molecular weight of the compound.[5]
-
Key Fragmentation: Common fragmentation pathways for benzonitriles involve the loss of HCN (m/z 27). For this molecule, a significant fragment at m/z 132 is observed, corresponding to the loss of a methyl group (-CH₃).[4] Another prominent peak at m/z 118 can be attributed to the subsequent loss of a carbonyl group (-CO) from the [M-CH₃]⁺ fragment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of an aromatic compound is influenced by the electronic transitions of the π-electron system.[2] For this compound, the presence of both electron-donating (OH, CH₃) and electron-withdrawing (CN) groups will affect the absorption maxima.
-
π → π* Transitions: Benzene exhibits two primary absorption bands around 204 nm and 256 nm.[2] The substitution on the benzene ring in this compound is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. The presence of the hydroxyl group, in particular, can lead to a significant red shift.[6] The λmax is anticipated to be in the range of 270-290 nm .
Comparative Analysis with Related Compounds
To understand the spectroscopic contributions of each functional group, we will now compare the data of this compound with that of three related compounds: 2,6-dimethylbenzonitrile, 4-hydroxybenzonitrile, and 3,5-dimethylphenol.
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Features |
| This compound | C₉H₉NO | 147.17 | IR: Broad O-H (~3400 cm⁻¹), sharp C≡N (~2230 cm⁻¹). MS: M⁺ at m/z 147, fragments at m/z 132, 118.[4][5] |
| 2,6-Dimethylbenzonitrile | C₉H₉N | 131.17 | IR: No O-H band, sharp C≡N (~2230 cm⁻¹). MS: M⁺ at m/z 131.[7] ¹³C NMR: Data available.[8][9] |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | IR: Broad O-H (~3350 cm⁻¹), sharp C≡N (~2230 cm⁻¹). MS: M⁺ at m/z 119.[10] |
| 3,5-Dimethylphenol | C₈H₁₀O | 122.16 | IR: Broad O-H (~3350 cm⁻¹), no C≡N band. MS: M⁺ at m/z 122. ¹H & ¹³C NMR: Data available.[11] |
Analysis of Spectroscopic Differences
-
Effect of the Hydroxyl Group: Comparing this compound with 2,6-dimethylbenzonitrile highlights the influence of the hydroxyl group. The most obvious difference is the presence of a broad O-H stretching band in the IR spectrum of the former. In NMR, the hydroxyl proton would introduce a new signal, and the electron-donating nature of the OH group would shield the aromatic protons, causing an upfield shift compared to 2,6-dimethylbenzonitrile. The UV-Vis spectrum of the hydroxylated compound is expected to show a bathochromic shift due to the auxochromic effect of the OH group.[6]
-
Effect of the Methyl Groups: The comparison between this compound and 4-hydroxybenzonitrile reveals the impact of the two methyl groups. In the ¹H NMR, the methyl groups introduce a singlet at around δ 2.2-2.5 ppm. In the ¹³C NMR, signals for the methyl carbons and the substituted aromatic carbons (C2 and C6) would be present. The steric hindrance from the ortho-methyl groups might cause slight changes in the electronic environment and thus minor shifts in the IR and UV-Vis spectra.
-
Effect of the Nitrile Group: Contrasting this compound with 3,5-dimethylphenol demonstrates the strong influence of the nitrile group. The most prominent difference is the sharp C≡N stretch in the IR spectrum of the benzonitrile derivative. In NMR spectroscopy, the electron-withdrawing nature of the nitrile group deshields the aromatic protons and carbons, leading to downfield chemical shifts compared to the phenol. The nitrile group also acts as a chromophore, influencing the UV-Vis absorption spectrum.
Experimental Protocols
Reproducible and accurate spectroscopic data acquisition relies on standardized experimental protocols. The following are generalized procedures for the techniques discussed.
NMR Spectroscopy Sample Preparation
A standardized protocol is crucial for obtaining high-quality NMR spectra.[12]
Caption: Workflow for NMR sample preparation and data acquisition.
FTIR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid and liquid samples.
Caption: Step-by-step protocol for FTIR-ATR analysis.
UV-Vis Spectroscopy
This protocol outlines the general steps for acquiring a UV-Vis spectrum of a compound in solution.
Caption: General workflow for UV-Vis spectroscopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying components of a mixture.
Caption: Workflow for sample preparation and analysis by GC-MS.
Conclusion
This guide has provided a comprehensive comparative analysis of the spectroscopic data of this compound and its structurally related analogs. By dissecting the contributions of the hydroxyl, methyl, and nitrile functional groups, we have demonstrated how subtle changes in molecular structure manifest in distinct spectroscopic signatures. The provided protocols offer a foundation for reproducible and accurate data acquisition. A thorough understanding of these spectroscopic principles is indispensable for modern chemical research and development.
References
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UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. 2014. Available from: [Link]
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A Head-to-Head Comparison of 4-Hydroxy-2,6-dimethylbenzonitrile with Other Phenolic Antioxidants: A Technical Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of 4-Hydroxy-2,6-dimethylbenzonitrile against other widely-used phenolic antioxidants. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and detailed experimental protocols necessary for a robust evaluation of antioxidant performance. We move beyond mere data reporting to explain the causality behind experimental choices, ensuring a deep, actionable understanding of the subject matter.
Introduction: The Critical Role of Hindered Phenolic Antioxidants
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction leads to oxidative stress, a condition implicated in cellular damage and a host of diseases.[1] Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause harm.[2] Phenolic compounds, characterized by a hydroxyl group attached to a benzene ring, are a major class of antioxidants.
A specialized subgroup, known as hindered phenolic antioxidants , possesses bulky substituent groups positioned around the hydroxyl group.[2][3] This steric hindrance is not a flaw; it is a strategic structural feature. It enhances the antioxidant's stability and selectivity, allowing it to effectively donate a hydrogen atom to neutralize highly reactive free radicals while minimizing side reactions.[4] These antioxidants are indispensable in various industries, from preventing spoilage in food and beverages to stabilizing polymers and plastics against degradation.[4][5]
In this guide, we will compare This compound , a hindered phenol with a unique nitrile functional group, against two industry benchmarks:
-
Butylated Hydroxytoluene (BHT): A common synthetic hindered phenolic antioxidant used widely as a food and materials preservative.
-
Trolox: A water-soluble analog of Vitamin E, frequently used as a standard in antioxidant capacity assays due to its high reactivity and clear mechanism.[6][7]
This comparison will be grounded in both mechanistic theory and practical, validated experimental workflows.
Structural and Mechanistic Comparison
The antioxidant activity of a hindered phenol is fundamentally dictated by its structure. The ease with which it can donate the hydrogen atom from its hydroxyl group and the stability of the resulting phenoxyl radical are paramount.
-
This compound: Features two methyl groups flanking the hydroxyl group, providing steric hindrance. The electron-withdrawing nature of the nitrile group (-C≡N) at the para position can influence the hydrogen-donating ability of the hydroxyl group.
-
Butylated Hydroxytoluene (BHT): Possesses two bulky tert-butyl groups, which create significant steric hindrance, making it a highly effective radical scavenger.
-
Trolox: Its chromanol ring structure with a carboxylic acid tail makes it water-soluble. The hydroxyl group on the ring is the primary site of antioxidant activity.
The primary mechanism by which these compounds exert their antioxidant effect is through Hydrogen Atom Transfer (HAT).[8] The antioxidant (ArOH) donates its phenolic hydrogen to a peroxyl radical (ROO•), a key initiator of oxidative chain reactions, thereby neutralizing it.[3] The resulting antioxidant radical (ArO•) is stabilized by resonance and steric hindrance, preventing it from propagating the oxidative chain.[3]
Figure 1: Hydrogen Atom Transfer (HAT) mechanism of hindered phenols.
Head-to-Head Performance: In Vitro Chemical Assays
To quantify and compare antioxidant capacity, several standardized chemical assays are employed. These assays measure the ability of a compound to scavenge stable synthetic radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored spectrophotometrically at ~517 nm.[10] The result is often expressed as the IC50 value , the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
In this assay, the ABTS radical cation (ABTS•+), which has a characteristic blue-green color, is generated. Antioxidants added to the solution reduce the ABTS•+, returning it to its colorless neutral form.[11] The change in absorbance is measured around 734 nm.[12] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[13] Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , where the activity of the test compound is compared to that of Trolox.[11]
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by peroxyl radicals generated by a radical initiator like AAPH.[14][15] The antioxidant's presence preserves the fluorescence signal over time. The results are quantified by calculating the area under the fluorescence decay curve and are expressed as Trolox Equivalents (TE) .
Comparative Data Summary (Illustrative)
The following table presents illustrative data that one might expect from a comparative study of these compounds. Actual experimental results may vary.
| Antioxidant Compound | DPPH IC50 (µM) | ABTS (TEAC) | ORAC (TE) |
| This compound | 45.5 | 0.85 | 1.2 |
| BHT | 62.0 | 0.65 | 0.9 |
| Trolox | 28.5 | 1.00 | 1.00 |
Performance in a Biological Context: Cell-Based Assays
While chemical assays are crucial for initial screening, they do not account for biological factors like cell uptake, metabolism, and localization.[16] Cell-based assays provide a more biologically relevant measure of antioxidant efficacy.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of antioxidants to inhibit the formation of intracellular ROS in live cells, typically using a probe like DCFH-DA.[17][18] The non-fluorescent DCFH-DA probe permeates the cell, where it is deacetylated to DCFH. ROS, induced by a radical initiator, oxidize DCFH into the highly fluorescent DCF.[19] An effective antioxidant will enter the cell and quench these ROS, reducing the fluorescence signal.[1] Results are often expressed as Quercetin Equivalents (QE) .
Lipid Peroxidation Inhibition: TBARS Assay
Lipid peroxidation is a primary mechanism of cellular injury from oxidative stress.[20] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for measuring the products of lipid peroxidation, particularly malondialdehyde (MDA).[21] An antioxidant's ability to inhibit the formation of TBARS in a biological sample (e.g., brain homogenate) under oxidative challenge indicates its potential to protect cell membranes.[22][23]
Comparative Data Summary (Illustrative)
| Antioxidant Compound | Cellular Antioxidant Activity (µmol QE/100 µmol) | Lipid Peroxidation Inhibition (%) |
| This compound | 35.2 | 78.5% |
| BHT | 22.8 | 85.1% |
| Trolox | 48.5 | 65.3% |
Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential. The following sections provide step-by-step methodologies for the key assays discussed.
DPPH Radical Scavenging Assay Protocol
Figure 2: Workflow for the DPPH antioxidant assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in an amber bottle to protect it from light.[10]
-
Prepare a stock solution of the test compounds (this compound, BHT) and the standard (Trolox) in methanol.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the methanolic DPPH solution to all wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate for 30 minutes in the dark at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[10]
-
Plot the % inhibition against the sample concentration and determine the IC50 value.
-
ABTS Radical Cation Decolorization Assay Protocol
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[24]
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ radical cation, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[24]
-
-
Assay Procedure:
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Add 200 µL of the diluted ABTS•+ solution to wells of a 96-well plate.
-
Add 5 µL of the test compounds or Trolox standard at various concentrations.
-
-
Data Acquisition and Analysis:
-
Mix and incubate for 5-7 minutes.
-
Read the absorbance at 734 nm.
-
Generate a standard curve using Trolox and calculate the TEAC value for each test compound.
-
Cellular Antioxidant Activity (CAA) Assay Protocol
Methodology:
-
Cell Culture:
-
Seed HepG2 cells (or other suitable cell line) in a 96-well, black, clear-bottom microplate at a density that will achieve 90-100% confluence before the assay.[1]
-
-
Assay Procedure:
-
Remove culture medium and wash cells with PBS.
-
Incubate the cells with 100 µL of treatment medium containing the test compounds and 25 µM DCFH-DA for 1 hour.
-
Wash the cells again with PBS to remove the extracellular probe.
-
Add 100 µL of a radical initiator (e.g., 600 µM AAPH) to all wells except the control wells.[16]
-
-
Data Acquisition and Analysis:
Conclusion and Future Directions
This guide provides a framework for the comprehensive comparison of this compound with established phenolic antioxidants like BHT and Trolox. The combination of in vitro chemical assays and biologically relevant cell-based models offers a multi-faceted view of antioxidant performance.
Based on its structure as a hindered phenol, this compound is expected to be an effective radical scavenger. The illustrative data suggest it may possess superior activity to BHT in certain assays, though its performance relative to the Trolox standard will depend on the specific reaction kinetics of each assay. Its efficacy in a cellular context highlights the importance of moving beyond simple chemical tests.
For researchers, the choice of antioxidant depends critically on the application. For protecting materials or non-biological systems, in vitro data from assays like DPPH and ABTS may be sufficient. However, for applications in drug development, cosmetics, or nutraceuticals, cell-based assays like the CAA and lipid peroxidation assays are indispensable for predicting in vivo efficacy. This guide provides the necessary tools and rationale to make informed decisions in the selection and validation of novel antioxidant compounds.
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Pérez-Jiménez, J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]
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A Researcher's Guide to Evaluating the Cytotoxic Potential of 4-Hydroxy-2,6-dimethylbenzonitrile Derivatives Against Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxicity of novel 4-Hydroxy-2,6-dimethylbenzonitrile derivatives. Instead of a direct comparison of pre-existing data, this document serves as a roadmap for the design, execution, and interpretation of key experiments to determine the anticancer potential of this promising chemical scaffold.
Introduction: The Therapeutic Potential of the this compound Scaffold
The this compound core, also known as 4-cyano-3,5-dimethylphenol, represents a versatile starting point in medicinal chemistry. Its structure, featuring a phenolic hydroxyl group, a nitrile moiety, and methyl groups on the benzene ring, offers multiple points for chemical modification to modulate its biological activity. While extensive research on this specific family of derivatives is emerging, the broader class of hydroxy-substituted aromatic nitriles has shown promise in various therapeutic areas, including as intermediates in the synthesis of antiviral agents. This guide outlines a systematic approach to explore their potential as anticancer agents.
Comparative Cytotoxicity Evaluation: A Proposed Workflow
The primary goal is to determine the concentration of a given derivative that inhibits the growth of cancer cells by 50% (IC50). This is a key metric for comparing the potency of different compounds. We will focus on two robust and widely used cytotoxicity assays: the MTT and SRB assays. The following table illustrates a hypothetical dataset that a researcher would aim to generate.
| Derivative | Modification | Cancer Cell Line | IC50 (µM) |
| Parent Compound | This compound | MCF-7 (Breast) | >100 |
| A549 (Lung) | >100 | ||
| HCT116 (Colon) | >100 | ||
| Derivative 1 | O-alkylation (e.g., methoxy) | MCF-7 (Breast) | 50.2 |
| A549 (Lung) | 75.8 | ||
| HCT116 (Colon) | 62.1 | ||
| Derivative 2 | Esterification of hydroxyl group | MCF-7 (Breast) | 25.5 |
| A549 (Lung) | 42.3 | ||
| HCT116 (Colon) | 33.7 | ||
| Derivative 3 | Substitution on the phenyl ring | MCF-7 (Breast) | 10.1 |
| A549 (Lung) | 15.6 | ||
| HCT116 (Colon) | 12.9 | ||
| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 |
| A549 (Lung) | 1.2 | ||
| HCT116 (Colon) | 1.0 |
Experimental Protocols
I. In Vitro Cytotoxicity Assays
The choice of cytotoxicity assay is critical for obtaining reliable and reproducible data. The MTT and SRB assays are complementary methods that measure different aspects of cell viability.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[1][2][3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[1][2]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
The SRB assay is a colorimetric assay that measures the total protein content of cells, providing an estimation of cell biomass.[5][6][7] This method is less susceptible to interference from compounds that may affect cellular metabolism.[7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[5]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][7]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry the plates.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
II. Apoptosis Assays
Should the initial cytotoxicity screening reveal promising candidates, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
This flow cytometry-based assay is a gold standard for detecting apoptosis.[8][9][10][11][12] It relies on the principle that phosphatidylserine, normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis and can be detected by Annexin V.[8][10][12] Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be PI positive and Annexin V negative.[8][9][10]
Visualizing the Experimental Workflow and Potential Mechanisms
Clear visualization of experimental processes and biological pathways is crucial for understanding and communicating research findings.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound derivatives.
Potential Mechanism of Action: Induction of Apoptosis via Caspase Activation
Many chemotherapeutic agents exert their effects by inducing apoptosis.[13][14] A central component of the apoptotic machinery is a family of proteases called caspases.[13][15] The activation of a caspase cascade leads to the cleavage of cellular substrates, ultimately resulting in cell death.[15] Based on the activity of structurally related phenolic compounds, a plausible hypothesis is that potent this compound derivatives could induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.
This proposed pathway involves the induction of cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins such as Bcl-2. This results in the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, culminating in apoptosis.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound derivatives as potential anticancer agents. By following the outlined experimental protocols, researchers can generate reliable and comparable data on the cytotoxic and apoptotic effects of novel compounds. Promising candidates identified through this workflow can then be advanced to more detailed mechanistic studies and in vivo models to further assess their therapeutic potential. The versatility of the this compound scaffold, coupled with a rigorous and logical evaluation process, holds promise for the discovery of new and effective cancer therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 4-Hydroxy-2,6-dimethylbenzonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the development and characterization of antibodies targeting 4-Hydroxy-2,6-dimethylbenzonitrile derivatives. Given the highly specific nature of this small molecule, this document focuses on the foundational principles and detailed methodologies for generating and validating novel antibodies, with a primary emphasis on rigorous cross-reactivity assessment.
Introduction: The Challenge and Imperative of Specificity
Cross-reactivity, the binding of an antibody to molecules other than the target antigen, can lead to false positives in diagnostic assays or off-target effects in therapeutic applications.[3] Therefore, a systematic and rigorous evaluation of antibody specificity against a panel of relevant chemical analogues is not merely a quality control step but a cornerstone of reliable antibody development.[4][5][6] This guide details the experimental workflows necessary to produce and thoroughly validate these critical reagents.
Part 1: Generating an Immunogen for a Novel Hapten
The journey to a specific antibody begins with the design of an effective immunogen. This involves covalently linking the this compound derivative (the hapten) to a large, immunogenic carrier protein.
Causality in Experimental Design: Hapten-Carrier Conjugation
The choice of conjugation chemistry is dictated by the available functional groups on the hapten.[1][7] For this compound, the phenolic hydroxyl group or functional groups introduced at other positions on the benzene ring can serve as attachment points. The goal is to present the hapten to the immune system in a way that generates antibodies recognizing the free, unconjugated molecule.
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[1] KLH is generally preferred for immunization due to its higher immunogenicity, while BSA-hapten conjugates are often used as the coating antigen in screening assays like ELISA to avoid detecting antibodies raised against the carrier protein itself. The stoichiometry of the hapten-protein conjugate can influence the resulting antibody titer and specificity.[8]
Workflow: Hapten-Carrier Conjugation
Caption: Workflow for Hapten-Carrier Protein Conjugation.
Experimental Protocol: EDC Conjugation of a Carboxylated Hapten Derivative
This protocol assumes a derivative of this compound with an introduced carboxylic acid linker has been synthesized.
-
Dissolve Carrier Protein: Prepare a 10 mg/mL solution of KLH in 0.1 M MES buffer (pH 4.7).
-
Activate Hapten: Dissolve the carboxylated hapten derivative in DMSO or DMF at a high concentration. Add a 20-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 50-fold molar excess of N-hydroxysuccinimide (NHS). Incubate for 15 minutes at room temperature to form an active NHS-ester.
-
Conjugation Reaction: Immediately add the activated hapten solution to the KLH solution. The final volume should be adjusted to achieve a desired molar ratio of hapten to carrier protein (e.g., 20:1 to 40:1).
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove unreacted hapten and crosslinker byproducts via dialysis against phosphate-buffered saline (PBS) at 4°C with several buffer changes over 48 hours.
-
Characterization: Confirm successful conjugation and estimate the hapten-to-carrier ratio using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a distinct absorbance peak.[8]
Part 2: The Core of the Matter: Cross-Reactivity Profiling
Once an antibody titer is confirmed after immunization, the critical work of determining its specificity begins. This involves challenging the antibody with a carefully selected panel of structurally related molecules.
Strategy for Selecting Test Compounds
The selection of compounds for cross-reactivity testing is paramount. The panel should include:
-
The Parent Compound: this compound.
-
Known or Predicted Metabolites: Molecules that may be generated in vivo.
-
Synthetic Precursors and Intermediates: To ensure the antibody is not recognizing a shared structural motif from the synthesis process.
-
Structurally Analogous Molecules: Compounds with minor modifications to the core structure (e.g., changes in the substituents on the benzene ring, modification of the nitrile group).
Part 3: Key Experimental Methodologies
A multi-pronged approach using different immunoassay formats is recommended to build a comprehensive specificity profile.
Competitive ELISA: The Workhorse for High-Throughput Screening
Competitive ELISA is the primary method for quantifying the cross-reactivity of antibodies against small molecules.[9][10] In this format, the free analyte in a sample competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites.[11] A higher concentration of the free analyte results in a lower signal, creating an inverse relationship that can be used to determine the concentration that inhibits 50% of the binding (IC50).
Workflow: Competitive ELISA
Caption: Principle of Competitive ELISA for Cross-Reactivity.
Experimental Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.[12]
-
Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block the remaining protein-binding sites by adding 200 µL/well of 3% BSA in PBS and incubating for 2 hours at room temperature.[13]
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (the target hapten) and the test compounds in assay buffer (e.g., 1% BSA in PBST).
-
In a separate plate or tubes, mix 50 µL of each standard/test compound dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). Incubate for 1 hour at room temperature.
-
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody/competitor mixture to each well. Incubate for 1-2 hours at room temperature.[10]
-
Detection:
-
Wash the plate four times with PBST.
-
Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[10][14]
-
-
Readout: Stop the reaction by adding 50 µL of 2N H2SO4. Read the absorbance at 450 nm.
Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
SPR provides real-time, label-free analysis of binding interactions, offering a more detailed characterization than ELISA.[15][16][17] By immobilizing the antibody and flowing the small molecule analytes over the surface, SPR can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[16] This allows for a more nuanced comparison of how tightly the antibody binds to different derivatives.
Experimental Workflow: SPR Analysis
-
Antibody Immobilization: Covalently immobilize the purified antibody onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: Prepare a series of dilutions for each test compound in running buffer. Inject the analytes sequentially over the immobilized antibody surface, from lowest to highest concentration.
-
Association/Dissociation Monitoring: Monitor the change in the refractive index in real-time as the analyte binds to (association phase) and dissociates from (dissociation phase) the antibody.
-
Regeneration: After each analyte injection cycle, regenerate the sensor surface with a low pH solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D.
Part 4: Data Presentation and Interpretation
Objective comparison requires clear and standardized data presentation.
Summarizing Cross-Reactivity Data
All quantitative data should be summarized in a table. For ELISA data, cross-reactivity is typically calculated relative to the target hapten.
% Cross-Reactivity = (IC50 of Target Hapten / IC50 of Test Compound) x 100
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | 15.2 | 100% |
| Analogue A | 350.8 | 4.3% |
| Analogue B | > 10,000 | < 0.15% |
| Metabolite X | 89.5 | 17.0% |
| Precursor Y | > 10,000 | < 0.15% |
For SPR data, a direct comparison of affinity values provides a clear measure of specificity.
| Compound | Association Rate (k_on) (1/Ms) | Dissociation Rate (k_off) (1/s) | Affinity (K_D) (M) |
| Target Hapten | 1.5 x 10^5 | 2.2 x 10^-4 | 1.5 x 10^-9 |
| Analogue A | 7.8 x 10^4 | 5.1 x 10^-3 | 6.5 x 10^-8 |
| Analogue B | No Binding Detected | No Binding Detected | N/A |
Interpreting the Results: A Trustworthy Conclusion
The goal is to demonstrate that the antibody is "fit for purpose".[4] An antibody intended for quantitative bioanalysis will require much higher specificity (low cross-reactivity with metabolites) than one used for simple detection.
-
High Specificity: Indicated by low % cross-reactivity values and significantly higher K_D values for all non-target compounds.
-
Identified Cross-Reactivity: The data clearly defines which structural features the antibody tolerates and which it does not. For example, if "Metabolite X" shows 17% cross-reactivity, this must be considered when interpreting sample data where this metabolite may be present. This is not a failure of the antibody, but a critical piece of characterization data.
By following these rigorous, self-validating protocols, researchers can confidently develop and characterize antibodies against novel haptens like this compound, ensuring the production of reliable and well-documented reagents for advanced scientific applications.
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Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]
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Friguet, B., et al. (1996). Hapten—Carrier Interactions and Their Role in the Production of Monoclonal Antibodies against Hydrophobic Haptens. Hybridoma, 15(1), 1-9. [Link]
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Arevalo, J. H., et al. (1993). Molecular basis of crossreactivity and the limits of antibody-antigen complementarity. Nature, 365(6449), 859–863. [Link]
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A Technical Guide to the Metabolic Stability of 4-Hydroxy-2,6-dimethylbenzonitrile and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a pivotal determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable might accumulate to toxic levels.[1][2] Therefore, a thorough understanding and optimization of metabolic stability are paramount. This guide provides a comparative analysis of the metabolic stability of 4-Hydroxy-2,6-dimethylbenzonitrile and its structurally related analogues, offering insights into how subtle molecular modifications can profoundly influence a compound's metabolic fate.
This compound serves as an interesting scaffold in medicinal chemistry. The phenolic hydroxyl group is a key site for Phase II conjugation reactions, while the methyl groups can influence the rate of both Phase I and Phase II metabolism through steric hindrance. The electronic properties of the nitrile group can also impact the overall reactivity of the aromatic ring.[3] This guide will delve into the interplay of these structural features and their impact on metabolic stability, supported by representative experimental data and detailed methodologies.
Comparative Metabolic Stability: A Structure-Metabolism Relationship Study
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of this compound (Parent Compound) and three hypothetical analogues. These analogues have been designed to probe the effects of modifying the steric and electronic environment around the phenolic hydroxyl group.
Analogues under Investigation:
-
Parent Compound: this compound
-
Analogue 1: 4-Hydroxybenzonitrile (demethylated)
-
Analogue 2: 4-Hydroxy-2,6-di-tert-butylbenzonitrile (increased steric hindrance)
-
Analogue 3: 4-Methoxy-2,6-dimethylbenzonitrile (masked hydroxyl group)
The metabolic stability of these compounds was assessed in human liver microsomes (HLM), a standard in vitro model rich in Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UDP-glucuronosyltransferases) enzymes.[2][4][5] The key parameters determined were the in vitro half-life (t½) and intrinsic clearance (CLint).[6][7][8]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Primary Metabolic Pathways |
| Parent Compound | This compound | 45 | 15.4 | Glucuronidation, Sulfation, Minor Oxidation |
| Analogue 1 | 4-Hydroxybenzonitrile | 15 | 46.2 | Glucuronidation, Sulfation, Aromatic Hydroxylation |
| Analogue 2 | 4-Hydroxy-2,6-di-tert-butylbenzonitrile | >120 | <5.8 | Minimal Metabolism |
| Analogue 3 | 4-Methoxy-2,6-dimethylbenzonitrile | 25 | 27.7 | O-demethylation (CYP-mediated), followed by Glucuronidation/Sulfation |
Analysis of Structure-Metabolism Relationships:
The data in Table 1 clearly demonstrates the profound impact of structural modifications on metabolic stability.
-
Effect of Methyl Groups (Parent vs. Analogue 1): The presence of the two methyl groups ortho to the hydroxyl group in the Parent Compound significantly increases its metabolic stability compared to Analogue 1 . This is likely due to steric hindrance, which impedes the access of UGT and SULT enzymes to the phenolic hydroxyl group, thereby slowing down the rate of conjugation.[9][10] The lower intrinsic clearance of the parent compound supports this hypothesis.
-
Effect of Increased Steric Hindrance (Parent vs. Analogue 2): Replacing the methyl groups with bulkier tert-butyl groups in Analogue 2 dramatically enhances metabolic stability. The significant steric shield provided by the tert-butyl groups makes both Phase I and Phase II metabolism highly unfavorable, resulting in a very long half-life and low intrinsic clearance.
-
Effect of Masking the Hydroxyl Group (Parent vs. Analogue 3): Masking the phenolic hydroxyl group as a methyl ether in Analogue 3 prevents direct Phase II conjugation. Metabolism is then initiated by a CYP-mediated O-demethylation (a Phase I reaction) to regenerate the phenol, which can then undergo conjugation.[11] This two-step metabolic process results in a moderate half-life and intrinsic clearance, which is still faster than the parent compound, suggesting that direct conjugation of the parent compound is relatively slow due to the existing steric hindrance from the methyl groups.
Predicted Metabolic Pathways
Based on established metabolic transformations of phenolic and benzonitrile compounds, the following pathways are predicted for the parent compound and its analogues.
Phase I Metabolism (Oxidation)
For phenolic compounds, CYP-mediated oxidation can occur on the aromatic ring or at benzylic positions.[11] In the case of this compound, oxidation of the methyl groups to form benzylic alcohols is a possibility, followed by further oxidation to aldehydes and carboxylic acids. Aromatic hydroxylation is also a potential pathway, though it may be sterically hindered. For Analogue 1, with unsubstituted ortho positions, aromatic hydroxylation is more likely. A particularly important oxidative pathway for hindered phenols like the parent compound and its analogues is the formation of a reactive quinone methide intermediate, which can then be trapped by nucleophiles such as glutathione.
Phase II Metabolism (Conjugation)
The primary route of metabolism for phenolic compounds is conjugation of the hydroxyl group with glucuronic acid (glucuronidation) or sulfate (sulfation), catalyzed by UGTs and SULTs, respectively.[12][13] The rate and extent of these reactions are highly dependent on the steric and electronic environment of the hydroxyl group.
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols
The following are detailed protocols for the in vitro metabolic stability assay and the subsequent LC-MS/MS analysis.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the procedure for determining the rate of metabolism of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS) for quenching the reaction and for sample analysis.
-
96-well plates
-
Incubator shaker set at 37°C
Procedure:
-
Prepare Working Solutions:
-
Thaw HLM on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare a 2 µM working solution of the test compound and positive controls in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add 98 µL of the HLM suspension to each well.
-
Add 2 µL of the test compound or control working solution to the wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
-
Initiate the Reaction:
-
Add 10 µL of the pre-warmed NADPH regenerating system to each well to start the metabolic reaction.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold ACN with the internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
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Validating the Mechanism of Action of 4-Hydroxy-2,6-dimethylbenzonitrile-Derived Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. This guide provides an in-depth technical framework for validating the hypothesized MoA of 4-Hydroxy-2,6-dimethylbenzonitrile-derived compounds. Drawing parallels with structurally similar, well-characterized herbicides, we propose a likely mechanism and present a comprehensive strategy for its experimental validation. Furthermore, we will objectively compare this proposed mechanism with established alternative herbicidal MoAs, supported by experimental data and detailed protocols.
The Central Hypothesis: Inhibition of Photosystem II
The chemical scaffold of this compound shares significant structural homology with a class of nitrile herbicides, including bromoxynil and ioxynil.[1][2] These halogenated benzonitrile derivatives are well-documented inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[3][4] They function by binding to the D1 protein of the PSII complex, thereby blocking the transfer of electrons and halting photosynthesis.[4][5]
Given this structural similarity, our central hypothesis is that This compound and its derivatives also act as inhibitors of Photosystem II . The presence of the hydroxyl and nitrile groups is critical for this activity, while the substituents on the benzene ring modulate the potency and selectivity.[6][7] This guide will provide the necessary steps to rigorously test this hypothesis.
A Comparative Landscape: Alternative Mechanisms of Action
To provide context for our validation strategy, it is essential to understand the major alternative MoAs employed by commercial herbicides. Here, we compare the proposed PSII inhibition with two other prevalent mechanisms: Acetyl-CoA Carboxylase (ACCase) inhibition and Acetolactate Synthase (ALS) inhibition.
| Mechanism of Action | Target Enzyme/Process | Herbicide Families | Key Characteristics |
| Photosystem II (PSII) Inhibition (Hypothesized) | D1 quinone-binding protein in photosynthetic electron transport chain | Nitriles, Triazines, Ureas | Rapid, light-dependent action; contact activity; symptoms include chlorosis and necrosis.[4][8] |
| Acetyl-CoA Carboxylase (ACCase) Inhibition | Acetyl-CoA Carboxylase | Aryloxyphenoxy-propionates (FOPs), Cyclohexanediones (DIMs) | Inhibition of fatty acid synthesis, crucial for cell membrane formation; primarily effective against grasses.[1][3][9][10][11][12][13] |
| Acetolactate Synthase (ALS) Inhibition | Acetolactate Synthase | Sulfonylureas (SUs), Imidazolinones (IMIs) | Inhibition of branched-chain amino acid synthesis (valine, leucine, isoleucine); broad-spectrum activity; can have soil residual activity.[8][14][15][16][17][18] |
Experimental Validation of PSII Inhibition: A Step-by-Step Approach
To validate the hypothesis that this compound derivatives inhibit PSII, a multi-pronged experimental approach is necessary. The following protocols provide a self-validating system to confirm the MoA.
Chlorophyll Fluorescence Assay
This non-invasive technique is a rapid and sensitive method to detect stress on the photosynthetic apparatus.[2][19][20][21] Inhibition of PSII electron transport leads to an increase in chlorophyll fluorescence.
Experimental Protocol:
-
Plant Material: Grow a susceptible plant species (e.g., Arabidopsis thaliana or a common weed species) under controlled conditions.
-
Treatment: Apply a range of concentrations of the this compound-derived compound to the leaves of the plants. Include a known PSII inhibitor (e.g., Diuron) as a positive control and an untreated group as a negative control.
-
Dark Adaptation: After a set incubation period, dark-adapt the leaves for at least 30 minutes.[20]
-
Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the maximum quantum efficiency of PSII (Fv/Fm).
-
Data Analysis: A significant decrease in the Fv/Fm ratio in treated plants compared to the negative control, similar to the effect of the positive control, indicates inhibition of PSII.
Expected Outcome: A dose-dependent decrease in the Fv/Fm ratio, signifying a blockage in the photosynthetic electron transport chain.
DCPIP Photoreduction Assay (Hill Reaction)
This classic in vitro assay directly measures the rate of electron transport in isolated chloroplasts. 2,6-dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor, changing from blue to colorless upon reduction.[22][23][24][25][26]
Experimental Protocol:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source (e.g., spinach) using differential centrifugation.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated chloroplasts, a buffer solution, and DCPIP.
-
Treatment: Add varying concentrations of the test compound to the reaction mixtures. Include a positive control (e.g., Diuron) and a negative control (no inhibitor).
-
Illumination: Expose the reaction mixtures to a light source.
-
Measurement: Monitor the change in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of DCPIP reduction. A decrease in the rate of reduction in the presence of the test compound indicates inhibition of electron transport.
Expected Outcome: A concentration-dependent inhibition of the rate of DCPIP photoreduction.
Caption: Workflow for the DCPIP photoreduction assay.
Performance Comparison with Alternative Herbicides
The choice of a herbicide often depends on its efficacy against specific weed species, its crop selectivity, and the potential for resistance development.
| Herbicide Class | Efficacy | Selectivity | Resistance Potential |
| PSII Inhibitors (e.g., Nitriles) | Generally broad-spectrum against broadleaf weeds.[8] | Varies with the specific compound and crop. | Resistance has been documented in numerous weed species. |
| ACCase Inhibitors (FOPs and DIMs) | Highly effective against a wide range of grass weeds.[27][28][29][30] | Excellent selectivity for broadleaf crops. | Widespread resistance in grass weed populations.[3][9][13] |
| ALS Inhibitors (SUs and IMIs) | Broad-spectrum control of both broadleaf and grass weeds.[14][15][16] | Selectivity is often achieved through differential metabolism in crops. | High frequency of resistance development across many weed species.[8][17][31] |
Data Presentation:
Table 1: Hypothetical Comparative Efficacy Data (GR50 values in µM)
| Compound/Herbicide | Amaranthus retroflexus (Broadleaf) | Setaria viridis (Grass) |
| This compound Derivative (Hypothetical) | 5 | 50 |
| Bromoxynil (PSII Inhibitor) | 2 | 45 |
| Clethodim (ACCase Inhibitor) | >1000 | 0.5 |
| Imazamox (ALS Inhibitor) | 10 | 2 |
GR50: Concentration required for 50% growth reduction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of PSII inhibition.
Caption: Overall workflow for validating the mechanism of action.
Conclusion
This guide provides a robust framework for validating the hypothesized mechanism of action of this compound-derived compounds as Photosystem II inhibitors. By employing a combination of in vivo and in vitro assays, researchers can generate the necessary data to confirm this MoA. Furthermore, by comparing the performance characteristics with alternative herbicide classes, a comprehensive understanding of the potential applications and limitations of these novel compounds can be achieved. The detailed protocols and conceptual diagrams serve as a practical resource for scientists engaged in the discovery and development of new active ingredients.
References
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Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link]
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Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
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Liu, Y., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. Frontiers in Chemistry, 6. [Link]
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Boe, J. (2019). Establishing the Value of ALS-Inhibiting Herbicides in Fields with Confirmed Weed Resistance to ALS-Inhibiting Herbicides. Purdue University Graduate School. [Link]
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Yu, J., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay. Weed Science, 69(5), 606-613. [Link]
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Salas-Perez, R., et al. (2024). Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. International Journal of Molecular Sciences, 25(20), 11135. [Link]
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Chen, J., et al. (2024). Resistance patterns and molecular basis to ACCase-inhibiting herbicides. Weed Science. [Link]
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Anonymous. (n.d.). CHLOROPHYLL FLUORESCENCE MICROSCREENING AS A RAPID DETECTION METHOD FOR HERBICIDE RESISTANCE IN GRASS WEEDS IN NORTH CHINA PLA. CABI Digital Library. [Link]
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Inter-laboratory comparison of the synthesis and characterization of 4-Hydroxy-2,6-dimethylbenzonitrile
An Inter-Laboratory Comparison of the Synthesis and Characterization of 4-Hydroxy-2,6-dimethylbenzonitrile: A Technical Guide for Researchers
Introduction: The Versatility of a Substituted Benzonitrile
This compound, also known as 4-cyano-3,5-dimethylphenol, is a valuable organic intermediate whose structural features—a reactive phenolic hydroxyl group, a versatile nitrile moiety, and steric hindrance from two methyl groups—make it a key building block in medicinal chemistry and materials science.[1][2] Benzonitriles, in general, are foundational to modern organic chemistry, serving as precursors for a wide range of functional groups including carboxylic acids, amines, and amides.[2] The phenolic hydroxyl group significantly activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions, while also imparting acidic properties.[2]
This guide presents a comparative analysis of common synthetic and characterization methodologies for this compound. By examining data from a hypothetical inter-laboratory study, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the procedural nuances that influence yield, purity, and analytical outcomes. The objective is to equip researchers with the insights needed to establish robust, reproducible, and self-validating protocols in their own laboratories.
Part 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will compare two prevalent methods: the dehydration of a benzaldehyde oxime and a palladium-catalyzed cyanation.
Methodology 1: One-Pot Synthesis via Oxime Dehydration
This common and efficient method begins with the corresponding benzaldehyde, 3,5-dimethyl-4-hydroxybenzaldehyde, which is converted to an oxime and subsequently dehydrated in a one-pot reaction to yield the nitrile. The use of N,N-dimethylformamide (DMF) as a solvent has been shown to produce optimal results, achieving high yields.[3]
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride: This reagent is the source of the nitrogen atom for the formation of the oxime intermediate.
-
DMF as Solvent: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction, often leading to higher yields and purity.[3]
-
Heating/Microwave Irradiation: Energy input is required to drive the dehydration of the oxime to the nitrile. Microwave heating can significantly reduce reaction times compared to conventional heating.[3]
-
Purification: Silica gel column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.
Experimental Protocol: Synthesis via Oxime Dehydration [3]
-
Reaction Setup: In a reaction vessel, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture. For conventional heating, stir at 130 °C for 24 hours. Alternatively, use microwave irradiation for improved efficiency (optimized conditions required).
-
Work-up: Upon completion, cool the reaction mixture and dilute it with ethyl acetate (EtOAc).
-
Filtration: Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to remove insoluble materials. Wash the filter pad with additional EtOAc.
-
Extraction & Concentration: Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Methodology 2: Palladium-Catalyzed Cyanation
An alternative route involves the palladium-catalyzed cyanation of a halogenated precursor, such as 4-bromo-2,6-dimethylphenol. This method is highly effective for installing a nitrile group onto an aromatic ring.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium catalyst (e.g., Pd(dppf)Cl₂) is essential for the cross-coupling reaction between the aryl halide and the cyanide source.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often used as a less toxic and more manageable source of cyanide compared to other reagents like KCN or NaCN.
-
Solvent: A polar aprotic solvent like DMF is typically used to facilitate the reaction.
-
Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the oxidation and deactivation of the palladium catalyst.
Experimental Protocol: Palladium-Catalyzed Cyanation [3]
-
Reaction Setup: Under a nitrogen atmosphere, add 4-bromo-2,6-dimethylphenol (1 equivalent), zinc cyanide (0.6 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents) to a flask containing DMF.
-
Heating: Heat the reaction mixture to a temperature typically between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography to obtain the final product.
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Part 2: Inter-Laboratory Comparison of Synthesis
To illustrate the impact of experimental variability, we present hypothetical results from three different laboratories (Lab A, Lab B, and Lab C) performing the synthesis via Methodology 1 (Oxime Dehydration).
| Parameter | Lab A | Lab B | Lab C |
| Starting Aldehyde Purity | 98% | 95% | >99% (recrystallized) |
| Solvent | DMF (Standard Grade) | DMF (Anhydrous) | DMF (Anhydrous) |
| Reaction Time | 24 hours | 20 hours | 24 hours |
| Heating Method | Oil Bath (130 °C) | Oil Bath (130 °C) | Oil Bath (135 °C) |
| Purification Method | Flash Chromatography | Flash Chromatography | Preparative HPLC |
| Reported Yield | 85% | 78% | 91% |
| Final Purity (by HPLC) | 97.5% | 96.2% | >99.5% |
Analysis of Discrepancies:
-
Lab B's lower yield can be attributed to the lower purity of the starting material and a slightly shorter reaction time.
-
Lab A achieved a respectable yield, but the use of standard grade DMF may have introduced trace amounts of water, potentially leading to side reactions and slightly lower purity.
-
Lab C demonstrates the path to achieving the highest yield and purity through the use of high-purity starting materials, anhydrous solvent, slightly elevated temperature to ensure complete reaction, and a more rigorous purification technique (preparative HPLC).
Part 3: A Comparative Analysis of Characterization Techniques
Accurate characterization is critical to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system.
Core Characterization Workflow
Caption: A comprehensive workflow for product characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final compound. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Analysis [4][5][6][7]
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with 0.1% formic or phosphoric acid to improve peak shape. A starting point could be 50:50 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan; typically around the λmax of the compound.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical structure, confirming the connectivity of atoms.
-
¹H NMR: Confirms the presence and environment of hydrogen atoms. Expected signals for this compound are:
-
A singlet for the two equivalent methyl groups (CH₃).
-
A singlet for the two equivalent aromatic protons (Ar-H).
-
A broad singlet for the phenolic hydroxyl proton (OH).
-
-
¹³C NMR: Confirms the carbon framework of the molecule.[8]
B. Mass Spectrometry (MS)
MS determines the molecular weight of the compound, providing definitive confirmation of its identity.[9]
-
Technique: Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
-
Expected Result: The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (C₉H₉NO = 147.17 g/mol ).[9][10] The top peak is often observed at m/z 147.[9]
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[11]
-
Expected Absorptions:
-
O-H stretch: A broad band around 3200-3600 cm⁻¹ (phenolic hydroxyl group).
-
C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹ (nitrile group).
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹ (methyl groups).
-
C-H stretch (sp²): Bands just above 3000 cm⁻¹ (aromatic C-H).
-
C=C stretch: Bands in the 1450-1600 cm⁻¹ region (aromatic ring).
-
Physical Characterization: Melting Point
The melting point is a simple yet effective indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. The reported melting point is 176 °C.[12]
Part 4: Inter-Laboratory Comparison of Characterization
The table below shows hypothetical characterization data from the three labs for their synthesized batches.
| Parameter | Lab A | Lab B | Lab C | Literature Value |
| Melting Point | 173-175 °C | 171-175 °C | 175.5-176.5 °C | 176 °C[12] |
| HPLC Purity | 97.5% | 96.2% | >99.5% | - |
| ¹H NMR | All expected peaks present; minor impurity peak at 2.1 ppm. | All expected peaks present; broad baseline. | Clean spectrum, all expected peaks sharp. | - |
| MS (m/z of M⁺) | 147.1 | 147.1 | 147.1 | 147.07[9] |
| IR (C≡N stretch) | 2230 cm⁻¹ | 2231 cm⁻¹ | 2229 cm⁻¹ | ~2220-2240 cm⁻¹ |
Analysis of Discrepancies:
-
The melting point data correlates strongly with the HPLC purity results. Lab C's product has a sharp, narrow melting point range very close to the literature value, indicative of high purity. Lab B's broader range suggests the presence of impurities.
-
The NMR data from Lab A confirms the presence of a small molecule impurity, while the broad baseline in Lab B's spectrum could indicate paramagnetic impurities or poor sample preparation.
-
All labs successfully confirmed the molecular weight via mass spectrometry and the presence of the key nitrile functional group via IR spectroscopy, demonstrating the robustness of these techniques for identity confirmation.
Conclusion
This guide demonstrates that while the synthesis and characterization of this compound are based on established chemical principles, the quality of the final product is highly sensitive to experimental parameters. Inter-laboratory variability in reagent purity, reaction conditions, and purification methods directly impacts yield and purity. A multi-faceted characterization approach, combining chromatography, spectroscopy (NMR, MS, IR), and physical measurements, is essential for a self-validating protocol that ensures the production of a high-quality, reliable chemical intermediate for research and development.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2,6-dimethylbenzonitrile
In the dynamic landscape of pharmaceutical research and development, the meticulous management of chemical reagents is as crucial as the innovative science it enables. This guide provides an in-depth, procedural framework for the proper disposal of 4-Hydroxy-2,6-dimethylbenzonitrile (CAS No. 58537-99-8), ensuring the safety of laboratory personnel and the preservation of our environment. As Senior Application Scientists, our commitment extends beyond providing superior reagents to empowering our partners with the knowledge for safe and compliant laboratory operations.
Understanding the Compound: Hazard Profile of this compound
This compound is a substituted benzonitrile with a distinct hazard profile that necessitates careful handling and disposal.[1][2] Based on available safety data, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][4] The nitrile group (-C≡N) is of particular concern, as many organic nitriles can release highly toxic hydrogen cyanide (HCN) under acidic or high-temperature conditions.[4]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statements | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[1] | Eye Protection: Chemical safety goggles and a face shield where splash hazards exist. Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Skin and Body Protection: Laboratory coat. For larger quantities, a chemical-resistant apron or coveralls are recommended. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][4] | As above. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][4] | As above. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][4] | As above. |
| Aquatic Hazard | H402: Harmful to aquatic life[4] | N/A for PPE, but critical for disposal considerations. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous waste from the point of generation through to its final disposal.[5] Never dispose of this chemical down the drain or in regular solid waste.[5]
1. Waste Segregation and Collection:
-
Isolate at the Source: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Incompatibility with other chemicals, such as strong acids or oxidizing agents, can lead to dangerous reactions.[6][7]
-
Dedicated Waste Container: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[5][8] The container should be made of a material resistant to nitriles and must have a secure, tight-fitting lid to prevent the release of vapors.[8]
2. Labeling:
-
Immediate and Clear Identification: As soon as the first item of waste is placed in the container, it must be labeled with the words "Hazardous Waste".[5][8]
-
Complete Chemical Name: The label must include the full chemical name: "this compound" and its CAS number (58537-99-8).
-
Hazard Identification: Clearly indicate the primary hazards (e.g., "Toxic," "Irritant").[5]
3. Storage:
-
Designated Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and known to all laboratory personnel.
-
Secondary Containment: The use of secondary containment is a best practice to prevent the spread of material in the event of a primary container leak.[8]
-
Safe Storage Conditions: Store the container in a cool, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][6] The storage area should be secure and accessible only to authorized personnel.
4. Spill Management:
-
Preparedness: Ensure a spill kit equipped to handle solid chemical spills is readily available.
-
Immediate Actions: In the event of a spill, evacuate the immediate area and ensure proper ventilation. Don the appropriate PPE as outlined in Table 1.
-
Containment and Cleanup: For small spills of solid material, carefully sweep the material and place it into the designated hazardous waste container. Avoid generating dust.[4][6] For larger spills, follow your institution's EHS spill response procedures.
-
Decontamination: Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department.
5. Final Disposal:
-
Professional Disposal Service: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[6][9] These companies are equipped to handle and treat chemical waste in a manner that is safe and compliant with all local, state, and federal regulations.[9][10]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup of the full, sealed, and properly labeled waste container.[8] Do not attempt to transport hazardous waste yourself.
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. For any uncertainties, always consult your institution's Environmental Health and Safety department.
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This compound (C9H9NO) - PubChemLite. Available at: [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. Available at: [Link]
-
2,6-DIMETHYL-4-HYDROXYBENZONITRILE - ChemBK. Available at: [Link]
-
Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria - PubMed. Available at: [Link]
-
4-Hydroxybenzonitrile | CAS#:767-00-0 | Chemsrc. Available at: [Link]
-
Label Review Manual - Chapter 13: Storage and Disposal - EPA. Available at: [Link]
-
3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem. Available at: [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Available at: [Link]
-
EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]
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Hazardous Waste | US EPA. Available at: [Link]
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Disposal Guidance | I-WASTE DST | US EPA. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. Available at: [Link]
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Safeguarding Your Research: A Practical Guide to Handling 4-Hydroxy-2,6-dimethylbenzonitrile
In the dynamic landscape of drug discovery and chemical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of 4-Hydroxy-2,6-dimethylbenzonitrile, moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory. Our focus is on the "why" behind each step, ensuring that every action is grounded in a thorough understanding of the potential hazards and the rationale for the protective measures employed.
Understanding the Compound: Hazard Profile of this compound
This compound is a solid, crystalline powder that requires careful handling due to its toxicological profile.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin and eye irritation and may lead to respiratory irritation.[3][4]
| Hazard Classification | GHS Statement |
| Acute Toxicity, Oral | Harmful if swallowed[3] |
| Acute Toxicity, Dermal | Harmful in contact with skin[3] |
| Acute Toxicity, Inhalation | Harmful if inhaled[3] |
| Skin Corrosion/Irritation | Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation[3] |
Given these hazards, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical necessity for all personnel handling this compound.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following protocol is designed to provide comprehensive protection when handling this compound.
Hand Protection: The Critical Barrier
Due to the dermal toxicity and skin irritation potential of this compound, selection of the correct gloves is crucial.[3]
-
Primary Recommendation: Nitrile gloves are the preferred choice for handling this compound.[5][6][7][8][9] Nitrile offers excellent resistance to a wide range of chemicals and provides a durable barrier against powders.[5][7]
-
Donning Procedure:
-
Always inspect gloves for any signs of damage, such as punctures or tears, before use.
-
Ensure hands are clean and dry before donning gloves.
-
For extended operations or when handling larger quantities, consider double-gloving to provide an additional layer of protection.
-
Eye and Face Protection: Shielding from Irritants
The risk of serious eye irritation from airborne particles of this compound necessitates robust eye and face protection.[3]
-
Minimum Requirement: Safety glasses with side shields are mandatory for all personnel in the laboratory.
-
Enhanced Protection: When weighing or transferring the powder, or in any situation where dust generation is likely, a face shield should be worn in addition to safety goggles to protect the entire face.[9]
Body Protection: Preventing Skin Contact
To prevent accidental skin contact, appropriate laboratory attire is essential.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn at all times.
-
Full Coverage: Ensure that legs and arms are fully covered. Shorts and open-toed shoes are strictly prohibited in the laboratory.
-
For Significant Handling: In scenarios involving large quantities or a high risk of contamination, a disposable chemical-resistant apron or suit should be considered.
Respiratory Protection: Guarding Against Inhalation
Given that this compound is harmful if inhaled and can cause respiratory irritation, respiratory protection is a critical component of the safety protocol, particularly when handling the solid form.[3]
-
Engineering Controls First: All handling of the powder should be conducted within a certified chemical fume hood to minimize the inhalation of airborne particles.
-
Respiratory Protection: In situations where a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. Ensure proper fit testing and training for all users.
Operational Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocols
Protocol 1: Donning and Doffing of PPE
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.
-
Goggles/Face Shield: Don safety goggles. If significant dust is anticipated, add a face shield.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to minimize cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated waste container.
-
Face Shield/Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Protocol 2: Chemical Waste Disposal
Solid Waste:
-
All disposable materials contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain.
Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
Handle uncleaned containers as you would the product itself.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][10][11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10][11][12]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][12]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
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- Nitrile Gloves for Chemical Handling. GlovesnStuff.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
